Technical Documentation Center

(1,1-Dioxothietan-2-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1,1-Dioxothietan-2-yl)methanol
  • CAS: 1784489-16-2

Core Science & Biosynthesis

Foundational

molecular structure and properties of (1,1-Dioxothietan-2-yl)methanol

An In-depth Technical Guide to (1,1-Dioxothietan-2-yl)methanol: A Versatile Building Block for Modern Drug Discovery Authored by: A Senior Application Scientist Four-membered heterocycles have emerged as crucial design e...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (1,1-Dioxothietan-2-yl)methanol: A Versatile Building Block for Modern Drug Discovery

Authored by: A Senior Application Scientist

Four-membered heterocycles have emerged as crucial design elements in contemporary medicinal chemistry, prized for their ability to impart desirable physicochemical properties and novel structural motifs. Among these, the thietane dioxide scaffold has garnered significant attention for its capacity to reduce lipophilicity while enhancing metabolic stability. This technical guide provides a comprehensive analysis of (1,1-Dioxothietan-2-yl)methanol, a key building block featuring this valuable scaffold. We will delve into its molecular structure, physicochemical properties, a proposed synthetic pathway with detailed protocols, and its potential applications as a strategic tool for researchers, scientists, and drug development professionals. This document serves as a practical resource, blending theoretical principles with actionable experimental insights to facilitate the integration of this promising molecule into drug discovery pipelines.

Introduction: The Rise of Small Rings in Medicinal Chemistry

In the quest for novel therapeutics with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties, medicinal chemists are increasingly turning to small, strained ring systems. Saturated heterocycles like oxetanes and thietanes offer a compelling combination of low molecular weight, high polarity, and a distinct three-dimensional architecture.[1] The thietane ring, a four-membered sulfur-containing heterocycle, and its oxidized derivatives, thietane S-oxide and thietane S,S-dioxide, present a particularly attractive platform.

The thietane dioxide moiety, the smallest cyclic sulfone, is a notable bioisostere. Its introduction into a lead compound can significantly modulate key drug-like properties. Specifically, the highly polar sulfone group often leads to a reduction in lipophilicity, a critical parameter for improving solubility and reducing off-target effects.[2][3] Furthermore, studies have demonstrated that replacing metabolically labile groups, such as a peptide bond, with a thietane dioxide can result in substantial improvements in both metabolic stability and target selectivity.[2] (1,1-Dioxothietan-2-yl)methanol, by incorporating both the thietane dioxide core and a reactive hydroxymethyl handle, stands out as a versatile building block for leveraging these benefits in drug design.

Molecular Structure and Physicochemical Properties

The unique properties of (1,1-Dioxothietan-2-yl)methanol stem directly from its distinct molecular architecture. The molecule consists of a puckered four-membered thietane ring where the sulfur atom is oxidized to a sulfone (S,S-dioxide). A hydroxymethyl group is attached to the carbon atom adjacent to the sulfur.

The presence of the sulfone group dominates the electronic character of the ring, withdrawing electron density and creating a significant dipole moment. This, combined with the hydrogen-bonding capability of the hydroxyl group, renders the molecule highly polar. This polarity is a key driver for its utility in medicinal chemistry, as it can enhance aqueous solubility and facilitate favorable interactions with biological targets.

Key Physicochemical Data

A summary of the known and predicted properties of (1,1-Dioxothietan-2-yl)methanol is presented below. The lipophilicity data is based on studies of analogous thietane dioxide structures, which consistently demonstrate reduced lipophilicity compared to their carbocyclic or less oxidized counterparts.[3]

PropertyValueSource
CAS Number 1784489-16-2[4]
Molecular Formula C₄H₈O₃S[4]
Molecular Weight 136.17 g/mol [4]
SMILES OCC(CC1)S1(=O)=O[4]
Synonym 2-(Hydroxymethyl)thietane 1,1-dioxide[4]
Predicted LogD (pH 7.4) ~0.7 (by analogy)[3]
Topological Polar Surface Area 62.8 Ų (predicted)

Strategic Synthesis Pathway

G cluster_0 Stage 1: Thietane Ring Formation cluster_1 Stage 2: Sulfide Oxidation A 1,3-dihalo-2-propanol derivative C 2-(Hydroxymethyl)thietane A->C Cyclic Thioetherification B Sodium Sulfide (Na₂S) B->C E (1,1-Dioxothietan-2-yl)methanol C->E Oxidation D m-CPBA D->E G cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Drug Discovery Impact Struct (1,1-Dioxothietan-2-yl)methanol Polar Sulfone (SO₂) H-Bond Donor/Acceptor (OH) Puckered 3D Ring Props Key Properties Reduced Lipophilicity Increased Aqueous Solubility Improved Metabolic Stability Struct:f0->Props:p0 drives Struct:f1->Props:p1 enhances Struct:f2->Props:p2 contributes to Impact Potential Outcomes Enhanced ADME Profile Novel IP Position Improved Target Engagement Struct:f2->Impact:i1 enables Struct:f1->Impact:i2 facilitates Props:p0->Impact:i0 Props:p1->Impact:i0 Props:p2->Impact:i0

Sources

Exploratory

synthesis pathways for (1,1-Dioxothietan-2-yl)methanol from thietane precursors

Executive Summary (1,1-Dioxothietan-2-yl)methanol (CAS 1784489-16-2) represents a high-value, polar heterocyclic scaffold in modern medicinal chemistry.[1] As a sulfone-functionalized four-membered ring, it offers unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1,1-Dioxothietan-2-yl)methanol (CAS 1784489-16-2) represents a high-value, polar heterocyclic scaffold in modern medicinal chemistry.[1] As a sulfone-functionalized four-membered ring, it offers unique vectors for hydrogen bonding and metabolic stability distinct from oxetanes or azetidines.[1] This guide details the primary synthetic pathway via the C2-selective lithiation-formylation of thietane 1,1-dioxide , a route chosen for its atom economy and scalability compared to complex ring-closure strategies.[1]

Part 1: Retrosynthetic Analysis & Strategic Logic[1]

The synthesis is best approached through a Late-Stage Functionalization (LSF) strategy. Rather than constructing the strained ring with the hydroxymethyl group already in place—which risks polymerization or ring-opening—the robust thietane 1,1-dioxide core is generated first, followed by electrophilic trapping.[1]

Strategic Disconnections[1]
  • C–C Bond Formation: The C2–CH₂OH bond is formed via nucleophilic attack of the

    
    -sulfonyl carbanion on formaldehyde.
    
  • Oxidation State Adjustment: The sulfone is generated from the sulfide before lithiation to acidify the C2 protons (

    
    ) and protect the sulfur from alkylation.
    
  • Ring Construction: The thietane core is assembled via double nucleophilic displacement.

Retrosynthesis Target (1,1-Dioxothietan-2-yl)methanol Intermediate1 Thietane 1,1-Dioxide Target->Intermediate1 C-C Bond Formation (Lithiation/HCHO) Intermediate2 Thietane Intermediate1->Intermediate2 Oxidation (H2O2/WO4) Precursor 1,3-Dibromopropane + Na2S Intermediate2->Precursor Cyclization

Figure 1: Retrosynthetic logic flow from target molecule to commercial precursors.

Part 2: Detailed Synthetic Protocols

Phase 1: Synthesis of Thietane 1,1-Dioxide

The foundation of this synthesis is the generation of the sulfone core. Direct oxidation of thietane is preferred over thiete reduction to ensure high yield and purity.

Reaction Scheme:



Protocol:

  • Catalyst Preparation: Dissolve sodium tungstate dihydrate (Na

    
    WO
    
    
    
    2H
    
    
    O, 1.0 mol%) in water. Adjust pH to ~6.0.
  • Oxidation: Add thietane (1.0 equiv) to the catalyst solution. Cool to 0°C.[2]

  • Addition: Dropwise add 30% H

    
    O
    
    
    
    (2.2 equiv) over 2 hours. Caution: The reaction is highly exothermic. Maintain internal temperature <10°C to prevent ring opening.
  • Workup: After stirring for 12 hours at room temperature, quench excess peroxide with sodium metabisulfite. Extract with dichloromethane (DCM) or chloroform.

  • Purification: Recrystallization from ethanol/water yields thietane 1,1-dioxide as a white crystalline solid (mp 75–76°C).[1]

Key Mechanistic Insight: The tungstate catalyst forms a peroxotungstate species that acts as the active oxygen transfer agent, avoiding the harsh acidity of peracetic acid which can degrade the strained ring.

Phase 2: C2-Selective Lithiation and Formylation

This is the critical step.[1] The sulfone group exerts a strong electron-withdrawing effect, rendering the


-protons (C2/C4) acidic enough for deprotonation by organolithiums.

Reaction Scheme:



Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve thietane 1,1-dioxide (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool to -78°C (dry ice/acetone bath). Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.[1]

    • Observation: The solution may turn slightly yellow, indicating carbanion formation.

    • Time: Stir at -78°C for 45 minutes to ensure complete lithiation.

  • Trapping: Introduce Paraformaldehyde (3.0 equiv, cracked to monomer gas via heating in a separate flask and cannulated in) OR add a solution of anhydrous formaldehyde in THF.

    • Note: Using monomeric gaseous formaldehyde is superior to solid paraformaldehyde to avoid heterogeneous reaction kinetics.

  • Quench: After 1 hour at -78°C, warm to 0°C and quench with saturated aqueous NH

    
    Cl.
    
  • Isolation: Extract with Ethyl Acetate (3x). Dry over MgSO

    
    .
    
  • Purification: Flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Data Summary Table:

ParameterSpecificationRationale
Solvent THF (Anhydrous)Essential for stabilizing the lithiated species.[1]
Temperature -78°CPrevents ring fragmentation (Ramberg-Bäcklund type pathways).[1]
Base n-BuLi (1.1 eq)Strong enough to deprotonate (

) but nucleophilic attack on sulfur is sterically hindered.
Electrophile HCHO (Gas/Soln)High reactivity; gas phase avoids polymeric impurities.
Yield Target 65-75%Losses primarily due to incomplete trapping or water content.[1]

Part 3: Mechanism & Validation[1]

The success of this pathway relies on the stability of the


-sulfonyl carbanion. Unlike acyclic sulfones, the thietane ring imparts strain that can make the anion prone to ring-opening elimination.[1] However, at -78°C, the cyclic carbanion is configurationally stable long enough to react with the electrophile.[1]

Mechanism Step1 Thietane 1,1-Dioxide Step2 α-Lithio Carbanion (C2-Li species) Step1->Step2 n-BuLi, -78°C Deprotonation Step3 Alkoxide Intermediate Step2->Step3 HCHO Attack (Nucleophilic Addn) Final (1,1-Dioxothietan-2-yl)methanol Step3->Final NH4Cl Quench Protonation

Figure 2: Reaction mechanism for the C2-functionalization of thietane sulfone.

Troubleshooting & Optimization
  • Problem: Low yield due to ring opening.

    • Solution: Ensure temperature never exceeds -70°C during lithiation. Use sec-BuLi for potentially faster deprotonation at lower temperatures if n-BuLi is sluggish.[1]

  • Problem: Polymerization of formaldehyde.

    • Solution: Crack paraformaldehyde immediately prior to use and pass the gas through a drying tube before entering the reaction vessel.

References

  • Synthesis of Thietane and Derivatives: Block, E. Thietanes and Derivatives. Science of Synthesis, 2007 , Vol 39, 695.[1] Link

  • Oxidation Protocol (Thietane 1,1-Dioxide): Organic Syntheses, Coll.[1] Vol. 6, p.940 (1988); Vol. 58, p.8 (1978). Link

  • Lithiation of Thietane 1,1-Dioxides: Science of Synthesis, 39.12.1.3.3.1.1.2 Lithiation of Thietane 1,1-Dioxides. Link

  • General Reactivity of Sulfonyl Carbanions: Smith, K., et al. Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Journal of Sulfur Chemistry, 2021 . Link[2]

  • Thietane Scaffolds in Medicinal Chemistry: Xu, J. Recent synthesis of thietanes. Beilstein J. Org.[1][3] Chem. 2020 , 16, 1357–1410. Link

Sources

Foundational

Comprehensive Characterization and Thermodynamic Profiling of (1,1-Dioxothietan-2-yl)methanol

This guide provides an in-depth technical analysis of (1,1-Dioxothietan-2-yl)methanol , a functionalized cyclic sulfone increasingly relevant in medicinal chemistry as a polar, metabolically stable bioisostere. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (1,1-Dioxothietan-2-yl)methanol , a functionalized cyclic sulfone increasingly relevant in medicinal chemistry as a polar, metabolically stable bioisostere.

Executive Summary & Chemical Profile

(1,1-Dioxothietan-2-yl)methanol (CAS: 1784489-16-2) is a four-membered cyclic sulfone featuring a hydroxymethyl substituent at the C2 position. Structurally, it combines the high ring strain of the thietane core (~22 kcal/mol) with the high polarity of the sulfone and hydroxyl groups.

In drug discovery, this scaffold serves as a non-classical bioisostere for


-lactones or cyclic ethers, offering improved metabolic stability against oxidative metabolism due to the electron-withdrawing sulfone moiety.
Physicochemical Data Table

Note: Experimental values for this specific derivative are sparse in open literature. Values below represent a synthesis of available vendor data and QSPR (Quantitative Structure-Property Relationship) predictions standard in early-phase development.

PropertyValue / PredictionConfidence
Molecular Formula

High
Molecular Weight 136.17 g/mol High
Physical State White to off-white crystalline solidHigh
Melting Point (Exp) 85 – 95 °C (Estimated range based on analogs)Medium
Boiling Point (Pred) ~350 °C (Dec.)Low (Decomposes)
LogP (Octanol/Water) -0.83 (Hydrophilic)High
TPSA 54.37

High
H-Bond Donors/Acceptors 1 / 3High

Thermodynamic Analysis

Ring Strain and Thermal Stability

The thietane 1,1-dioxide ring is significantly strained. Unlike the five-membered sulfolane (tetrahydrothiophene 1,1-dioxide), which is thermally stable >200°C, the thietane ring is susceptible to cheletropic elimination of sulfur dioxide (


) at elevated temperatures.
  • Enthalpy of Fusion (

    
    ):  Expected to be high relative to molecular weight due to the intermolecular Hydrogen-bonding network established by the hydroxyl group and the sulfone oxygens.
    
  • Decomposition: Onset of thermal decomposition typically occurs between 180°C and 220°C . The mechanism involves the concerted extrusion of

    
     to yield the corresponding allyl alcohol derivative (cyclopropane formation is also possible but less favored electronically in this substitution pattern).
    
Solubility Thermodynamics

The compound exhibits high aqueous solubility due to its low LogP (-0.83). The thermodynamics of dissolution are driven by the favorable enthalpy of solvation (


) of the sulfone and hydroxyl dipoles, which overcomes the entropic penalty of organizing the water structure around the hydrophobic methylene backbone.

Synthetic Pathways[4][6]

To access (1,1-Dioxothietan-2-yl)methanol with high purity for thermodynamic characterization, a robust oxidation strategy is required. The most reliable route proceeds via the oxidation of the sulfide precursor, 2-(hydroxymethyl)thietane .

Core Synthesis Protocol: Catalytic Oxidation

Principle: The sulfide sulfur is oxidized to the sulfone using Hydrogen Peroxide (


) catalyzed by Sodium Tungstate (

). This method avoids the ring-opening side reactions common with aggressive oxidants like permanganate.
Step-by-Step Methodology
  • Preparation: Dissolve 2-(hydroxymethyl)thietane (1.0 eq) in water/methanol (1:1 v/v).

  • Catalyst Addition: Add

    
     (0.02 eq) and adjust pH to ~6.0 using dilute 
    
    
    
    .
  • Oxidation: Add 30%

    
     (2.5 eq) dropwise at 0°C. Critical: Control exotherm to keep T < 10°C to prevent ring opening.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (stain with

    
    ).
    
  • Workup: Quench excess peroxide with solid Sodium Sulfite (

    
    ). Extract with Ethyl Acetate (3x).
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Hexane to obtain white crystals.
    
Visualization: Synthesis & Stability Logic

SynthesisWorkflow Start 2-(Hydroxymethyl)thietane (Sulfide Precursor) Oxidation Oxidation (H2O2, Na2WO4, <10°C) Start->Oxidation O-transfer Target (1,1-Dioxothietan-2-yl)methanol (Target Sulfone) Oxidation->Target Yield: ~85% ThermalStress Thermal Stress (>180°C) Target->ThermalStress Heating Decomp Decomposition Products (Allyl Alcohol + SO2) ThermalStress->Decomp Cheletropic Elimination

Caption: Synthetic pathway from sulfide precursor and thermal decomposition trajectory.

Experimental Protocols for Thermodynamic Validation

As a Senior Scientist, you must validate the physical constants of the synthesized material. Use the following self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise Melting Point (


) and Enthalpy of Fusion (

).
  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Hermetically seal to prevent sublimation.

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat at 10°C/min to 150°C.

    • Validation Check: Look for a sharp endothermic peak. A broad peak (>2°C width) indicates impurities or solvates.

  • Cooling: Cool at 10°C/min back to 25°C to observe recrystallization (supercooling is common in sulfones).

  • Data Analysis: Integrate the melting peak. The onset temperature is reported as

    
    .
    
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Define the thermal stability limit (


).
  • Sample Prep: Load 5–10 mg into a platinum or alumina crucible.

  • Purge: Nitrogen gas at 50 mL/min (inert atmosphere is crucial to distinguish pyrolysis from oxidation).

  • Ramp: Heat from 40°C to 400°C at 10°C/min.

  • Analysis: Identify the temperature at 5% mass loss (

    
    ).
    
    • Expectation: Mass loss should be negligible up to ~160°C. A sharp step loss around 180–220°C corresponds to

      
       loss.
      

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 84067429 (Cyclopentyl derivative analog). Retrieved from [Link]

  • Block, E. (2007). Thietanes and Thietes: Monocyclic. In Comprehensive Heterocyclic Chemistry III. Elsevier.
  • González-Salgado, D., et al. (2025). Melting Temperatures and Thermodynamic Models of Polar Solvents. Journal of Molecular Liquids.[1] (Methodology for DSC analysis of polar hydroxylated compounds).

Sources

Exploratory

Advanced Technical Guide: Thietane 1,1-Dioxide Derivatives in Drug Discovery

Executive Summary Thietane 1,1-dioxide (trimethylene sulfone) represents a specialized, high-value scaffold in modern medicinal chemistry. Often overshadowed by its oxygen (oxetane) and nitrogen (azetidine) congeners, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thietane 1,1-dioxide (trimethylene sulfone) represents a specialized, high-value scaffold in modern medicinal chemistry. Often overshadowed by its oxygen (oxetane) and nitrogen (azetidine) congeners, this four-membered cyclic sulfone offers a unique physicochemical profile characterized by high polarity, metabolic stability, and specific geometric constraints.

This guide analyzes the structural utility of thietane 1,1-dioxide as a bioisostere for carbonyl groups and larger saturated heterocycles. It details synthetic pathways, reactivity profiles—specifically the controlled ring-opening events—and validates its application in antiviral (HIV) and CNS (antidepressant) therapeutics.

Structural & Electronic Profile

The thietane 1,1-dioxide ring is a puckered system, deviating from planarity to minimize torsional strain and angle strain.

  • Ring Strain: Approximately 24 kcal/mol, significantly contributing to its reactivity toward nucleophilic ring opening.[1]

  • Electronic Character: The sulfone group (

    
    ) is a strong electron-withdrawing group (EWG), rendering the 
    
    
    
    -protons acidic (
    
    
    in DMSO). This acidity allows for functionalization at the C2/C4 positions without disrupting the ring, provided conditions are controlled to prevent
    
    
    -elimination to the thiete.
  • Bioisosterism: The thietane 1,1-dioxide moiety is increasingly utilized as a non-classical bioisostere for:

    • Carbonyl Groups: Due to similar dipole moments and hydrogen bond acceptor capabilities.[1]

    • Gem-dimethyl groups: Providing a metabolically stable, polar alternative to lipophilic alkyl chains.[1]

Table 1: Physicochemical Comparison of 4-Membered Heterocycles
PropertyCyclobutaneOxetaneThietaneThietane 1,1-Dioxide
Heteroatom NoneOxygenSulfurSulfone (

)
Dipole Moment (D) 0.01.901.784.50
LogP (approx) 2.40.81.3-0.5
H-Bond Acceptor NoModerateWeakStrong
Metabolic Stability HighHighModerate (S-oxidation)High

Synthetic Architectures

Accessing the thietane 1,1-dioxide core typically proceeds via the oxidation of the parent thietane or through cyclization strategies involving 1,3-electrophiles.

Core Synthesis Pathways

The most robust industrial route involves the oxidation of thietane (prepared from 1,3-dihalopropane and sodium sulfide) using hydrogen peroxide catalyzed by tungstic acid.

SynthesisPathways Dihalo 1,3-Dihalopropane Thietane Thietane (Sulfide Core) Dihalo->Thietane Cyclization (EtOH/H2O, Reflux) Sulfide Sodium Sulfide (Na2S) Sulfide->Thietane Oxidation Oxidation (H2O2, WO3) Thietane->Oxidation Sulfone Thietane 1,1-Dioxide (Target Scaffold) Oxidation->Sulfone Yield: ~90% Epichlorohydrin Epichlorohydrin Thietan3ol Thietan-3-ol Epichlorohydrin->Thietan3ol Thiourea/Base FunctSulfone 3-Substituted Thietane 1,1-Dioxide Thietan3ol->FunctSulfone 1. Oxidation 2. Derivatization

Figure 1: Primary synthetic pathways for thietane 1,1-dioxide and 3-substituted derivatives.

Experimental Protocol: Synthesis of Thietane 1,1-Dioxide

Objective: Preparation of the core scaffold via catalytic oxidation.

Materials:

  • Thietane (Trimethylene sulfide)

  • Hydrogen Peroxide (30% aq.)[1]

  • Tungstic Acid (

    
    )
    
  • Sodium Hydroxide (10% aq.)[1]

Procedure:

  • Catalyst Preparation: Suspend tungstic acid (1.0 eq relative to catalyst load, typically 1 mol%) in water.[1] Adjust pH to ~11.5 with 10% NaOH to solubilize the tungstate.[1]

  • Addition: Cool the solution to 0–10°C. Add thietane (1.0 eq).

  • Oxidation: Add hydrogen peroxide (2.2 eq) dropwise over 2 hours, maintaining internal temperature <30°C. Caution: Exothermic reaction.

  • Workup: Stir at room temperature for 12 hours. Concentrate the mixture to near dryness.

  • Extraction: Triturate the residue with hot chloroform (

    
    ). Filter to remove catalyst.[1]
    
  • Purification: Dry the organic phase over

    
     and concentrate in vacuo to yield thietane 1,1-dioxide as a white crystalline solid (mp 75–76°C).
    
Functionalization Strategies

For medicinal chemistry, the 3-position is the primary vector for diversification.

  • Radical Halogenation: Reaction with

    
     under UV irradiation yields 3-chloro- and 3,3-dichlorothietane 1,1-dioxides.[1]
    
  • Carbocation-Mediated Alkylation: Recent methodologies utilize Lewis acids to generate a carbocation at C3 from 3-hydroxythietane 1,1-dioxide, allowing nucleophilic trapping by arenes or thiols.[1]

Reactivity Landscape

The utility of thietane 1,1-dioxide is defined by the tension between its stability as a scaffold and its reactivity under stress.

Nucleophilic Ring Opening

While the sulfone stabilizes the ring against oxidative conditions, the ring strain makes it susceptible to nucleophilic attack, particularly at elevated temperatures or with strong nucleophiles. This is often a degradation pathway but can be exploited for "click-like" synthesis of acyclic sulfones.[1]

Thiete 1,1-Dioxide Formation

Under basic conditions, elimination of a leaving group at C3 (or dehydrogenation) yields thiete 1,1-dioxide , a highly reactive unsaturated sulfone.[2] This intermediate undergoes:

  • Diels-Alder Cycloadditions: Acting as a dienophile.[1]

  • Electrocyclic Ring Opening: Forming vinylsulfene, which can be trapped by nucleophiles.[1]

Reactivity Sulfone Thietane 1,1-Dioxide NuAttack Nucleophilic Attack (Ring Opening) Sulfone->NuAttack Strong Nu-, Heat Elimination Base/Elimination Sulfone->Elimination -HX (if substituted) Acyclic Acyclic Sulfinate/Sulfone NuAttack->Acyclic Thiete Thiete 1,1-Dioxide (Unsaturated) Elimination->Thiete Vinylsulfene Vinylsulfene (Transient) Thiete->Vinylsulfene Electrocyclic Ring Opening

Figure 2: Divergent reactivity profile of the thietane 1,1-dioxide core.

Medicinal Chemistry Applications (Case Studies)

CNS Therapeutics: Antidepressant Activity

Compound: 3-ethoxythietane-1,1-dioxide (Code: N-199/1).[2][3][4] Mechanism: Research indicates this derivative possesses a unique pharmacological profile distinct from SSRIs.[1] It acts as an agonist at 5-HT1A receptors and an antagonist at 5-HT2A receptors.[1][3][5]

  • Efficacy: In mouse models (forced swim test), N-199/1 demonstrated antidepressant activity comparable to imipramine but with a lower toxicity profile.[1]

  • Structure-Activity Relationship (SAR): The 3-alkoxy substitution is critical for lipophilicity modulation, allowing blood-brain barrier (BBB) penetration while the sulfone core maintains metabolic stability.

Antivirals: Thietanose Nucleosides

Target: HIV Reverse Transcriptase (RT).[1] Concept: Replacement of the ribose/deoxyribose sugar with a thietane ring ("Thietanose") to create nucleoside reverse transcriptase inhibitors (NRTIs).

  • Key Compound: L-Cytidine thietanose analog (Compound 52).[1][6][7][8]

  • Mechanism: These analogs are phosphorylated by cellular kinases.[1][9] The triphosphate form competes with natural nucleotides for incorporation into viral DNA, causing chain termination.[1][9]

  • Limitation: While potent against HIV-1 (

    
    ), cytotoxicity in PBM cells remains a challenge requiring further scaffold optimization.
    
PI3K Inhibitors

Target: Phosphoinositide 3-kinase (PI3K).[1][10][11] Application: Spiro-thietane 1,1-dioxide derivatives have been synthesized to improve the selectivity of kinase inhibitors. The rigid spiro-fusion restricts the conformational space, potentially enhancing specificity for the PI3K


 isoform over 

isoforms, reducing off-target toxicity.

References

  • Synthesis of Thietane 1,1-dioxide: Organic Syntheses, Coll. Vol. 6, p.940 (1988); Vol. 58, p.153 (1978). Link

  • Thietane Dioxides in Medicinal Chemistry: Journal of Organic Chemistry, 2024.[1] "Synthesis of 3,3-Disubstituted Thietane Dioxides". Link

  • Antidepressant Activity of N-199/1: Research Results in Pharmacology, 2022.[1][3][5][12] "The mechanism of antidepressant action of a new 3-substituted thietane-1,1-dioxide derivative". Link

  • Thietanose Nucleosides: Journal of Medicinal Chemistry, 2006.[1] "Synthesis and anti-HIV activity of D- and L-thietanose nucleosides". Link

  • Bioisosterism of Thietanes: Journal of Medicinal Chemistry, 2013.[1] "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres". Link

Sources

Foundational

Reactivity Profile of the Hydroxymethyl Group in (1,1-Dioxothietan-2-yl)methanol: A Mechanistic and Practical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The incorporation of small, polar, and highly strained heterocycles into...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The incorporation of small, polar, and highly strained heterocycles into drug scaffolds has become a cornerstone of modern medicinal chemistry. Among these, thietane 1,1-dioxides serve as unique bioisosteres for sulfonamides and cycloalkanes, offering modulated physicochemical properties, improved metabolic stability, and enhanced aqueous solubility .

(1,1-Dioxothietan-2-yl)methanol (CAS: 1784489-16-2) is a highly versatile building block. However, the juxtaposition of a nucleophilic primary alcohol (-CH₂OH) adjacent to a highly electron-withdrawing and strained sulfone ring presents unique synthetic challenges. This whitepaper dissects the reactivity profile of the hydroxymethyl group, detailing the electronic interplay that dictates chemoselectivity, and provides field-proven, self-validating protocols to functionalize this motif without compromising the integrity of the four-membered ring.

Structural and Electronic Dynamics: The Neighboring Group Effect

To master the reactivity of (1,1-Dioxothietan-2-yl)methanol, one must first understand the electronic environment of the thietane 1,1-dioxide core.

  • Alpha-Acidity: The sulfone group (

    
    ) exerts a powerful electron-withdrawing effect, significantly lowering the pKa of the 
    
    
    
    -protons at the C2 and C4 positions. The C2 position, which bears the hydroxymethyl group, contains a highly acidic tertiary proton.
  • Ring Strain: Thietane rings possess approximately 26–30 kcal/mol of ring strain . This strain makes the ring highly susceptible to base-catalyzed ring-opening reactions.

  • The E1cB Elimination Risk: When the primary alcohol is converted into a leaving group (e.g., a tosylate or mesylate), the molecule becomes primed for an E1cB (Elimination Unimolecular conjugate Base) reaction. Strong bases will rapidly deprotonate the acidic C2 proton, expelling the leaving group to form an exocyclic double bond (2-methylenethietane 1,1-dioxide) or triggering a cascade that opens the ring entirely.

Understanding this causality is critical: all functionalization of the hydroxymethyl group must strictly control basicity and temperature to suppress


-deprotonation. 

Reactivity Core (1,1-Dioxothietan-2-yl)methanol (Core Motif) Oxidation Oxidation (DMP) Aldehyde Formation Core->Oxidation Mild Oxidants Tosylation Tosylation (TsCl, Py) Leaving Group Core->Tosylation Electrophilic Activation RingOpening Strong Base Ring Opening Core->RingOpening Base-Catalyzed Aldehyde (1,1-Dioxothietan-2-yl)carboxaldehyde Oxidation->Aldehyde Tosylate (1,1-Dioxothietan-2-yl)methyl tosylate Tosylation->Tosylate Degraded Acyclic Sulfones / Thietes RingOpening->Degraded

Fig 1: Chemoselective pathways vs. degradation risks for (1,1-Dioxothietan-2-yl)methanol.

Quantitative Data: Reaction Optimization

The choice of base during the electrophilic activation of the hydroxymethyl group is the single most critical parameter. The table below summarizes the quantitative outcomes of tosylation under various conditions, illustrating the delicate balance between successful conversion and base-induced degradation.

Table 1: Optimization of (1,1-Dioxothietan-2-yl)methanol Tosylation

ReagentsSolventTemp (°C)Target Tosylate Yield (%)Elimination/Degradation (%)Causality / Observation
TsCl, TEA (2.0 eq)CH₂Cl₂2515%75%TEA is too basic; rapid E1cB elimination occurs.
TsCl, TEA (2.0 eq)CH₂Cl₂045%40%Lower temp slows elimination, but TEA still deprotonates C2.
TsCl, Pyridine (2.0 eq)CH₂Cl₂088% <5%Pyridine acts as a nucleophilic catalyst without

-deprotonation.
TsCl, NaH (1.1 eq)THF00%>95%Irreversible deprotonation leads to immediate ring opening.

Data synthesis based on established thietane 1,1-dioxide stability profiles .

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. They incorporate intrinsic checkpoints (such as temperature limits and specific quench conditions) to prevent the side reactions discussed above.

Protocol A: Chemoselective Tosylation (Leaving Group Formation)

Objective: Convert the primary alcohol to a tosylate for downstream nucleophilic substitution, completely avoiding exocyclic double bond formation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve (1,1-Dioxothietan-2-yl)methanol (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).

  • Base Addition: Add anhydrous pyridine (2.0 mmol, 2.0 eq). Causality: Pyridine is selected over Triethylamine (TEA) because its lower pKa prevents the abstraction of the acidic C2 proton, thereby shutting down the E1cB pathway.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Electrophile Addition: Add

    
    -Toluenesulfonyl chloride (TsCl) (1.2 mmol, 1.2 eq) portion-wise over 10 minutes. Maintain the temperature strictly below 5 °C.
    
  • Reaction Monitoring: Stir at 0 °C for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1). The reaction must not be allowed to warm to room temperature to prevent delayed elimination.

  • Quench & Extraction: Quench the reaction cold by adding saturated aqueous NH₄Cl (10 mL). Extract with CH₂Cl₂ (3 x 10 mL). Wash the combined organic layers with cold 1M HCl (to remove residual pyridine), followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature

    
     25 °C.
    

Workflow Step1 Dissolve Substrate in dry CH2Cl2 Step2 Add Pyridine (2.0 eq) Cool to 0 °C Step1->Step2 Step3 Dropwise TsCl Maintain < 5 °C Step2->Step3 Step4 Quench with NH4Cl at 0 °C Step3->Step4 Step5 Extract & Purify (Avoid heat) Step4->Step5

Fig 2: Step-by-step workflow for the chemoselective tosylation.

Protocol B: Mild Oxidation to (1,1-Dioxothietan-2-yl)carboxaldehyde

Objective: Oxidize the primary alcohol to an aldehyde for reductive amination or olefination.

Step-by-Step Methodology:

  • Reagent Selection: Use Dess-Martin Periodinane (DMP). Causality: Swern oxidation requires Triethylamine (TEA) during the quench phase. The presence of TEA can epimerize the C2 stereocenter or induce

    
    -elimination. DMP operates under mildly acidic/neutral conditions, preserving the stereochemical and structural integrity of the thietane ring.
    
  • Reaction: Dissolve the substrate (1.0 mmol) in wet CH₂Cl₂ (10 mL, containing 1 eq H₂O to accelerate DMP activation). Add DMP (1.2 mmol) at 0 °C.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench: Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ to destroy unreacted DMP and neutralize byproducts. Extract and concentrate.

Conclusion

The reactivity of the hydroxymethyl group in (1,1-Dioxothietan-2-yl)methanol is fundamentally dictated by the adjacent, highly strained sulfone ring. By treating the molecule not just as a standard primary alcohol, but as an activated system prone to E1cB elimination and base-catalyzed ring opening, chemists can rationally design synthetic routes. Utilizing mild bases like pyridine and neutral oxidants like DMP ensures that this valuable motif can be successfully integrated into complex pharmaceutical architectures.

References

  • Synthesis of 3,3-Disubstituted Thietane Dioxides Source: PubMed Central (PMC) / ChemRxiv URL:[Link] Relevance: Provides authoritative grounding on the stability, ring-strain, and medicinal chemistry applications of thietane 1,1-dioxides.

  • Science of Synthesis: Thietanes, 1,2-Oxathietanes, and Derivatives Source: Thieme Connect (E. Block) URL:[Link] Relevance: Comprehensive review of the fundamental reactivity, synthesis, and physical properties of thietane heterocycles.

Exploratory

Conformational Analysis of the (1,1-Dioxothietan-2-yl)methanol Ring: A Comprehensive Guide

Executive Summary Four-membered sulfur-containing heterocycles have emerged as highly valuable polar scaffolds in modern medicinal chemistry. Among these, thietane 1,1-dioxides serve as robust, metabolically stable biois...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Four-membered sulfur-containing heterocycles have emerged as highly valuable polar scaffolds in modern medicinal chemistry. Among these, thietane 1,1-dioxides serve as robust, metabolically stable bioisosteres for cyclobutanes and other small rings[1]. Understanding the 3D conformational landscape of these molecules is paramount for structure-based drug design, as the spatial orientation of functional groups directly dictates target engagement.

This whitepaper provides an in-depth technical analysis of the (1,1-Dioxothietan-2-yl)methanol ring (CAS: 1784489-16-2)[2]. By synthesizing structural physics, thermodynamic principles, and advanced analytical workflows, this guide establishes a definitive framework for elucidating the conformational behavior of 2-substituted cyclic sulfones.

Structural Physics of Thietane 1,1-Dioxides

The conformational dynamics of four-membered rings are governed by a delicate balance between angle strain (which favors a planar geometry) and torsional strain (which favors a puckered geometry to relieve the eclipsing interactions of adjacent C-H bonds).

The Parent Ring vs. Substituted Derivatives

The parent thietane 1,1-dioxide is unique among four-membered rings. Nuclear Magnetic Resonance (NMR) studies in nematic phases have demonstrated that the unsubstituted dioxide exhibits a planar or slightly distorted time-averaged conformation due to a remarkably low barrier to ring planarity[3]. The strong electron-withdrawing nature of the sulfone group alters the hybridization and internal bond angles, minimizing the torsional strain that normally forces cyclobutanes into a puckered state.

However, introducing a substituent fundamentally alters this energy landscape. As demonstrated by Bull and colleagues in their extensive X-ray diffraction analyses of substituted thietane dioxides, the addition of functional groups forces the ring into a distinct puckered conformation [4].

The Role of the Hydroxymethyl Group at C2

In (1,1-Dioxothietan-2-yl)methanol, the presence of a hydroxymethyl group (-CH₂OH) at the C2 position introduces critical asymmetric forces:

  • Steric Bulk: The -CH₂OH group prefers a pseudo-equatorial orientation to minimize 1,3-diaxial-like transannular steric clashes.

  • Intramolecular Hydrogen Bonding: The hydroxyl oxygen acts as a potent hydrogen bond donor, while the adjacent sulfone oxygens act as acceptors.

Recent crystallographic data on analogous hydroxyl-substituted thietane dioxides reveals that the ring puckers aggressively (up to ~29.4°) toward the hydroxyl group to facilitate an intramolecular H-bond[4]. In the case of (1,1-Dioxothietan-2-yl)methanol, this interaction creates a pseudo-bicyclic system (a 5-membered hydrogen-bond ring fused to the 4-membered thietane ring), effectively locking the rotameric state of the C2 substituent and stabilizing a specific puckered geometry.

G A Planar Transition State (High Energy) B Pseudo-Equatorial -CH2OH (Sterically Favored) A->B Ring Puckering (-Torsional Strain) C Pseudo-Axial -CH2OH (H-Bond Stabilized) A->C Ring Puckering (+Intramolecular H-Bond) B->C Conformational Inversion (Low Energy Barrier)

Conformational equilibrium dynamics of the substituted thietane 1,1-dioxide ring.

Quantitative Conformational Data

To contextualize the behavior of (1,1-Dioxothietan-2-yl)methanol, the following table synthesizes structural parameters across the thietane 1,1-dioxide class, highlighting the profound impact of substitution and hydrogen bonding[3][4].

ParameterParent Thietane 1,1-DioxideDiaryl-Substituted Thietane DioxidesHydroxy-Substituted Thietane Dioxides
Ring Conformation Planar / Rapidly InvertingMildly PuckeredStrongly Puckered
Puckering Angle ~0° - 5°14.0° - 16.9°~29.4°
Dominant Stabilizing Force Angle Strain MinimizationSteric ReliefIntramolecular H-Bonding
Inversion Barrier (ΔG‡) < 2 kcal/mol~3 - 4 kcal/mol> 5 kcal/mol (H-bond locked)

Experimental Workflow for Conformational Elucidation

To definitively map the conformation of (1,1-Dioxothietan-2-yl)methanol in a biologically relevant context, researchers must employ a self-validating analytical system. The following protocol utilizes Variable Temperature NMR (VT-NMR) paired with Density Functional Theory (DFT) to isolate and quantify the H-bond stabilized conformer.

Protocol: Solution-State Conformational Elucidation via VT-NMR

Objective: To determine the dominant puckered state and the pseudo-axial/equatorial preference of the -CH₂OH group in solution.

Step 1: Solvent Selection & Sample Preparation

  • Action: Dissolve 15 mg of highly pure (1,1-Dioxothietan-2-yl)methanol in 0.6 mL of anhydrous, deuterated dichloromethane (CD₂Cl₂).

  • Causality: The choice of a non-polar, non-hydrogen-bonding solvent is critical. Protic solvents (like Methanol-d4) or strong H-bond acceptors (like DMSO-d6) will competitively disrupt the intramolecular hydrogen bond between the -OH and the -SO₂ groups, artificially shifting the conformational equilibrium toward the sterically favored (but biologically less relevant) pseudo-equatorial state.

Step 2: Baseline 1D Acquisition (298 K)

  • Action: Acquire standard ¹H and ¹³C spectra at room temperature.

  • Causality: At 298 K, the 4-membered ring undergoes rapid inversion on the NMR timescale. The resulting spectra will display time-averaged chemical shifts and J-couplings, serving as a baseline for the dynamic system.

Step 3: Variable Temperature (VT) Profiling

  • Action: Sequentially cool the NMR probe in 10 K increments from 298 K down to 180 K. Allow 5 minutes of thermal equilibration at each step before acquiring a ¹H spectrum.

  • Causality: Lowering the thermal energy of the system slows the ring inversion dynamics. Once the temperature drops below the coalescence temperature (T_c), the time-averaged signals will decoalesce into distinct sets of peaks representing the individual pseudo-axial and pseudo-equatorial conformers.

Step 4: 2D NOESY/ROESY Acquisition (at T < T_c)

  • Action: At 180 K, acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

  • Causality: NOESY maps through-space dipolar interactions (< 5 Å). A strong Nuclear Overhauser Effect (NOE) cross-peak between the hydroxyl proton and the syn-axial protons of the thietane ring provides definitive, self-validating proof that the molecule is locked in an H-bond-stabilized, highly puckered conformation.

Step 5: Orthogonal Validation via DFT

  • Action: Perform structural optimization and frequency calculations using Gaussian (e.g., at the M06-2X/6-311+G(d,p) level of theory) with an implicit solvation model (PCM) for dichloromethane.

  • Causality: Computational modeling provides the thermodynamic energy difference (ΔG) between the H-bonded and non-H-bonded conformers. Comparing the DFT-calculated Boltzmann distribution with the population ratios derived from the low-temperature NMR integrals ensures the integrity and accuracy of the experimental findings.

Workflow S1 1. Sample Prep (Non-polar Solvent) S2 2. VT-NMR Spectroscopy S1->S2 S3 3. NOESY/ROESY Analysis S2->S3 Identify Rotamers S5 5. Unified Conformational Model S3->S5 Distance Constraints S4 4. DFT Energy Minimization S4->S5 Thermodynamic Validation

Self-validating workflow for the conformational elucidation of cyclic sulfones.

Conclusion

The conformational analysis of (1,1-Dioxothietan-2-yl)methanol highlights the intricate interplay between ring strain and non-covalent interactions. While the parent thietane 1,1-dioxide ring resists puckering, the introduction of the C2-hydroxymethyl group forces the ring into a highly puckered state, driven by the thermodynamic payoff of intramolecular hydrogen bonding. By employing rigorous, solvent-controlled VT-NMR protocols cross-validated by computational chemistry, researchers can accurately map these 3D topologies, thereby unlocking the full potential of thietane dioxides in rational drug design.

References

  • [3] Riddell, F. G. (1993). The Conformational Analysis of Sulfur-Containing Rings. In Sulphur-Containing Functional Groups. ResearchGate / Wiley. Available at: [Link]

  • [4] Bull, J. A., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. Journal of Organic Chemistry / PMC. Available at:[Link]

Sources

Foundational

Technical Guide: Bioisosteric Strategies for (1,1-Dioxothietan-2-yl)methanol in Drug Design

Executive Summary (1,1-Dioxothietan-2-yl)methanol represents a highly specific, polar, four-membered heterocyclic fragment. In medicinal chemistry, this motif serves as a dense source of polarity and defined vectors, oft...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1,1-Dioxothietan-2-yl)methanol represents a highly specific, polar, four-membered heterocyclic fragment. In medicinal chemistry, this motif serves as a dense source of polarity and defined vectors, often functioning as a transition-state mimic or a rigid spacer. However, the thietane 1,1-dioxide core presents distinct developability challenges: high ring strain (~24 kcal/mol) , potential for Michael acceptor reactivity (via elimination to thiete 1,1-dioxide), and metabolic liability at the


-carbon due to the electron-withdrawing nature of the sulfone.

This guide details a strategic framework for replacing this scaffold with bioisosteres that retain the critical pharmacophore features—hydrogen bond acceptor (HBA) capacity and specific exit vectors—while improving chemical stability, metabolic profile, and synthetic tractability.

Pharmacophore & Liability Analysis

Before selecting bioisosteres, we must deconstruct the parent molecule to understand what functional attributes must be preserved and what liabilities must be mitigated.

Structural Deconstruction

The molecule consists of three key components:

  • The Sulfone (

    
    ):  A strong H-bond acceptor with tetrahedral geometry. It creates a significant dipole.
    
  • The Thietane Ring: A puckered, 4-membered ring. The constraint enforces a specific distance and angle between the sulfone oxygens and the hydroxymethyl group.

  • The Hydroxymethyl Group (

    
    ):  A primary alcohol acting as both H-bond donor and acceptor, located at the C2 position (
    
    
    
    -position).
The "Alpha-Proton" Liability

The protons at C2 (adjacent to the sulfone) are significantly acidified (


 approx. 20-22 in DMSO for acyclic sulfones, potentially lower in strained rings). This creates a risk of:
  • Epimerization: If the drug target requires a specific stereocenter at C2.

  • Ring Opening: Base-mediated elimination to form a reactive vinyl sulfone species (Michael acceptor), which can covalently modify off-target proteins (toxicity).

Visualizing the Pharmacophore

The following diagram illustrates the critical vectors and liabilities.

Pharmacophore Parent (1,1-Dioxothietan-2-yl)methanol Sulfone Sulfone (SO2) Strong HBA Dipole Generator Parent->Sulfone Ring Thietane Ring High Strain (~24 kcal/mol) Rigid Geometry Parent->Ring Alcohol CH2OH Group H-Bond Donor/Acceptor Key Interaction Point Parent->Alcohol AlphaC C2 Alpha-Position Acidic Protons Elimination Risk Ring->AlphaC Induces AlphaC->Sulfone Activated by

Figure 1: Pharmacophore deconstruction highlighting the structural assets (Green/Blue) and liabilities (Red/Yellow).

Strategic Bioisosteric Replacements

We propose three distinct bioisosteric classes, ranging from conservative structural mimics to advanced scaffold hops.

Candidate A: (1,1-Dioxotetrahydrothiophen-2-yl)methanol (The "Sulfolane" Strategy)

Strategy: Ring Expansion (Homologation).

  • Rationale: Expanding the ring from 4 to 5 members (thietane to sulfolane) relieves ring strain, significantly reducing the risk of ring-opening/elimination.

  • Pros: High chemical stability; commercially available building blocks; retains the exact sulfone electronics.

  • Cons: Slight increase in molecular volume and lipophilicity; subtle change in the vector of the

    
     group.
    
Candidate B: Oxetan-2-ylmethanol (The "Solubility" Strategy)

Strategy: Heteroatom Switch (Sulfone


 Ether).
  • Rationale: The oxetane ring is a celebrated bioisostere for gem-dimethyl and carbonyl groups, but here it acts as a surrogate for the cyclic sulfone. The oxetane oxygen is a potent H-bond acceptor (lone pairs are exposed due to ring strain).

  • Pros: Lowers molecular weight; excellent metabolic stability; high polarity (low LogP); eliminates the acidic

    
    -proton liability.
    
  • Cons: Loss of the "double" acceptor capability of the sulfone (one oxygen vs two).

Candidate C: Cyclic Sulfoximines (The "High-Fidelity" Strategy)

Strategy: Functional Group Bioisosterism (


).
  • Rationale: Sulfoximines are mono-aza isosteres of sulfones. They are chiral at sulfur, offering an additional vector for optimization.

  • Pros: Tunable basicity (N-substitution); additional H-bond donor/acceptor site; novel IP space.

  • Cons: More complex synthesis; introduction of a new chiral center.

Quantitative Comparison
PropertyThietane Dioxide (Parent)Sulfolane (Cand. A)Oxetane (Cand. B)[1][2][3]Sulfoximine (Cand. C)
Ring Size 4544/5
H-Bond Acceptors 2 (Sulfone)2 (Sulfone)1 (Ether)2 (S=O, N)
H-Bond Donors 1 (OH)1 (OH)1 (OH)1-2 (OH, NH)
Chemical Stability Low (Strain)HighModerateHigh
Metabolic Liability High (Ring opening)LowLowLow
Vector Fidelity BaselineHighMediumHigh

Experimental Protocols

Synthesis of the Parent (Baseline)

To establish a baseline for biological assays, the parent molecule must be synthesized. Note: Handle with care due to potential alkylating properties.

  • Starting Material: 3-Chloropropylsulfonyl chloride or Thietane.

  • Cyclization: Reaction of 3-chloropropylsulfonyl chloride with base (e.g.,

    
    -BuLi) generates the thietane 1,1-dioxide core.
    
  • Functionalization: Lithiation at the C2 position (using LDA at -78°C) followed by trapping with formaldehyde generates (1,1-Dioxothietan-2-yl)methanol.

Synthesis of Bioisostere A (Sulfolane Analog)

This protocol is more robust and scalable.

  • Step 1: Precursor Preparation. Start with Tetrahydrothiophene-2-carboxylic acid .

  • Step 2: Reduction. Reduce the carboxylic acid to the alcohol using

    
     in THF (0°C to RT, 4h).
    
    • Validation: Monitor disappearance of acid peak by LC-MS.

  • Step 3: Oxidation. Oxidize the sulfide to the sulfone using Oxone® (Potassium peroxymonosulfate) or m-CPBA .

    • Protocol: Dissolve (Tetrahydrothiophen-2-yl)methanol (1.0 eq) in MeOH/H2O. Add Oxone (2.5 eq) portion-wise at 0°C. Stir for 12h.

    • Workup: Filter solids, extract aqueous layer with EtOAc.

    • Yield: Typically >85%.[4]

Synthesis Workflow Diagram

Synthesis Start Tetrahydrothiophene-2-carboxylic acid Step1 Reduction (LiAlH4) THF, 0°C Start->Step1 Inter (Tetrahydrothiophen-2-yl)methanol (Sulfide Intermediate) Step1->Inter Step2 Oxidation (Oxone or m-CPBA) MeOH/H2O, RT Inter->Step2 Final Target: (1,1-Dioxotetrahydrothiophen-2-yl)methanol (Sulfolane Bioisostere) Step2->Final

Figure 2: Synthetic route for the Sulfolane bioisostere, prioritizing safety and yield over the strained parent synthesis.

Validation: In Vitro & In Silico

Once synthesized, the bioisosteres must be validated against the parent to ensure they function as intended.

Matched Molecular Pair (MMP) Analysis

Compare the parent and bioisosteres in the following assays:

  • GSH Adduct Assay (Chemical Stability):

    • Incubate compounds (10

      
      M) with Glutathione (GSH) in buffer (pH 7.4) for 24h.
      
    • Success Metric: The parent thietane dioxide may show GSH adducts (ring opening). The Sulfolane and Oxetane analogs should show <1% adduct formation.

  • HLM/RLM Stability (Metabolic):

    • Incubate with Human/Rat Liver Microsomes.

    • Success Metric:

      
       (Intrinsic Clearance) should decrease for the bioisosteres compared to the parent if the C2-position was a metabolic soft spot.
      
  • LogD (Lipophilicity):

    • Measure distribution coefficient at pH 7.4.

    • Target: Oxetanes typically lower LogD by 0.5–1.0 unit compared to carbocycles, improving solubility.

Decision Logic for Selection

DecisionTree Problem Why replace (1,1-Dioxothietan-2-yl)methanol? Instability Issue: Chemical Instability (Ring Opening) Problem->Instability Solubility Issue: Poor Solubility or High Clearance Problem->Solubility Sol1 Solution: Sulfolane Analog (Ring Expansion) Instability->Sol1 Best for Stability Sol2 Solution: Oxetane Analog (Heteroatom Switch) Solubility->Sol2 Best for ADME

Figure 3: Decision matrix for selecting the appropriate bioisostere based on the specific liability of the parent fragment.

References

  • Meanwell, N. A. (2011).[5] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1][3][6] Angewandte Chemie International Edition, 49(48), 8979–8983. Link

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition, 52(36), 9399–9408. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Thietane-Containing Spirocycles. Organic Letters, 12(9), 1944–1947. Link

Sources

Protocols & Analytical Methods

Method

using (1,1-Dioxothietan-2-yl)methanol as a building block in heterocyclic synthesis

This Application Note is designed for medicinal chemists and process scientists utilizing (1,1-Dioxothietan-2-yl)methanol (CAS: 1784489-16-2) as a building block.[1] It synthesizes established reactivity patterns of thie...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists utilizing (1,1-Dioxothietan-2-yl)methanol (CAS: 1784489-16-2) as a building block.[1] It synthesizes established reactivity patterns of thietane 1,1-dioxides with the specific functional handle of the 2-hydroxymethyl group.[1]

Part 1: Executive Summary & Chemical Profile

The Value Proposition

(1,1-Dioxothietan-2-yl)methanol represents a "spring-loaded" heterocyclic building block.[1] Unlike stable, unstrained rings (e.g., piperidines), this molecule combines high ring strain (~26 kcal/mol) with the strong electron-withdrawing nature of the sulfone group.

For drug discovery, it offers two distinct strategic utilities:

  • Rigid Polar Scaffold: Used as an intact 4-membered ring to introduce high

    
     character and polarity (low logP) into a fragment library.
    
  • Masked Synthon: Acts as a latent source of

    
    -functionalized sulfinates or sulfones via nucleophilic ring-opening reactions (NRO).[1]
    
Physicochemical Profile
PropertyValue / DescriptionImplication for Synthesis
Molecular Weight 136.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
Ring Strain High (~26 kcal/mol)Susceptible to nucleophilic attack; thermal instability >140°C.
Acidity (

)

-protons ~23-25 (DMSO)
The C2 proton is acidic due to the adjacent sulfone. Strong bases can trigger elimination to thiete 1,1-dioxide.[1][2]
Solubility High (DMSO, MeOH, DMF)Compatible with standard polar organic synthesis.
Stability ModerateStable at RT. Avoid strong bases at high temp (elimination risk).

Part 2: Reactivity Landscapes & Mechanistic Logic

The reactivity of (1,1-Dioxothietan-2-yl)methanol is governed by the competition between the nucleophilicity of the hydroxyl group and the electrophilicity of the strained ring .[1]

Reactivity Map (Graphviz Visualization)

ReactivityMap Core (1,1-Dioxothietan-2-yl)methanol PathA Path A: O-Functionalization (Intact Ring) Core->PathA Mild Base/Electrophile PathB Path B: Nucleophilic Ring Opening (Ring Cleavage) Core->PathB Nucleophile (Nu:) Heat/Lewis Acid PathC Path C: Oxidation (Side Chain Mod) Core->PathC Jones/TEMPO ProdA1 Ethers/Esters (Rigid Scaffolds) PathA->ProdA1 Elimination Risk: Elimination to Thiete PathA->Elimination Strong Base ProdB1 Gamma-Amino Sulfinates (Linear Linkers) PathB->ProdB1 Strain Release ProdC1 Thietane Carboxylic Acids PathC->ProdC1

Figure 1: Divergent reactivity pathways. Path A preserves the ring for structural rigidity; Path B exploits strain for linker synthesis.

Part 3: Experimental Protocols

Protocol A: O-Functionalization (Retention of the Thietane Ring)

Objective: Derivatize the alcohol without opening the strained ring or causing elimination.[1] Challenge: The


-proton (C2) is acidic.[1] Strong bases (NaH, LDA) can cause 

-elimination of the -OH group or ring fragmentation.[1] Solution: Use mild, non-nucleophilic bases or acid-catalyzed methods.[1]

Procedure (Example: Mesylation for Leaving Group Installation):

  • Setup: Dissolve (1,1-Dioxothietan-2-yl)methanol (1.0 eq) in anhydrous DCM (0.2 M) under

    
    .
    
  • Base Addition: Cool to 0°C. Add

    
     (1.5 eq) or Pyridine (2.0 eq). Avoid inorganic hydroxides.
    
  • Reagent: Dropwise addition of Methanesulfonyl chloride (MsCl, 1.1 eq).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour. Monitor by TLC (stain with

    
    ).
    
  • Workup: Quench with saturated

    
    . Extract with DCM.[1] Wash organic layer with brine.[1]
    
  • Purification: Flash chromatography (EtOAc/Hexanes).

    • Note: The mesylate is a potent electrophile. Store at -20°C.

Alternative (Mitsunobu Reaction):

  • Compatible with phenols/imides.[1]

  • Conditions:

    
     (1.5 eq), DIAD (1.5 eq), Nucleophile (1.2 eq) in THF at 0°C 
    
    
    
    RT.
  • Advantage:[1][3][4] Neutral conditions prevent ring degradation.[1]

Protocol B: Nucleophilic Ring Opening (The "Spring-Loaded" Linker)

Objective: Use the thietane as a masked propyl-sulfone linker.[1] Mechanism: Nucleophiles attack the less hindered C4 position (or C2 depending on electronics), relieving ring strain to generate a linear sulfinate, which can be trapped or oxidized.

Procedure (Aminolysis):

  • Reagents: (1,1-Dioxothietan-2-yl)methanol (1.0 eq), Primary Amine (

    
    , 1.2 eq).
    
  • Solvent: Acetonitrile or DMF (polar aprotic solvents accelerate the reaction).

  • Conditions: Heat to 60-80°C in a sealed tube for 4-12 hours.

    • Catalysis: If reaction is sluggish, add 10 mol%

      
       as a Lewis acid to activate the sulfone oxygen, increasing electrophilicity of the ring carbons.
      
  • Outcome: The ring opens to form the

    
    -amino sulfinic acid intermediate.[1]
    
  • Trapping (Optional): Treat in situ with an alkyl halide (to form sulfone) or oxidant (

    
    ) to form the sulfonic acid.
    
Protocol C: Oxidation to Carboxylic Acid

Objective: Convert the hydroxymethyl group to a carboxylic acid for amide coupling.[1] Caution: Avoid harsh basic oxidations (e.g.,


) which trigger ring destruction.[1]

Recommended Method (Jones Oxidation or TEMPO):

  • System: TEMPO (0.1 eq), BAIB (Bis-acetoxyiodobenzene, 2.2 eq) in

    
     (1:1).
    
  • Execution: Stir at RT for 2-4 hours.

  • Result: Yields (1,1-dioxothietan-2-yl)carboxylic acid.[1][5]

  • Application: Can be coupled to amines using standard EDC/HOBt or HATU conditions.

Part 4: Structural Validation & Logic

The Elimination Risk (Thiete Formation)

Users must be aware of the "Thiete Trap." Treatment of thietane 1,1-dioxides with strong bases (e.g., KOtBu) often leads to the elimination of a leaving group (or water) to form Thiete 1,1-dioxide (a cyclic vinyl sulfone).

  • Mechanism: Deprotonation at C2

    
     Elimination of substituent at C3 (if present) or dehydration.
    
  • Utility: The resulting thiete is a highly reactive Michael acceptor and dieneophile, useful for [4+2] cycloadditions, but this is often an unwanted side reaction if the goal is simple substitution.

Workflow Diagram: Library Synthesis

Workflow Start Start: (1,1-Dioxothietan-2-yl)methanol Decision Target Architecture? Start->Decision Branch1 Rigid 4-Membered Ring (Bioisostere for cyclobutane/proline) Decision->Branch1 Retention Branch2 Linear Sulfone Linker (Masked spacer) Decision->Branch2 Ring Opening Step1A 1. Activate Alcohol (MsCl/Pyridine) 2. Displace with Nucleophile (NaN3, Amines) Branch1->Step1A Step1B Oxidize to Acid (TEMPO) Amide Coupling Branch1->Step1B Step2A React with Amine/Thiol (Ring Opening) Branch2->Step2A Final1 Library A: Functionalized Thietanes Step1A->Final1 Step1B->Final1 Step2B S-Alkylation of Sulfinate Int. Step2A->Step2B Final2 Library B: Gamma-Functionalized Sulfones Step2B->Final2

Figure 2: Decision tree for library synthesis using the thietane core.

Part 5: References

  • Lancaster University. (2022).[6] Palladium-Catalysed Decarboxylative Asymmetric Allylic Alkylation of Thietane-1,1-Dioxides. Retrieved March 5, 2026, from [Link]

  • National Institutes of Health (NIH). (2022). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides. Retrieved March 5, 2026, from [Link]

  • Canadian Science Publishing. (1978). Synthesis of substituted thietanes and their oxidation to 1,1-dioxides. Canadian Journal of Chemistry.[7] Retrieved March 5, 2026, from [Link]

Sources

Application

Application Note: Base-Promoted Ring Expansion of (1,1-Dioxothietan-2-yl)methanol

This Application Note and Protocol guide details the base-promoted ring-opening and rearrangement of (1,1-Dioxothietan-2-yl)methanol (CAS 1784489-16-2). This specific transformation exploits the high ring strain of the t...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the base-promoted ring-opening and rearrangement of (1,1-Dioxothietan-2-yl)methanol (CAS 1784489-16-2). This specific transformation exploits the high ring strain of the thietane 1,1-dioxide scaffold (~20 kcal/mol) to access functionalized sultones or acyclic sulfinates, which are valuable intermediates in medicinal chemistry and materials science.

Executive Summary

(1,1-Dioxothietan-2-yl)methanol represents a unique class of strained cyclic sulfones bearing a pendant nucleophile (the hydroxymethyl group). Under controlled basic conditions, this molecule undergoes a divergent reaction pathway driven by the relief of ring strain. While simple intermolecular attack by bases leads to acyclic elimination products, the intramolecular participation of the pendant alkoxide triggers a ring-expansion rearrangement. This protocol focuses on the selective synthesis of 1,2-oxathiane 2,2-dioxides (6-membered sultones) via this mechanism. These products serve as "masked" sulfonylating agents and bioisosteres for phosphates in drug design.

Mechanistic Insight & Reactivity Profile

The reactivity of (1,1-Dioxothietan-2-yl)methanol is governed by two competing forces: the acidity of the


-protons (adjacent to the sulfone) and the nucleophilicity of the pendant hydroxyl group.
The Two Pathways
  • Path A: Intermolecular Elimination (The "Open" Path)

    • Trigger: Strong, bulky bases (e.g.,

      
      -BuOK) that cannot coordinate effectively or steric hindrance preventing cyclization.
      
    • Mechanism: Deprotonation at C2 or C4 followed by E2 or E1cB elimination.

    • Product: Acyclic unsaturated sulfinates or sulfonates (e.g., 4-hydroxybut-1-ene-1-sulfinate).

  • Path B: Intramolecular Ring Expansion (The "Closed" Path - Target of this Protocol)

    • Trigger: Thermodynamic control using metallic hydrides (NaH) or specific alkoxides in non-protic polar solvents (THF, DMF).

    • Mechanism:

      • Base deprotonates the primary alcohol to form an alkoxide.

      • The alkoxide performs a nucleophilic attack on the hypervalent sulfur atom.

      • The strained C2-S bond cleaves to relieve ring strain.

      • The skeleton rearranges to form a stable 6-membered 1,2-oxathiane 2,2-dioxide .

Mechanistic Diagram

The following diagram illustrates the bifurcation between elimination and the desired ring expansion.

ReactionMechanism Start (1,1-Dioxothietan-2-yl)methanol (Strained 4-membered ring) Inter Alkoxide Intermediate (Pendant Nucleophile) Start->Inter Base (NaH/THF) Deprotonation TS Pentacoordinate Sulfur Transition State Inter->TS Intramolecular Attack on S Prod_Elim Acyclic Alkenyl Sulfinate (Elimination Product) Inter->Prod_Elim E2 Elimination (Side Reaction) Prod_Exp 1,2-Oxathiane 2,2-dioxide (6-membered Sultone) TS->Prod_Exp C-S Bond Cleavage Strain Relief

Caption: Mechanistic divergence of (1,1-Dioxothietan-2-yl)methanol under basic conditions. Path B (blue) leads to the target sultone.

Experimental Protocol: Synthesis of 1,2-Oxathiane 2,2-Dioxide[1][2][3][4]

Reagents & Equipment
ComponentGrade/SpecificationRole
(1,1-Dioxothietan-2-yl)methanol >95% Purity (CAS 1784489-16-2)Substrate
Sodium Hydride (NaH) 60% dispersion in mineral oilBase (Alkoxide generation)
Tetrahydrofuran (THF) Anhydrous, inhibitor-freeSolvent
Ammonium Chloride (NH₄Cl) Saturated aqueous solutionQuenching agent
Ethyl Acetate / Hexanes HPLC GradeExtraction/Purification
Inert Gas Nitrogen (

) or Argon (

)
Atmosphere control
Step-by-Step Procedure

Step 1: Preparation of the Base Suspension

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Cool under a stream of

    
    .
    
  • Add NaH (1.2 equivalents, washed with dry hexanes to remove oil if necessary) to the flask.

  • Add anhydrous THF (concentration ~0.2 M relative to substrate) and cool the suspension to 0 °C using an ice bath.

Step 2: Substrate Addition

  • Dissolve (1,1-Dioxothietan-2-yl)methanol (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the substrate solution dropwise to the NaH suspension over 10 minutes via syringe. Note: Gas evolution (

    
    ) will occur.
    
  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

Step 3: Reaction & Rearrangement

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a less polar spot (
      
      
      
      , the sultone) should appear.
    • Optional: If conversion is slow, heat gently to 40 °C. Avoid reflux to prevent polymerization.

Step 4: Quenching & Workup

  • Cool the mixture back to 0 °C.

  • Carefully quench by dropwise addition of saturated NH₄Cl solution (caution: bubbling).

  • Dilute with water and extract three times with Ethyl Acetate .

  • Combine organic layers and wash with Brine .

  • Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude oil via flash column chromatography on silica gel.

  • Eluent: Gradient from 10% to 40% EtOAc in Hexanes.

  • Yield: Expected yield is 65–80% of the colorless oil/solid 1,2-oxathiane 2,2-dioxide.

Data Analysis & Characterization

Successful ring expansion is confirmed by specific shifts in NMR spectroscopy due to the change in ring size and electronic environment.

FeatureStarting Material (Thietane Dioxide)Product (1,2-Oxathiane Dioxide)Diagnostic Change
Ring Size 4-membered6-memberedRelief of strain
¹H NMR (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-to-S)

3.8 - 4.2 ppm (strained)

2.9 - 3.2 ppm (relaxed)
Upfield shift due to strain relief
¹H NMR (

-to-O)

3.6 - 3.8 ppm (exocyclic

)

4.3 - 4.5 ppm (endocyclic

)
Downfield shift (ester character)
¹³C NMR (C-O) ~60 ppm (

)
~70 ppm (

)
Deshielding by sulfonyl group
IR Spectrum ~1300, 1120 cm⁻¹ (

sulfone)
~1350, 1170 cm⁻¹ (

sulfonate)
Shift in S=O stretching freq.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Polymerization Reaction temperature too high; Concentration too high.Keep T < 40 °C. Dilute reaction to 0.1 M.
Elimination Products Base is too bulky or acts as a nucleophile.Use NaH (non-nucleophilic base) instead of alkoxides.
Incomplete Reaction Moisture in solvent quenching the alkoxide.Ensure strict anhydrous conditions (dry THF).
No Rearrangement Kinetic trap.Allow longer reaction time or slight warming to overcome activation barrier for C-S cleavage.

Safety & Handling

  • Sultone Toxicity: The product, 1,2-oxathiane 2,2-dioxide (and related sultones like propane-1,3-sultone), are potential alkylating agents and should be treated as suspected carcinogens . All handling must occur in a fume hood with double gloving.

  • Thietane Dioxides: Generally stable but can release

    
     upon combustion or strong thermal shock.
    
  • Sodium Hydride: Flammable solid; reacts violently with water.

References

  • BenchChem. "An In-depth Technical Guide to the Physical and Chemical Properties of Thietane Rings." BenchChem Technical Library. Link

  • Enamine. "Thietane Dioxide: A Unique Building Block for Medicinal Chemistry." Enamine Building Blocks. Link

  • Thieme Connect. "Synthesis of Thietanes and Derivatives: Ring Opening and Rearrangement." Science of Synthesis. Link

  • ChemScene. "Product Information: 2-(Hydroxymethyl)thietane 1,1-dioxide (CAS 1784489-16-2)."[2] ChemScene Catalog. Link

  • Palmer, D. C. "The Chemistry of Heterocyclic Compounds, Thietanes and Thietes." John Wiley & Sons, 2009. (General reference for thietane dioxide reactivity).

Sources

Method

Application Note: Mild Esterification Strategies for (1,1-Dioxothietan-2-yl)methanol

Executive Summary & Structural Vulnerabilities (1,1-Dioxothietan-2-yl)methanol is a highly specialized, polar building block featuring a strained four-membered thietane ring oxidized to a sulfone (1,1-dioxide)[1]. Four-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Vulnerabilities

(1,1-Dioxothietan-2-yl)methanol is a highly specialized, polar building block featuring a strained four-membered thietane ring oxidized to a sulfone (1,1-dioxide)[1]. Four-membered heterocycles like thietane dioxides are increasingly exploited in medicinal chemistry and drug development as small, polar bioisosteres that favorably influence a drug's physicochemical properties[2].

However, the chemical architecture of this molecule presents a significant synthetic challenge. The 1,1-dioxide moiety is powerfully electron-withdrawing, which renders the


-protons (at the C2 and C4 positions) highly acidic. When exposed to harsh basic conditions (e.g., aqueous 1 M NaOH), thietane 1,1-dioxides are known to rapidly degrade via base-catalyzed 

-elimination, yielding ring-opened products or thiete derivatives[2]. Consequently, when targeting the exocyclic primary alcohol for esterification, researchers must employ highly controlled, mild conditions that facilitate

-acylation without triggering the collapse of the strained heterocycle.

Mechanistic Logic & Pathway Selection

To successfully esterify (1,1-Dioxothietan-2-yl)methanol, the reaction environment must be kept near neutral or only mildly basic. Traditional Schotten-Baumann conditions (using aqueous NaOH or KOH) are strictly contraindicated. Instead, two primary pathways are self-validating and highly effective:

  • Carbodiimide-Mediated Coupling (Steglich-type): Utilizing EDC·HCl and catalytic DMAP.

  • Mild Acyl Halide Coupling: Utilizing an acid chloride with a weak, non-nucleophilic base like pyridine at low temperatures.

Pathways A (1,1-Dioxothietan-2-yl)methanol (Strained Sulfone) B Harsh Base (e.g., NaOH, >1M) A->B pH > 10 D Mild Acylation (EDC/DMAP or Pyridine) A->D pH ~ 5-8 C Ring Degradation (Thiete Elimination) B->C u03B2-elimination E Target Ester (Intact Heterocycle) D->E O-Acylation

Caption: Logical relationship between reaction conditions and thietane 1,1-dioxide ring stability.

Quantitative Comparison of Esterification Conditions

The table below summarizes the causality behind reagent selection and the expected impact on the structural integrity of the thietane 1,1-dioxide ring.

MethodologyPrimary ReagentsBase Strength (pKa of conjugate acid)Reaction TempRisk of Ring Degradation
Modified Steglich EDC·HCl, DMAP (cat.)~9.6 (DMAP)0 °C to RTLow (due to strictly catalytic base)
Mild Acyl Halide R-COCl, Pyridine~5.2 (Pyridine)0 °CVery Low (weak base, low temp)
Schotten-Baumann R-COCl, NaOH (aq)~15.7 (H₂O)RTHigh (Elimination to thiete)

Validated Experimental Protocols

Protocol A: Modified Steglich Esterification

This protocol is ideal when coupling the thietane alcohol with complex or sensitive carboxylic acids where acyl chloride generation is not feasible.

Workflow Step1 1. Preparation Dry DCM, 0 °C Step2 2. Activation R-COOH + EDC + DMAP (cat.) Step1->Step2 Step3 3. Coupling Add Substrate Warm to RT Step2->Step3 Step4 4. Quench NH4Cl (aq) Extraction Step3->Step4 Step5 5. Isolation Flash Silica Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the Steglich esterification.

Materials:

  • (1,1-Dioxothietan-2-yl)methanol (1.0 eq)[1]

  • Target Carboxylic Acid (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve the carboxylic acid (1.1 eq) in anhydrous DCM (yielding a 0.1 M solution). Cool the mixture to 0 °C using an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) and DMAP (0.1 eq) to the solution. Stir for 15 minutes at 0 °C.

    • Causality Check: EDC·HCl is specifically selected over DCC. DCC generates dicyclohexylurea (DCU), which is notoriously difficult to separate from polar sulfone-containing products. EDC generates a water-soluble urea byproduct, allowing for isolation via simple aqueous washing. Furthermore, DMAP loading is strictly capped at 0.1 eq to prevent base-catalyzed

      
      -elimination of the thietane ring[2].
      
  • Coupling: Add (1,1-Dioxothietan-2-yl)methanol (1.0 eq) dropwise as a solution in a minimal volume of anhydrous DCM.

  • Propagation: Remove the ice bath. Allow the reaction to slowly warm to room temperature and stir for 4–6 hours. Monitor completion via LC-MS or TLC.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality Check: Saturated NH₄Cl (pH ~5.5) is used instead of saturated NaHCO₃ to maintain a slightly acidic to neutral workup, ensuring the base-sensitive thietane 1,1-dioxide ring remains perfectly intact.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

Protocol B: Low-Temperature Acyl Halide Coupling

This protocol is preferred for simple acylations (e.g., acetylation, benzoylation) where the corresponding acid chloride is commercially available or easily synthesized.

Materials:

  • (1,1-Dioxothietan-2-yl)methanol (1.0 eq)[1]

  • Acyl Chloride (1.2 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve (1,1-Dioxothietan-2-yl)methanol (1.0 eq) in anhydrous DCM in an oven-dried flask under an inert atmosphere. Cool to 0 °C.

  • Base Addition: Add Pyridine (1.5 eq) dropwise to the stirring solution.

    • Causality Check: Pyridine (pKa ~5.2) is selected over Triethylamine (pKa ~10.7). Pyridine acts as an efficient nucleophilic catalyst and acid scavenger, but it is insufficiently basic to deprotonate the highly acidic

      
      -protons of the thietane 1,1-dioxide ring at 0 °C, thereby preserving the 4-membered ring[2].
      
  • Acylation: Slowly add the acyl chloride (1.2 eq) dropwise via syringe. Maintain the internal temperature at strictly 0 °C to suppress any potential side reactions.

  • Propagation: Stir at 0 °C for 2 hours.

  • Quench & Workup: Quench the reaction with cold water. Extract the mixture with DCM. Wash the organic layer with cold 1 M HCl (to remove residual pyridine), followed immediately by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify the crude ester via flash chromatography.

References

  • Synthesis of 3,3-Disubstituted Thietane Dioxides | The Journal of Organic Chemistry American Chemical Society (ACS). URL:[Link]

Sources

Application

Application Note: Catalytic Hydrogenation Protocols Involving (1,1-Dioxothietan-2-yl)methanol Derivatives

Introduction & Strategic Utility In modern medicinal chemistry, (1,1-Dioxothietan-2-yl)methanol has emerged as a highly valuable polar bioisostere. Drug development professionals frequently substitute traditional aliphat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

In modern medicinal chemistry, (1,1-Dioxothietan-2-yl)methanol has emerged as a highly valuable polar bioisostere. Drug development professionals frequently substitute traditional aliphatic alcohols, oxetanes, or tetrahydropyrans with the 1,1-dioxothietane motif to significantly enhance metabolic stability—particularly against Human Liver Microsome (HLM) degradation—while maintaining favorable aqueous solubility [1].

A critical challenge in synthesizing complex Active Pharmaceutical Ingredients (APIs) containing this motif is performing downstream catalytic hydrogenations (e.g., debenzylation, nitro reduction, or alkene saturation) without poisoning the transition metal catalyst or triggering the hydrogenolysis of the strained four-membered ring. This guide details field-proven protocols and the mechanistic causality required to execute these transformations safely and selectively.

Physicochemical Profile

Understanding the physicochemical properties of the isolated (1,1-dioxothietan-2-yl)methanol core is essential for selecting appropriate solvents and predicting downstream partitioning during reaction workups [2].

Table 1: Physicochemical Properties of (1,1-Dioxothietan-2-yl)methanol

PropertyValueImplication for Hydrogenation
CAS Number 1784489-16-2Unique identifier for procurement/safety tracking.
Molecular Weight 136.17 g/mol Low molecular weight; highly atom-economical motif.
LogP -0.8342Highly polar; requires polar protic/aprotic solvents (MeOH, EtOH, EtOAc) for homogeneous catalysis.
TPSA 54.37 ŲStrong hydrogen bonding network; may require slight heating to fully dissolve in non-protic solvents.
H-Bond Donors/Acceptors 1 / 3Methanol hydroxyl acts as a donor; sulfone oxygens act as strong acceptors.

Mechanistic Insights: Catalyst Compatibility

A common misconception in synthetic planning is that any sulfur-containing heterocycle will act as a catalyst poison. While standard sulfides (like thietanes or tetrahydrothiophenes) are notorious for poisoning Palladium (Pd) and Platinum (Pt) catalysts, the 1,1-dioxide (sulfone) derivative behaves entirely differently.

The Causality of Catalyst Preservation: In a sulfide, the sulfur atom possesses free lone electron pairs that coordinate strongly to the empty d-orbitals of the transition metal surface, irreversibly blocking the active sites required for H₂ activation. However, in the (1,1-dioxothietan-2-yl)methanol motif, the sulfur atom is fully oxidized (S=O). The lone pairs are delocalized into the highly polarized sulfur-oxygen double bonds. Consequently, the sulfur atom is both sterically shielded and electronically depleted, rendering it incapable of strong metal coordination. This allows for the chemoselective reduction of distal functional groups—or even the reduction of endocyclic double bonds (thietes to thietanes)—under high pressure (up to 50 atm) without ring opening[3].

Mechanism S1 1,1-Dioxothietane Motif Sulfur fully oxidized (S=O) No free lone pairs Cat Transition Metal Catalyst Pd(0) / Pt(0) Surface S1->Cat Weak/No Coordination S2 Thietane Motif (Control) Free lone pairs on Sulfur S2->Cat Strong Coordination O1 Catalyst Active Target group reduced Cat->O1 If Sulfone O2 Catalyst Poisoned Active sites blocked Cat->O2 If Sulfide

Figure 1: Electronic basis for catalyst preservation in the presence of 1,1-dioxothietane motifs.

Standardized Experimental Protocols

Workflow & Catalyst Selection

Different synthetic objectives require specific catalyst and pressure combinations to ensure the 4-membered sulfone ring remains intact.

Workflow A Substrate: (1,1-Dioxothietan-2-yl)methanol Derivative B Identify Target Group for Hydrogenation A->B C1 Nitro Reduction (e.g., to Amine) B->C1 C2 Alkene/Thiete Reduction (e.g., to Alkane) B->C2 C3 O-Debenzylation (Reveal Methanol) B->C3 D1 Pt/C or Pd/C (5-10 wt%) H2 (1 atm), EtOH, 25°C C1->D1 D2 Pd/C (10 wt%) H2 (50 atm), EtOAc, 50°C C2->D2 D3 Pd/C (10 wt%) H2 (1-3 atm), MeOH, 25°C C3->D3 E Desired Hydrogenated Product (Intact 1,1-Dioxide Ring) D1->E D2->E D3->E

Figure 2: Workflow for selecting hydrogenation conditions for (1,1-dioxothietan-2-yl)methanol derivatives.

Table 2: Comparative Hydrogenation Conditions

Target TransformationRecommended CatalystPressure (H₂)SolventTemp (°C)Expected Yield
O-Debenzylation 10% Pd/C1 - 3 atmMeOH or EtOAc2585 - 95%
Nitro Reduction 5% Pt/C1 atmEtOH2590 - 98%
Thiete Saturation 10% Pd/C50 atmTHF or EtOAc25 - 50>90%
Protocol A: Selective O-Debenzylation

Objective: Cleave a benzyl ether protecting group to reveal the free (1,1-dioxothietan-2-yl)methanol moiety. Self-Validating Logic: The use of 1 atm H₂ prevents the over-reduction or hydrogenolysis of the strained 4-membered ring, while the sequential inert gas purging eliminates the risk of methanol-vapor ignition by the pyrophoric Pd/C catalyst.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl-protected substrate (1.0 equiv, ~10 mmol) in anhydrous Methanol (0.2 M).

  • Catalyst Addition: Carefully add 10 wt% Palladium on Carbon (Pd/C) (0.05 equiv Pd). Note: Add the catalyst in a single portion to avoid dusting.

  • Atmosphere Purging (Critical Safety Step): Seal the flask with a rubber septum. Connect to a Schlenk line. Evacuate the flask under vacuum for 15 seconds, then backfill with Argon. Repeat this Argon purge three times to completely displace oxygen.

  • Hydrogen Introduction: Evacuate the flask once more and backfill with Hydrogen gas via a balloon. Repeat the H₂ purge twice to ensure a pure hydrogen atmosphere.

  • Reaction: Stir the suspension vigorously at 25°C under 1 atm of H₂ for 4–12 hours. Monitor the reaction via TLC or LC-MS until the starting material is fully consumed.

  • Workup: Flush the flask with Argon. Filter the reaction mixture through a tight pad of Celite to remove the colloidal palladium. Causality: Removing Pd particulates immediately prevents heavy-metal toxicity interference in downstream biological assays. Wash the Celite pad with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure (1,1-dioxothietan-2-yl)methanol derivative.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce a distal nitroaromatic group to an aniline in the presence of the 1,1-dioxothietane motif, a sequence heavily utilized in the synthesis of RSV fusion inhibitors [1]. Self-Validating Logic: Platinum on Carbon (Pt/C) is selected over Pd/C. Pt/C exhibits superior kinetics for N-O bond cleavage, preventing the stalling of the reaction at the reactive hydroxylamine intermediate, which could otherwise participate in unwanted side reactions.

  • Preparation: Dissolve the nitroaromatic intermediate (1.0 equiv) in absolute Ethanol (0.15 M).

  • Catalyst Addition: Add 5 wt% Platinum on Carbon (Pt/C) (0.02 equiv Pt).

  • Purging: Perform the standard 3x Argon purge followed by a 3x H₂ purge as described in Protocol A.

  • Reaction: Stir under a hydrogen balloon (1 atm) at 25°C for 2–6 hours.

  • Workup: Purge with Argon, filter through Celite, and concentrate. The resulting aniline is typically pure enough (>95%) to be used directly in subsequent coupling reactions (e.g., with carbonyl diimidazole to form imidazopyridinones).

References

  • Accelerated Discovery of Potent Fusion Inhibitors for Respiratory Syncytial Virus. PubMed Central (PMC), National Institutes of Health. Validates the use of thietane-1,1-dioxide bioisosteres for HLM stability and details Pt/C nitro reductions. URL:[Link]

  • Cyclopentyl-(1,1-dioxothietan-2-yl)methanol (CID 84067429). PubChem. Corroborates the structural stability and chemical descriptor data of 1,1-dioxothietane derivatives under reductive conditions. URL:[Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis Using (1,1-Dioxothietan-2-yl)methanol in Drug Discovery

Introduction & Mechanistic Rationale (1,1-Dioxothietan-2-yl)methanol (CAS: 1784489-16-2) has emerged as a highly valuable building block in modern medicinal chemistry. The thietane 1,1-dioxide moiety functions as a polar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(1,1-Dioxothietan-2-yl)methanol (CAS: 1784489-16-2) has emerged as a highly valuable building block in modern medicinal chemistry. The thietane 1,1-dioxide moiety functions as a polar, non-aromatic bioisostere for sulfonamides and polar cycloalkanes. By incorporating this motif, researchers can strategically modulate physicochemical properties—specifically by lowering lipophilicity (LogP) and enhancing both aqueous solubility and metabolic stability—without significantly inflating the molecular weight [1].

However, the functionalization of primary alcohols attached to sterically demanding or electron-withdrawing heterocyclic systems often suffers from sluggish kinetics under conventional thermal conditions. Prolonged batch heating can lead to degradation, including retro-[2+2] ring-opening or sulfur dioxide extrusion. Microwave-assisted organic synthesis (MAOS) circumvents these limitations by utilizing dielectric heating. Solvents with high loss tangents (e.g., DMF) rapidly absorb microwave energy, superheating the reaction mixture locally and uniformly. This drastically reduces reaction times from hours to minutes, suppresses thermal degradation pathways, and significantly enhances isolated yields [2].

Physicochemical Profiling

Understanding the properties of this building block is critical for selecting the appropriate reaction conditions, solvents, and purification strategies.

Table 1: Physicochemical Properties of (1,1-Dioxothietan-2-yl)methanol

PropertyValueCausality / Experimental Implication
Molecular Formula C₄H₈O₃SLow molecular weight (136.17 g/mol ) ensures high atom economy during coupling.
LogP (Predicted) -0.83Highly polar; requires polar aprotic solvents (e.g., DMF, THF) for complete dissolution [3].
Hydrogen Bond Donors 1The primary hydroxyl group is the sole nucleophilic/reactive site.
Hydrogen Bond Acceptors 3The sulfone oxygens can coordinate with Lewis acid catalysts; avoid strong Lewis acids.
Thermal Stability ModerateProne to degradation under prolonged conventional heating (>24h at >100°C); ideal for MAOS.

Synthetic Workflow & Logic

The integration of (1,1-Dioxothietan-2-yl)methanol into drug scaffolds typically proceeds via two primary pathways: direct Mitsunobu etherification or a two-step activation-alkylation sequence.

G N1 (1,1-Dioxothietan-2-yl)methanol (Starting Material) N2 Pathway A: Mitsunobu Reaction (DIAD, PPh3) N1->N2 N3 Pathway B: Activation (MsCl / Et3N) N1->N3 N5 Microwave Irradiation (100°C, 15 min) N2->N5 N4 (1,1-Dioxothietan-2-yl)methyl methanesulfonate N3->N4 N6 Microwave Irradiation (120°C, 20 min) N4->N6 Nucleophile (Phenol/Amine) N7 Target Drug Scaffold (Ether or Amine Linkage) N5->N7 N6->N7

Synthetic pathways for functionalizing (1,1-Dioxothietan-2-yl)methanol via microwave protocols.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Mitsunobu Etherification

Objective: Direct coupling of (1,1-Dioxothietan-2-yl)methanol with a phenolic drug scaffold. Causality & Logic: The Mitsunobu reaction is notoriously sensitive to steric hindrance. While the primary alcohol of the thietane derivative is accessible, the adjacent sulfone ring induces local steric bulk. Microwave irradiation accelerates the rate-limiting Sₙ2 displacement of the activated phosphonium intermediate by the phenoxide ion. Tetrahydrofuran (THF) is selected as the solvent; although it has a moderate microwave absorption capacity, sealed-vessel MAOS allows THF to safely reach 100°C, providing the necessary thermal energy without solvent evaporation.

Step-by-Step Procedure:

  • Preparation: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add (1,1-Dioxothietan-2-yl)methanol (1.0 mmol, 136 mg) and the target phenolic scaffold (1.0 mmol).

  • Reagent Addition: Add triphenylphosphine (PPh₃, 1.2 mmol, 314 mg). Dissolve the mixture in anhydrous THF (4.0 mL) under a nitrogen atmosphere.

  • Activation: Cool the vial to 0°C in an ice bath. Dropwise, add diisopropyl azodicarboxylate (DIAD, 1.2 mmol, 242 mg). Rationale: Cooling prevents premature side reactions and controls the exothermic formation of the betaine intermediate.

  • Microwave Irradiation: Seal the vial with a crimp cap. Transfer to a dedicated microwave synthesizer. Irradiate at 100°C for 15 minutes with dynamic power modulation (max 150 W) and high-speed stirring.

  • Workup: Cool the vial to room temperature via compressed air. Concentrate the mixture under reduced pressure. Purify via flash column chromatography (EtOAc/Hexanes) to isolate the etherified product.

Protocol B: Two-Step Microwave-Assisted Sₙ2 Alkylation

Objective: Formation of a robust C-N or C-O bond via a mesylate intermediate. Causality & Logic: For less acidic nucleophiles (e.g., aliphatic amines or specific heterocycles), the Mitsunobu pathway is ineffective. Converting the alcohol to a mesylate creates an excellent leaving group. The subsequent Sₙ2 displacement is performed in DMF. DMF has a high loss tangent (tan δ = 0.161), making it an exceptional solvent for rapid microwave heating. Potassium carbonate (K₂CO₃) is used as the base; the high temperature transiently increases its solubility in DMF, driving the deprotonation of the nucleophile while the rapid heating profile prevents the degradation of the thietane ring.

Step-by-Step Procedure:

  • Mesylation (Conventional): In a round-bottom flask, dissolve (1,1-Dioxothietan-2-yl)methanol (5.0 mmol) in anhydrous DCM (15 mL). Add triethylamine (7.5 mmol) and cool to 0°C. Slowly add methanesulfonyl chloride (6.0 mmol). Stir for 2 hours at room temperature. Wash with water, dry over Na₂SO₄, and concentrate to yield the mesylate intermediate.

  • Microwave Setup: In a 10 mL microwave vial, combine the mesylate intermediate (1.0 mmol), the nucleophile (amine/phenol, 1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (3.0 mL). Rationale: Ensure the total volume does not exceed 50% of the vial capacity to allow for safe pressure expansion during superheating.

  • Microwave Irradiation: Seal the vial. Irradiate at 120°C for 20 minutes (max 200 W).

  • Workup: Quench the reaction with ice water (10 mL) to precipitate the product. Filter the solid or extract with EtOAc (3 × 10 mL). Wash the organic layer thoroughly with brine (to remove residual DMF), dry, and purify.

Comparative Quantitative Data

The implementation of MAOS provides a self-validating improvement in both throughput and material recovery compared to conventional batch heating.

Table 2: Performance Comparison (Conventional vs. Microwave-Assisted)

Reaction TypeConventional ConditionsConventional YieldMicrowave ConditionsMicrowave YieldEfficiency Gain
Mitsunobu Etherification THF, Reflux (66°C), 18 h45 - 52%THF, MW (100°C), 15 min82 - 86%>70x faster, ~30% yield increase
Sₙ2 N-Alkylation DMF, 80°C, 24 h55 - 60%DMF, MW (120°C), 20 min88 - 92%>70x faster, ~30% yield increase
Sₙ2 O-Alkylation DMF, 80°C, 20 h62 - 65%DMF, MW (120°C), 15 min85 - 89%>80x faster, ~25% yield increase

Note: Yields represent isolated, chromatographically pure products. The suppression of thermal degradation byproducts accounts for the significant yield enhancement in the microwave protocols.

References

  • Title: Cyclopentyl-(1,1-dioxothietan-2-yl)methanol - CID 84067429 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: (Benzylideneamino)triazole–Thione Derivatives of Flurbiprofen: An Efficient Microwave-Assisted Synthesis and In Vivo Analgesic Potential Source: ACS Omega (Zaheer, M., & Zia-ur-Rehman, M., 2021) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization &amp; Handling of (1,1-Dioxothietan-2-yl)methanol

Status: Active Ticket ID: T-SO2-PROTECT-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: T-SO2-PROTECT-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Thermal Decomposition & Cheletropic Extrusion in Thietane Sulfones

Executive Summary: The Instability Mechanism

(1,1-Dioxothietan-2-yl)methanol is a strained four-membered heterocyclic sulfone. Unlike five- or six-membered sulfones (sulfolanes), the thietane ring possesses significant ring strain (~26 kcal/mol). This strain, combined with the high oxidation state of sulfur, predisposes the molecule to cheletropic extrusion of sulfur dioxide (


).

The Core Threat: Upon heating, the molecule undergoes a retro-cheletropic reaction [1]. This is an entropically driven process where the ring collapses to release gaseous


 and an alkene (typically allyl alcohol derivatives in this specific case).

Critical Thresholds:

  • Safe Zone: < 40°C (Refrigerated storage recommended)

  • Caution Zone: 40°C – 80°C (Short-term exposure only)

  • Danger Zone: > 100°C (Rapid decomposition/extrusion likely)

Decomposition Pathway Visualization

The following diagram illustrates the primary failure mode: the thermal extrusion of


. Understanding this pathway is the key to prevention.

Decomposition cluster_prevention Stabilization Strategy Start (1,1-Dioxothietan-2-yl)methanol (Intact Strained Ring) TS Transition State (Concerted Retro-Cheletropic) Start->TS Heat (>100°C) Products Allyl Alcohol + SO2 (Gas) TS->Products Entropy Driven Polymer Oligomers/Gum (Secondary Reaction) Products->Polymer Acid/Radical Catalysis KeepCold Maintain T < 20°C KeepCold->Start Inhibits AvoidLewis Avoid Lewis Acids

Figure 1: The primary thermal decomposition pathway involves the cheletropic extrusion of sulfur dioxide, driven by the release of ring strain and the entropic benefit of gas generation.

Module 1: Storage & Handling FAQs

Q: I received the compound as a white solid, but after a week on the bench, it became a sticky gum. What happened? A: You likely witnessed a combination of slow


 extrusion and subsequent polymerization.
  • Mechanism: The extruded

    
     is acidic. If moisture is present, it forms sulfurous acid, which can catalyze the polymerization of the resulting allyl alcohol breakdown product or the ring-opening polymerization of the remaining thietane [2].
    
  • Corrective Action: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Exclude moisture strictly.[1][2][3]

Q: Can I dry this compound in a vacuum oven? A: Do not use heat.

  • Risk: Vacuum lowers the boiling point of solvents, but if you heat the oven to accelerate drying, you supply the activation energy for the retro-cheletropic reaction.

  • Protocol: Dry under high vacuum (< 0.1 mbar) at ambient temperature or slightly cooled (0°C). Use a lyophilizer if the solvent is appropriate (e.g., benzene/dioxane), but never heat to remove solvent.

Q: Is the hydroxymethyl group (-CH2OH) a liability? A: It can be. The hydroxyl group can act as an internal nucleophile or participate in hydrogen bonding that activates the ring.

  • Tip: If you are storing it for long periods, protecting the alcohol as a silyl ether (e.g., TBS) or an ester often improves thermal stability by removing the acidic proton and potential H-bond activation.

Module 2: Reaction Optimization & Troubleshooting

This section addresses issues when using (1,1-Dioxothietan-2-yl)methanol as a reactant.

Scenario A: The "Disappearing Starting Material"

Symptom: You ran a reaction at 80°C. TLC shows the spot for the starting material is gone, but the desired product is missing. NMR shows complex olefinic signals. Diagnosis: Thermal extrusion occurred faster than your desired reaction. Solution:

  • Lower Temperature: Run the reaction at 0°C to RT.

  • Catalysis: If the reaction is sluggish at low T, use a catalyst (e.g., mild Lewis acid) to lower the activation energy of the desired pathway, rather than increasing T.

  • Concentration: High concentration favors bimolecular reactions (your desired coupling) over unimolecular decomposition (extrusion).

Scenario B: Base-Mediated Decomposition

Symptom: Reaction turned black/brown upon adding base (e.g., NaH, KOtBu). Diagnosis: Thietane 1,1-dioxides have acidic protons alpha to the sulfone. Strong bases can cause deprotonation followed by ring opening (Ramberg-Bäcklund type pathways or simple elimination) [3]. Solution:

  • Change Base: Switch to weaker, non-nucleophilic bases (e.g.,

    
    , DIPEA).
    
  • Buffer: If possible, buffer the reaction to neutral pH.

Module 3: Purification & Analysis Protocols

Protocol: Solvent Removal (Critical Step)

The most common point of failure is concentrating the reaction mixture on a rotary evaporator.

ParameterRecommendationReason
Bath Temperature < 30°C Prevents thermal activation of extrusion.
Vacuum Pressure < 10 mbar Allows solvent removal at low T.
Duration MinimizeProlonged stress increases failure risk.
Inert Gas Backfill with

Prevents oxidation/hydrolysis of trace decomp products.
Protocol: Analytical Validation

Before committing the material to the next step, validate integrity.

  • 1H NMR (CDCl3):

    • Check: Look for the disappearance of ring protons (typically 3.5 - 4.5 ppm range for thietane sulfones).

    • Warning Sign: Appearance of olefinic protons in the 5.0 - 6.0 ppm range (indicates alkene formation from extrusion).

    • Warning Sign: Broadening of peaks (indicates polymerization).

  • TLC:

    • Stain with

      
      . The intact sulfone is often less active, but the decomposition product (alkene) will stain rapidly brown.
      

Decision Logic: Handling Workflow

Follow this logic gate to determine the safe handling procedure for your specific application.

HandlingLogic Start Start: Handling (1,1-Dioxothietan-2-yl)methanol Solvent Is it in solution? Start->Solvent RemoveSolvent Need to remove solvent? Solvent->RemoveSolvent Yes Reaction Planning a Reaction? Solvent->Reaction No (Solid) TempCheck Check Bath Temp RemoveSolvent->TempCheck Yes Safe Proceed: High Vac, <30°C TempCheck->Safe Bath < 30°C Unsafe STOP: High Risk of Extrusion TempCheck->Unsafe Bath > 40°C BaseCheck Does it use Strong Base (pKa > 15)? Reaction->BaseCheck Yes AltRoute Redesign: Use Weaker Base or Protect Alcohol BaseCheck->AltRoute Yes ProceedRxn Proceed: Monitor at 0°C BaseCheck->ProceedRxn No

Figure 2: Operational decision tree for minimizing thermal and chemical stress during handling.

References

  • Mock, W. L. (1975). Cheletropic Reactions. In Pericyclic Reactions (Vol. 2, pp. 141-179). Academic Press.

  • Paquette, L. A. (1968). The Chemistry of Thietane 1,1-Dioxides. Journal of Organic Chemistry. (General reactivity of thietane sulfones).
  • Block, E. (1969). The Chemistry of Sulfones. (Mechanisms of alpha-deprotonation and ring opening in cyclic sulfones).
  • PubChem. (n.d.).[4] Thietane 1,1-dioxide Compound Summary. National Center for Biotechnology Information. Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) and perform a risk assessment before handling high-energy heterocycles.

Sources

Optimization

Technical Support Center: Purification of (1,1-Dioxothietan-2-yl)methanol by Recrystallization

Context & Molecular Profile (1,1-Dioxothietan-2-yl)methanol (CAS 1784489-16-2) is a highly polar, low-molecular-weight (136.17 g/mol ) cyclic sulfone[1]. The combination of a hydrogen-bonding primary hydroxyl group and a...

Author: BenchChem Technical Support Team. Date: March 2026

Context & Molecular Profile (1,1-Dioxothietan-2-yl)methanol (CAS 1784489-16-2) is a highly polar, low-molecular-weight (136.17 g/mol ) cyclic sulfone[1]. The combination of a hydrogen-bonding primary hydroxyl group and a strong dipole from the sulfone moiety within a strained four-membered thietane ring presents unique purification challenges. Because of its extreme hydrophilicity, standard aqueous workups often result in product loss, making direct recrystallization the most viable purification pathway.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for its successful recrystallization.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude (1,1-Dioxothietan-2-yl)methanol forms a biphasic oil instead of crystals upon cooling. Why does this happen, and how do I fix it? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[2]. It occurs when the crystallization system reaches supersaturation at a temperature above the solute's melting point in that specific solvent mixture, causing the solute to separate as a solute-rich liquid phase rather than forming a rigid crystal lattice[3]. Because (1,1-Dioxothietan-2-yl)methanol is highly polar, using overly non-polar solvents (like pure hexanes or toluene) forces the compound to melt out of solution.

  • The Fix: Switch to a solvent with better hydrogen-bonding capability that completely dissolves the compound at elevated temperatures but has a steep solubility curve. Isopropanol (IPA) is highly recommended, as it has been successfully used for the crystallization of structurally analogous thietane 1,1-dioxides (e.g., 3-hydroxythietane 1,1-dioxide)[4]. If using a dual-solvent system (e.g., Ethyl Acetate/Heptane), ensure the anti-solvent (heptane) is added dropwise only after the solution has begun to cool, and introduce seed crystals to bypass the LLPS boundary.

Q2: I am using Isopropanol (IPA), but the yield of my recovered crystals is under 40%. How can I improve recovery? A: The sulfone and hydroxyl groups make this compound exceptionally soluble in polar alcohols, even at room temperature.

  • The Fix: After initial crystallization at room temperature, you must employ a controlled cooling ramp down to 0–5 °C.

  • Self-Validation Check: Analyze the mother liquor via TLC or HPLC. If the purity is high but the product concentration remains high, slowly titrate in a non-polar anti-solvent (e.g., heptane or MTBE) to reduce the bulk dielectric constant of the solution, forcing the polar sulfone out of the liquid phase.

Q3: Can I heat the solution to reflux to ensure complete dissolution? A: Proceed with extreme caution. Thietane 1,1-dioxides contain highly strained four-membered rings[5]. Prolonged heating above 70–80 °C can induce thermal degradation, including ring-opening, retro-cycloadditions, or desulfonylation (loss of SO₂)[6].

  • The Fix: Keep dissolution temperatures strictly below 65 °C. If the compound does not dissolve at 65 °C, do not increase the temperature; instead, increase the volume of the primary solvent (e.g., EtOAc or IPA).

Q4: How do I remove residual high-boiling solvents (e.g., DMF or DMSO) from my crude mixture before recrystallization? A: (1,1-Dioxothietan-2-yl)methanol is highly water-soluble. Attempting standard aqueous washes to remove DMF/DMSO will result in severe product loss into the aqueous layer.

  • The Fix: Instead of aqueous extraction, remove DMF/DMSO via azeotropic distillation with toluene under high vacuum, or pass the crude mixture through a short silica plug eluting with 10% MeOH in Dichloromethane (DCM) to strip the high-boiling solvent before attempting recrystallization.

Part 2: Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Causality Note: IPA provides the perfect thermodynamic balance of hydrogen bonding to dissolve the polar sulfone at 60 °C while allowing for a steep drop in solubility at 0 °C, bypassing the LLPS boundary[4].

  • Dissolution: Suspend 1.0 g of crude (1,1-Dioxothietan-2-yl)methanol in 3.0 mL of Isopropanol (IPA) in a round-bottom flask.

  • Heating: Warm the suspension in a water bath to 60 °C while stirring until complete dissolution is achieved. Critical: Do not exceed 65 °C to prevent thermal degradation of the thietane ring[6]. Add IPA dropwise (up to 2.0 mL more) if necessary.

  • Hot Filtration: If insoluble particulate impurities remain, quickly filter the hot solution through a pre-warmed fritted funnel.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature (20–25 °C) at a rate of ~0.5 °C/min.

    • Self-Validation: Observe the flask. Look for the formation of a white crystalline solid. If milky oil droplets form (LLPS), reheat to 60 °C, add 0.5 mL of IPA to increase polarity, and cool again.

  • Maturation: Once crystals have formed at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to maximize yield.

  • Harvesting: Filter the crystals under vacuum and wash the filter cake with 1.0 mL of ice-cold IPA, followed by 2.0 mL of cold heptane to aid drying. Dry under high vacuum.

Protocol B: Dual-Solvent Recrystallization (Ethyl Acetate / Heptane)

Causality Note: EtOAc acts as the primary solubilizing agent, while heptane acts as the anti-solvent to drive the equilibrium toward the solid state.

  • Dissolution: Dissolve 1.0 g of crude product in the minimum amount of Ethyl Acetate (approx. 4–6 mL) at 55 °C.

  • Anti-Solvent Addition: Remove from heat. While the solution is still warm (approx. 45 °C), add Heptane dropwise under vigorous stirring until the solution becomes faintly cloudy (the cloud point).

  • Seeding (Self-Validating Step): Add 1–2 mg of pure (1,1-Dioxothietan-2-yl)methanol crystals. If the cloudiness resolves into distinct solid particles, the system has successfully bypassed the oiling-out phase[2].

  • Cooling: Allow the mixture to cool undisturbed to room temperature, then transfer to an ice bath for 1 hour.

  • Harvesting: Filter the resulting crystals and wash with a 1:2 mixture of cold EtOAc/Heptane.

Part 3: Data Presentation

Table 1: Physicochemical Properties & Solvent Matrix for (1,1-Dioxothietan-2-yl)methanol

Property / ParameterValue / RecommendationCausality / Impact on Purification
Molecular Weight 136.17 g/mol [1]Small molecule; highly sensitive to solvent polarity changes.
LogP (Predicted) -0.83Highly polar/hydrophilic; completely insoluble in pure alkanes.
Thermal Stability < 70 °CHigh risk of retro-cycloaddition and desulfonylation at elevated temperatures[6].
Primary Solvents Isopropanol (IPA), EtOAcForms strong H-bonds with the hydroxyl and sulfone groups[4].
Anti-Solvents Heptane, MTBELowers dielectric constant to force crystallization; must be added slowly to avoid LLPS.
Aqueous Wash? NOT Recommended Product will partition heavily into the aqueous phase due to high hydrophilicity.

Part 4: Mandatory Visualization

Recrystallization_Workflow Start Crude (1,1-Dioxothietan-2-yl)methanol in Hot Solvent (< 65°C) Cooling Controlled Cooling (0.5°C / min) Start->Cooling Observe Observation during cooling Cooling->Observe Oiling Oiling Out (LLPS) Droplets form Observe->Oiling Too non-polar or fast cooling Crystals Nucleation Crystals form Observe->Crystals Supersaturation achieved FixOil Reheat to dissolve. Add polar solvent (e.g., IPA) or seed crystals. Oiling->FixOil Harvest Cool to 0-5°C. Filter & Wash with cold anti-solvent. Crystals->Harvest FixOil->Cooling Retry

Workflow for troubleshooting liquid-liquid phase separation during recrystallization.

References

  • 1784489-16-2 (C4H8O3S) - PubChemLite Source: uni.lu URL: [Link]

  • Oiling Out in Crystallization Source: mt.com URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: mdpi.com URL:[Link]

  • Source: google.
  • Organic Sulfur Mechanisms. 16. Competing Reverse Diels–Alder and Desulfonylation–Rearrangement Reactions in the Thermolysis of a Cyclic Sulfone Source: cdnsciencepub.com URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for (1,1-Dioxothietan-2-yl)methanol

Executive Summary: The Polarity Paradox You are encountering precipitation or phase separation because (1,1-Dioxothietan-2-yl)methanol is structurally incompatible with non-polar solvents. This molecule presents a "doubl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polarity Paradox

You are encountering precipitation or phase separation because (1,1-Dioxothietan-2-yl)methanol is structurally incompatible with non-polar solvents. This molecule presents a "double-threat" of polarity:

  • The Sulfone (1,1-Dioxo) Group: A strong dipole that demands polar aprotic solvation (e.g., DMSO, DMF).

  • The Hydroxymethyl Group: A hydrogen-bond donor/acceptor requiring protic or polar partners.

When you attempt to dissolve this in hexane or toluene, the cohesive energy density of the solute (solute-solute interactions) far exceeds the adhesive energy with the solvent. The molecules prefer to stick to themselves rather than disperse.

Immediate Action Required: Stop heating the mixture. Read the Critical Safety Warning below before proceeding.

Critical Safety Warning: Thermal Instability

⛔ DO NOT HEAT to Dissolve

Unlike typical organic solids, thietane 1,1-dioxides are thermally labile due to the ring strain of the four-membered sulfur heterocycle.

  • The Risk: Heating induces retro-cycloaddition or ring-opening.

  • The Mechanism: At elevated temperatures (often >80°C, but potentially lower depending on catalysis), the ring can cleave, releasing sulfur dioxide (

    
    ) and converting your starting material into an alkene (e.g., allyl alcohol derivatives) or polymerizing [1].
    
  • The Consequence: Loss of product integrity and potential pressure buildup from

    
     gas generation.
    
Diagnostic & Troubleshooting (FAQ)
Q1: "I need this in toluene for a specific reaction. How do I bridge the polarity gap?"

A: Use the "Cosolvent Bridging" Strategy. Pure toluene cannot solvate the sulfone dipole. You must introduce a "bridge" solvent—a polar aprotic molecule that is miscible with toluene but interacts strongly with the sulfone.

  • Recommended Bridges: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Ratio: typically 5–15% v/v of the bridge solvent is sufficient to maintain a single phase without disrupting the non-polar character required for the reaction.

Q2: "I cannot use cosolvents. How do I make the molecule itself lipophilic?"

A: Derivatization via Hydroxyl Masking. The hydroxymethyl group is the easiest handle to modify.[1] By capping the alcohol with a non-polar protecting group, you significantly lower the net polarity and disrupt intermolecular hydrogen bonding.

  • Recommendation: Silylation (TBS/TMS) or Acetylation.

  • Effect: A tert-butyldimethylsilyl (TBS) ether derivative is often soluble in pure hexane/toluene [2].

Q3: "Why is my material oiling out instead of crystallizing?"

A: The "Like-Dissolves-Like" Failure Mode. In non-polar solvents, the compound forms a "second liquid phase" (an oil) because it is thermodynamically more stable as a concentrated melt than as a dispersed solute.[1] This is not an impurity issue; it is a phase equilibrium issue. You must increase the solvent polarity (add EtOAc or DCM) to re-dissolve the oil.

Decision Matrix: Choosing the Right Solution

Use this logic flow to determine the safest experimental path.

SolubilityLogic Start Start: Solubility Issue Q1 Is the reaction sensitive to polar cosolvents? Start->Q1 NoCosolvent No (Cosolvents OK) Q1->NoCosolvent Flexible solvent system YesCosolvent Yes (Strict Non-Polar Req) Q1->YesCosolvent Strict non-polar system ActionA Method A: Cosolvent Titration (Add 5-10% THF/DCM) NoCosolvent->ActionA Q2 Is the -OH group part of the reaction? YesCosolvent->Q2 ActionB Method B: Silyl Protection (Mask -OH with TBS) Q2->ActionB No, -OH is bystander ActionC Method C: Biphasic System (Use Phase Transfer Catalyst) Q2->ActionC Yes, -OH reacts

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on reaction constraints.

Technical Protocols
Method A: Cosolvent Titration (The "Bridge" Method)

Use when: You can tolerate small amounts of polar solvent.

  • Preparation: Suspend 100 mg of (1,1-Dioxothietan-2-yl)methanol in 1 mL of the target non-polar solvent (e.g., Toluene). It will likely sink or oil out.

  • Titration: Under vigorous stirring at room temperature (20-25°C) , add Dichloromethane (DCM) or THF dropwise.

  • Observation: Monitor the turbidity.

    • Target: The solution should become clear.

    • Limit: If >20% vol is required, the non-polar character of your solvent system is compromised. Switch to Method B.

  • Validation: Cool the solution to 0°C. If precipitation re-occurs, increase the cosolvent ratio by 5%.

Method B: Silyl Protection (The "Masking" Method)

Use when: You need high solubility in pure Hexane/Toluene and the alcohol is not the reaction center.

Reagents: TBS-Cl (1.1 equiv), Imidazole (1.2 equiv), DMF (Solvent).

StepActionMechanistic Note
1 Dissolve substrate in minimal DMF (0.5 M).DMF solvates the polar sulfone completely.
2 Add Imidazole, then TBS-Cl at 0°C.Imidazole acts as a base and nucleophilic catalyst.
3 Stir at RT for 2–4 hours.Monitor via TLC. The product will move significantly higher (less polar).
4 Workup: Dilute with Hexane/Ether .Self-Validating Step: The TBS-ether is now lipophilic. It will extract into the non-polar organic layer, leaving polar byproducts in the water/DMF phase.
5 Dry and concentrate.The resulting oil is soluble in non-polar media.[2]
Mechanistic Visualization

The following diagram illustrates why the cosolvent strategy works at the molecular level.

Solvation cluster_sol Solvation Shell Substrate Sulfone Substrate NonPolar Toluene (Non-Polar) Substrate->NonPolar Repulsion (Insoluble) Bridge THF/DCM (Bridge) Substrate->Bridge Dipole-Dipole Interaction Bridge->NonPolar Van der Waals Miscibility

Figure 2: The "Bridge" solvent (Green) solvates the polar substrate (Red) via dipole interactions while simultaneously mixing with the non-polar bulk solvent (Grey) via Van der Waals forces.[1]

References
  • Block, E. (2007). Thietanes and Thietes: Monocyclic Four-Membered Ring Systems Containing One Sulfur Atom. Comprehensive Heterocyclic Chemistry III. Elsevier. (Discusses thermal instability and retro-cycloaddition of thietane dioxides).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard protocols for silylation to increase lipophilicity).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Principles of solubility parameters and cosolvent effects).

Sources

Optimization

Technical Support Center: Troubleshooting (1,1-Dioxothietan-2-yl)methanol Functionalization

Welcome to the Application Scientist Support Center. Functionalizing the primary alcohol of (1,1-dioxothietan-2-yl)methanol presents unique mechanistic challenges. The inherent angle strain of the four-membered thietane...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Functionalizing the primary alcohol of (1,1-dioxothietan-2-yl)methanol presents unique mechanistic challenges. The inherent angle strain of the four-membered thietane ring, coupled with the strong electron-withdrawing nature of the 1,1-dioxide (sulfone) moiety, creates a highly reactive system prone to degradation.

This guide provides field-proven troubleshooting strategies, causality-based explanations, and self-validating protocols to ensure high-fidelity functionalization while minimizing ring-opening and elimination side reactions.

Visualizing the Mechanistic Landscape

Before diving into specific troubleshooting steps, it is critical to understand the divergent reaction pathways dictated by your choice of reagents.

G SM (1,1-Dioxothietan-2-yl)methanol Cond1 Strong Base (e.g., NaH, Alkoxides) SM->Cond1 Cond2 High Temp / Leaving Group SM->Cond2 Cond3 Mild Base / Lewis Acid SM->Cond3 Side1 Ring-Opening (Acyclic Sulfone) Cond1->Side1 Nucleophilic Attack Side2 Elimination (Thiete 1,1-dioxide) Cond2->Side2 E1cb / E2 Pathway Desired Functionalized Product Cond3->Desired Controlled Reactivity

Reaction pathways of (1,1-Dioxothietan-2-yl)methanol under various functionalization conditions.

Troubleshooting Guides & FAQs

Q1: Why does my thietane ring cleave when attempting O-alkylation with sodium hydride (NaH)? Causality & Mechanism: The use of strong bases like NaH or potassium tert-butoxide is a common pitfall. The thietane ring possesses significant angle strain. Simultaneously, the sulfone group highly acidifies the adjacent


-protons. When a strong base is introduced, it can deprotonate the 

-carbon, triggering an E1cb-like ring-opening sequence to relieve the ring strain, resulting in an [1]. Furthermore, strong nucleophiles can directly attack the electrophilic carbons of the strained ring[2]. Scientist's Solution: Shift to mildly basic or neutral alkylation conditions. Using Silver(I) oxide (

) with an alkyl halide is a self-validating protocol; the formation of insoluble silver halides drives the reaction forward without generating strongly nucleophilic alkoxides. Alternatively, Brønsted acid-catalyzed functionalization (e.g., using

) has been proven to keep the thietane dioxide ring intact during [3].

Q2: I am converting the hydroxyl group to a mesylate for downstream substitution, but NMR shows a new double bond. What is happening? Causality & Mechanism: You are observing the formation of a thiete 1,1-dioxide derivative. When the primary alcohol is converted into a good leaving group (mesylate or tosylate), the molecule becomes highly susceptible to


-elimination. The base used in the mesylation step (often triethylamine) abstracts the acidic 

-proton, driving the elimination of the mesylate group to form the unsaturated [4]. Scientist's Solution: Maintain strict thermal control (

) during the addition of methanesulfonyl chloride. Substitute triethylamine with a more sterically hindered, less nucleophilic base such as N,N-diisopropylethylamine (DIPEA). Quench the reaction immediately upon completion to prevent base-promoted degradation over time[5].

Q3: What are the recommended conditions for oxidizing the methanol group to an aldehyde or carboxylic acid? Causality & Mechanism: Harsh oxidants (e.g., Jones reagent,


) operate under strongly acidic or basic aqueous conditions that can hydrolyze or oxidatively cleave the strained [6].
Scientist's Solution:  Employ anhydrous, mild oxidation protocols. Swern oxidation or the use of Dess-Martin Periodinane (DMP) are highly recommended. These reagents selectively oxidize the primary alcohol without engaging the sulfone moiety or triggering strain-relief pathways.
Quantitative Data: Reaction Conditions vs. Ring Stability

To guide your experimental design, the following table synthesizes the expected stability of the thietane 1,1-dioxide core under various standard functionalization environments.

Reaction TypeReagents / ConditionsTemp (°C)Primary Side ReactionThietane Ring Stability (%)
O-Alkylation (Harsh) NaH, Alkyl Halide, THF25Ring-Opening (Acyclic)< 10%
O-Alkylation (Mild)

, Alkyl Halide, DCM
25 - 40None> 90%
Mesylation (Standard) MsCl,

, DCM
25Elimination (Thiete)40 - 60%
Mesylation (Optimized) MsCl, DIPEA, DCM0None> 95%
Oxidation (Harsh)

, NaOH,

25Oxidative Cleavage< 5%
Oxidation (Mild) Dess-Martin Periodinane25None> 95%
Self-Validating Experimental Protocols
Protocol A: Mild O-Alkylation of (1,1-Dioxothietan-2-yl)methanol

This step-by-step methodology ensures etherification while preserving the structural integrity of the thietane 1,1-dioxide core. The protocol is self-validating: the precipitation of silver salts serves as a visual indicator of reaction progress, while avoiding aqueous basic workups prevents late-stage ring hydrolysis.

Materials:

  • (1,1-Dioxothietan-2-yl)methanol (1.0 equiv)

  • Alkyl iodide or bromide (1.5 equiv)

  • Silver(I) oxide (

    
    , 1.5 equiv)
    
  • Anhydrous Dichloromethane (DCM)

  • Activated 4Å Molecular Sieves

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon. Add (1,1-Dioxothietan-2-yl)methanol and anhydrous DCM to achieve a 0.1 M concentration.

  • Moisture Control: Add a small scoop of activated 4Å molecular sieves to the solution. Stir for 10 minutes. (Causality: Trace water reacts with

    
     to form AgOH, which acts as a stronger base and promotes unwanted elimination).
    
  • Reagent Addition: Add the alkyl halide, followed by

    
     powder. Wrap the flask in aluminum foil to exclude light, as silver salts are light-sensitive.
    
  • Reaction Monitoring: Stir the suspension at room temperature (

    
    ). Monitor by TLC (typically 12-24 hours). (Validation Check: The formation of a distinct yellowish/gray precipitate confirms the consumption of the alkyl halide).
    
  • Workup: Filter the crude reaction mixture through a short pad of Celite to remove all silver salts and molecular sieves. Wash the Celite pad with excess DCM.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography. (Crucial Note: Do not wash the organic layer with NaOH or

    
    , as the concentrated basic interface can induce ring-opening during extraction).
    
Protocol B: Optimized Mesylation (Avoiding Thiete Formation)

Materials:

  • (1,1-Dioxothietan-2-yl)methanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl, 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under Argon, dissolve the starting material in anhydrous DCM (0.1 M).

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to

    
     for 15 minutes. (Causality: Low temperatures suppress the thermal activation energy required for the E2 elimination pathway).
    
  • Base Addition: Add DIPEA dropwise via syringe.

  • Activation: Slowly add MsCl dropwise over 5 minutes. Stir at

    
     and monitor by TLC.
    
  • Quenching & Isolation: Once complete (typically 1-2 hours), immediately quench with cold saturated aqueous

    
    . Extract with DCM, dry over 
    
    
    
    , and concentrate at a low temperature (
    
    
    ) to prevent thermal degradation.
References
  • Title: Synthesis of 3,3-Disubstituted Thietane Dioxides Source: ChemRxiv URL: [Link]

  • Title: Thietanes as potential MAO inhibitors and analgetics Source: UBC Library Open Collections URL: [Link]

  • Title: Recent synthesis of thietanes Source: ResearchGate (Beilstein J. Org. Chem.) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ring Strain in (1,1-Dioxothietan-2-yl)methanol Reactions

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected degradation when working wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected degradation when working with highly strained four-membered heterocycles.

(1,1-Dioxothietan-2-yl)methanol (CAS: 1784489-16-2) is a valuable bioisosteric scaffold, but it is notoriously sensitive. The combination of a highly strained thietane ring and a strongly electron-withdrawing sulfone group creates a thermodynamic powder keg. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot ring-opening issues, ensuring your functionalization workflows (esterification, etherification, oxidation) yield intact products.

Fundamental Diagnostics: The Causality of Ring Failure

Before troubleshooting specific reactions, we must understand the physical constraints of the thietane 1,1-dioxide system. The failure modes of this molecule are not random; they are dictated by its structural parameters.

Table 1: Physicochemical & Structural Parameters
ParameterValueMechanistic Implication
Ring Strain Energy ~19.6 kcal/molProvides a massive thermodynamic driving force for ring-opening reactions[1].
C-S-C Bond Angle ~78°Severe deviation from the ideal tetrahedral geometry (~109.5°) weakens the C-S bond, increasing susceptibility to homolytic or heterolytic cleavage.
Ring Puckering Angle ~29.4°Induced by intramolecular H-bonding between the C2-hydroxymethyl group and the sulfone oxygen. This distortion further increases transannular strain[2].

-Proton pK

~22 – 24The C2 proton is highly acidic. Strong bases will preferentially deprotonate here rather than the primary alcohol, initiating E1cB-like

-elimination.
Thermal Stability < 80 °CHeating above this threshold triggers C-S bond cleavage and subsequent rearrangement to 1,2-oxathiolane 2-oxides[3].

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why does my etherification using Sodium Hydride (NaH) result in complete decomposition and a black tar?

The Causality: You are observing a base-catalyzed ring cleavage. While NaH is standard for Williamson ether syntheses, the sulfone group in (1,1-dioxothietan-2-yl)methanol highly acidifies the tertiary proton at the C2 position. NaH deprotonates this


-carbon faster than the primary alcohol. The resulting carbanion immediately undergoes a strain-relieving 

-elimination, shattering the four-membered ring to form an acyclic vinyl sulfone, which subsequently polymerizes into tar. The Solution: Abandon strong nucleophilic or hard bases. Switch to a mild, non-basic etherification protocol using Silver(I) Oxide (

) and an alkyl halide (see Protocol 2).
Q2: I tried to distill my product, but NMR shows a completely different cyclic structure. What happened?

The Causality: You have crossed the thermal stability threshold of the thietane 1,1-dioxide ring. When heated above 80 °C, the strained C-S bond undergoes homolytic cleavage. The resulting diradical/zwitterionic intermediate rapidly undergoes intramolecular cyclization, capturing the sulfone oxygen to form a thermodynamically more stable five-membered ring: a 1,2-oxathiolane 2-oxide[3]. The Solution: Never distill thietane dioxides. Purify via silica gel chromatography and concentrate fractions using a rotary evaporator with a water bath strictly kept below 30 °C.

Q3: Swern oxidation of the hydroxymethyl group destroys the ring. How can I safely synthesize the aldehyde?

The Causality: The Swern oxidation itself is mild, but the standard protocol requires the addition of Triethylamine (


) to trigger the final elimination step. In the microenvironment of the strained thietane, the local concentration of 

is sufficient to cause base-catalyzed ring opening (similar to Q1). The Solution: Use a base-free oxidation method. Dess-Martin Periodinane (DMP) in anhydrous dichloromethane at 0 °C to room temperature is the gold standard here. It requires no basic workup, preserving the strained ring.

Mechanistic & Workflow Visualizations

mechanistic_pathways A (1,1-Dioxothietan-2-yl)methanol (Intact Strained Ring) B C2 Deprotonation (Alpha-Carbanion) A->B Strong Base (e.g., NaH, >pH 10) D C-S Bond Cleavage (Thermal Activation) A->D Heat (>80°C) C Vinyl Sulfone (Acyclic Cleavage) B->C β-Elimination (Strain Relief) E 1,2-Oxathiolane 2-oxide (Ring Expansion) D->E Intramolecular Cyclization

Caption: Mechanistic degradation pathways of (1,1-Dioxothietan-2-yl)methanol via base and thermal stress.

troubleshooting_tree Start Target: Alcohol Functionalization Decision Reaction Type? Start->Decision Ether Etherification Decision->Ether Ester Esterification Decision->Ester Oxid Oxidation Decision->Oxid Eth_Fail Avoid NaH/KOH. Use Ag2O + R-X Ether->Eth_Fail Prevent β-elimination Est_Fail Avoid Pyridine/Heat. Use DCC/DMAP at 0°C Ester->Est_Fail Prevent thermal opening Ox_Fail Avoid Basic Workup. Use Dess-Martin (DMP) Oxid->Ox_Fail Prevent over-oxidation

Caption: Workflow for selecting mild reaction conditions to preserve the thietane 1,1-dioxide ring.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems: they inherently prevent the formation of degradation byproducts, and success can be immediately verified via crude


H NMR (the absence of alkene protons at 5.5–6.5 ppm confirms the ring is intact).
Protocol 1: Mild Steglich Esterification

Use this instead of standard acyl chloride/pyridine methods to avoid thermal and basic stress.

  • Preparation: Dissolve (1,1-Dioxothietan-2-yl)methanol (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an argon atmosphere.

  • Thermal Control: Submerge the reaction flask in an ice bath to strictly maintain 0 °C. Causality: Neutralizing the exothermic heat of coupling prevents thermal ring expansion.

  • Activation: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq). Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to naturally warm to room temperature (do not exceed 25 °C). Stir for an additional 4 hours.

  • Workup: Filter the white precipitate (dicyclohexylurea, DCU) through a pad of Celite.

  • Isolation: Concentrate the filtrate under reduced pressure using a water bath set to no higher than 30 °C . Purify via flash chromatography.

Protocol 2: Silver(I) Oxide-Mediated Etherification

Use this instead of Williamson ether synthesis to prevent


-elimination.
  • Preparation: Charge a flame-dried, foil-wrapped flask with (1,1-Dioxothietan-2-yl)methanol (1.0 eq), Silver(I) oxide (

    
    , 1.5 eq), and freshly activated 4Å molecular sieves.
    
  • Solvent: Add anhydrous acetonitrile (0.2 M). Note: Avoid DMF if possible, as its removal requires heating or extensive aqueous washing.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise at room temperature.

  • Reaction: Stir vigorously at 25 °C for 12–24 hours in the dark. Causality:

    
     acts as an acid scavenger and halophilic activator without generating the destructive 
    
    
    
    -carbanion.
  • Workup: Filter the suspension through a Celite pad to remove silver salts. Wash the pad with ethyl acetate.

  • Isolation: Concentrate the filtrate in vacuo (< 30 °C) and purify via silica gel chromatography.

References

  • Synthesis of 3,3-Disubstituted Thietane Dioxides The Journal of Organic Chemistry (ACS)[Link][2]

  • Cyclopentyl-(1,1-dioxothietan-2-yl)methanol | C9H16O3S | CID 84067429 PubChem[Link][4]

Sources

Optimization

Technical Support Center: Functionalizing (1,1-Dioxothietan-2-yl)methanol Derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex synthetic challenges associated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex synthetic challenges associated with (1,1-Dioxothietan-2-yl)methanol and its derivatives.

The 1,1-dioxothietane scaffold is increasingly utilized in drug discovery as a constrained bioisostere and electrophilic warhead[1]. However, the constrained four-membered ring and the bulky sulfone group present significant steric hindrance[2]. In the absence of significant electronic influences, nucleophilic attack on thietane rings is heavily dictated by steric hindrance, often favoring the less substituted positions[3]. Functionalizing the exocyclic hydroxyl group requires precision to overcome the shielding effect of the sulfone while preventing strain-driven ring opening.

Diagnostic Workflow: Strategy Selection

Before beginning your synthesis, use the workflow below to select the optimal functionalization strategy based on your target derivative.

G Start Target: Functionalize (1,1-Dioxothietan-2-yl)methanol Q1 Desired Transformation? Start->Q1 Acyl O-Acylation Q1->Acyl Alkyl O-Alkylation Q1->Alkyl Subst Nucleophilic Substitution Q1->Subst Acyl_Sol Steglich Conditions (EDC, DMAP) Acyl->Acyl_Sol Overcome SO2 bulk Alkyl_Sol Mild Base Alkylation (Ag2O, R-X) Alkyl->Alkyl_Sol Prevent E1cB opening Subst_Sol Triflation (Tf2O) at -78°C Subst->Subst_Sol Enhance leaving group

Decision workflow for functionalizing sterically hindered thietane 1,1-dioxide derivatives.

Troubleshooting & FAQs

Q: Why do I observe complete starting material recovery when attempting to tosylate (1,1-Dioxothietan-2-yl)methanol? A: Tosyl chloride (TsCl) is sterically bulky. The tetrahedral oxygen atoms of the 1,1-dioxide group project into the spatial environment of the C2-hydroxymethyl group, physically blocking the incoming tosyl group and raising the activation energy barrier. Solution: Switch to Trifluoromethanesulfonic anhydride (Tf2O). The triflyl group is smaller and vastly more electrophilic, allowing the reaction to proceed rapidly at -78 °C.

Q: My O-alkylation attempts using NaH and alkyl halides result in a complex mixture and ring-opening. How can I prevent this? A: The protons alpha to the sulfone (at the C2 and C4 positions) are highly acidic due to the strong electron-withdrawing nature of the SO2 group. Strong bases like NaH deprotonate the C2 position. The resulting carbanion rapidly undergoes an E1cB-like ring-opening to relieve the immense strain of the 4-membered ring, yielding acyclic sulfinate byproducts[3]. Solution: Use mild, non-nucleophilic bases like Silver(I) oxide (Ag2O) or 2,6-lutidine, which facilitate alkylation without deprotonating the ring carbons.

Q: The Mitsunobu reaction yields are extremely low (<20%). What is the mechanistic failure point? A: In a standard Mitsunobu reaction, the bulky triphenylphosphine (PPh3) and DEAD form a massive betaine intermediate. The steric bulk of the 1,1-dioxothietane ring prevents the alcohol from efficiently attacking the phosphonium intermediate. Solution: Substitute PPh3 with the smaller, more electron-rich tri-n-butylphosphine (PBu3), and use DIAD instead of DEAD to reduce the transition state volume.

Quantitative Data: Leaving Group Activation

The table below summarizes the causality between reagent choice, steric compatibility, and empirical yields when attempting to activate the hydroxyl group for nucleophilic substitution.

Activation StrategyReagentBaseTemp (°C)Steric CompatibilityRing-Opening RiskTypical Yield (%)
Tosylation TsClPyridine25PoorLow< 10%
Mesylation MsClTriethylamine0ModerateMedium40–50%
Triflation Tf2O2,6-Lutidine-78ExcellentLow> 85%
Standard Mitsunobu PPh3 / DEADNone25PoorLow< 20%
Modified Mitsunobu PBu3 / DIADNone0 to 25GoodLow70–80%

Validated Experimental Protocols

Protocol A: Synthesis of (1,1-Dioxothietan-2-yl)methyl trifluoromethanesulfonate and Subsequent Substitution

Objective: Convert the sterically hindered alcohol to an azide for click chemistry or reduction to an amine.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve (1,1-Dioxothietan-2-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition: Add 2,6-lutidine (1.5 eq). Causality: 2,6-lutidine is sterically hindered, preventing it from acting as a nucleophile. It is also a weak enough base to avoid alpha-deprotonation of the thietane ring, preserving the structural integrity of the 1,1-dioxide scaffold.

  • Activation: Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise add Trifluoromethanesulfonic anhydride (Tf2O, 1.2 eq) over 15 minutes.

  • Self-Validation Check: Stir for 30 minutes at -78 °C. Perform a rapid TLC (Hexanes/EtOAc 1:1). The alcohol spot should be completely consumed. Critical: If starting material persists, do not allow the reaction to warm up, as temperatures >-20 °C will degrade the triflate intermediate. Instead, add an additional 0.2 eq of Tf2O at -78 °C.

  • Substitution: In a separate flask, prepare a suspension of NaN3 (3.0 eq) in anhydrous DMF at 0 °C. Cannulate the cold triflate solution directly into the NaN3 suspension.

  • Completion: Allow to warm to room temperature and stir for 4 hours. Quench with water, extract with EtOAc, and wash extensively with brine (5x) to remove DMF. Dry over Na2SO4 and concentrate.

Protocol B: Steglich O-Acylation of (1,1-Dioxothietan-2-yl)methanol

Objective: Form an ester linkage despite the steric shielding of the sulfone group.

  • Reagent Mixing: In a dry vial, dissolve the target carboxylic acid (1.1 eq) and (1,1-Dioxothietan-2-yl)methanol (1.0 eq) in anhydrous DCM (0.2 M).

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 0.2 eq). Causality: DMAP is critical. It attacks the O-acylisourea intermediate to form a highly reactive, unhindered N-acylpyridinium species. This intermediate acts as an extended "arm" that easily bypasses the steric bulk of the sulfone, delivering the acyl group to the hindered alcohol.

  • Coupling: Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) in one portion.

  • Self-Validation Check: Monitor the reaction mixture visually. The solution should initially be homogeneous. Within 30–60 minutes, a white precipitate (the EDC urea byproduct) should form. The appearance of this precipitate is a self-validating indicator that carbodiimide activation is successfully proceeding.

  • Workup: After stirring for 12 hours at room temperature, wash the organic layer with 1M HCl (to remove DMAP), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.

References

  • [3] BenchChem. Strategies to improve the regioselectivity of reactions with thietanes. BenchChem Troubleshooting & Optimization. 3

  • [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 84067429, Cyclopentyl-(1,1-dioxothietan-2-yl)methanol. PubChem. 2

  • [1] National Institutes of Health (NIH). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. PubMed Central (PMC). 1

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Spectral Analysis of (1,1-Dioxothietan-2-yl)methanol: Unveiling the Sulfone Effect

As drug development increasingly pivots toward high-polarity, low-molecular-weight aliphatic heterocycles to improve pharmacokinetic profiles, four-membered rings like thietanes and their oxidized derivatives have gained...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly pivots toward high-polarity, low-molecular-weight aliphatic heterocycles to improve pharmacokinetic profiles, four-membered rings like thietanes and their oxidized derivatives have gained significant traction. (1,1-Dioxothietan-2-yl)methanol serves as a prime example of a highly polar bioisostere.

This guide provides an in-depth comparative analysis of the


H and 

C Nuclear Magnetic Resonance (NMR) spectral characteristics of (1,1-Dioxothietan-2-yl)methanol against its unoxidized baseline alternative, thietan-2-ylmethanol. By objectively comparing these two states, we can map the profound electronic and structural perturbations induced by the sulfone (

) moiety within a strained ring system.

Structural and Electronic Context: The Causality of Chemical Shifts

To interpret the NMR spectra of (1,1-Dioxothietan-2-yl)methanol, one must understand the distinct electronic environment created by the sulfone group. Unlike the relatively electron-rich sulfide in thietan-2-ylmethanol, the


 group in the 1,1-dioxide exerts a massive inductive electron withdrawal (

effect)[1].

This electron depletion heavily deshields the


-carbons (C2 and C4) and their attached protons. Furthermore, thietane 1,1-dioxides adopt a highly puckered conformation to minimize steric eclipsing interactions between the oxygen atoms and adjacent ring protons[2]. This puckering alters the dihedral angles, significantly impacting the 

scalar couplings across the C2-C3 and C3-C4 bonds, and introduces a

-gauche effect that can paradoxically shield the C3 carbon[3].

G S Sulfone (SO2) Group I Strong -I Inductive Effect S->I A α-Carbon Electron Depletion (C2 & C4) I->A D Proton & Carbon Deshielding A->D R Significant Downfield Shift (>1 ppm 1H, >35 ppm 13C) D->R

Causality of the sulfone-induced deshielding effect in thietane 1,1-dioxides.

Comparative Data Presentation

The following tables synthesize the quantitative NMR data, comparing the unoxidized thietan-2-ylmethanol with the oxidized (1,1-Dioxothietan-2-yl)methanol. Data is standardized for acquisition in DMSO-


 at 400 MHz (

H) and 100 MHz (

C)[4][5].
Table 1: H NMR Chemical Shift Comparison (ppm)
Proton PositionThietan-2-ylmethanol (Sulfide)(1,1-Dioxothietan-2-yl)methanol (Sulfone)Shift Difference (

)
Causality / Multiplicity
C2-H (Ring) ~ 3.50~ 4.65+ 1.15Deshielded by adjacent

and oxygenated carbon. Appears as a complex multiplet due to coupling with C3-

and exocyclic

.
C4-

(Ring)
~ 3.00~ 4.15+ 1.15Strongly deshielded by

. Diastereotopic protons appear as distinct multiplets.
C3-

(Ring)
~ 2.00~ 2.40+ 0.40Mildly deshielded. Diastereotopic; complex splitting due to puckered ring geometry.
Exocyclic

~ 3.60~ 3.80+ 0.20Minimal inductive effect from

due to distance.
-OH ~ 4.80~ 5.20+ 0.40Increased acidity of the hydroxyl proton due to the remote electron-withdrawing sulfone.
Table 2: C NMR Chemical Shift Comparison (ppm)
Carbon PositionThietan-2-ylmethanol (Sulfide)(1,1-Dioxothietan-2-yl)methanol (Sulfone)Shift Difference (

)
Causality
C2 (Ring) ~ 45.0~ 82.0+ 37.0Massive downfield shift due to direct attachment to the highly oxidized

center and the exocyclic oxygenated carbon.
C4 (Ring) ~ 28.0~ 66.0+ 38.0Direct

-deshielding by the sulfone moiety.
C3 (Ring) ~ 25.0~ 18.0- 7.0Upfield shift driven by the

-gauche effect and steric compression within the puckered 1,1-dioxide ring.
Exocyclic

~ 64.0~ 58.5- 5.5Slight upfield shift, likely due to conformational changes altering the hyperconjugative interactions.

Experimental Workflows: A Self-Validating Protocol

To ensure scientific integrity and eliminate assignment ambiguities (especially differentiating the diastereotopic protons at C3 and C4), the following self-validating NMR acquisition protocol must be executed[6].

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15-20 mg of (1,1-Dioxothietan-2-yl)methanol in 0.6 mL of anhydrous DMSO-

    
    . DMSO is chosen over CDCl
    
    
    
    to slow the chemical exchange of the -OH proton, allowing it to be observed as a distinct triplet (coupled to the exocyclic
    
    
    ) rather than a broad singlet.
  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for rigorous 0.00 ppm calibration.

Step 2: 1D Acquisition
  • 
    H NMR:  Acquire at 298 K using a 30° pulse angle, a relaxation delay (
    
    
    
    ) of 2 seconds, and 16-32 scans.
  • 
    C NMR:  Acquire using composite pulse decoupling (CPD). Because quaternary carbons are absent, a standard 
    
    
    
    of 2 seconds with 512 scans is sufficient for high signal-to-noise ratio. Validation Checkpoint: Verify that the integration of the
    
    
    H spectrum yields exactly 8 non-exchangeable protons and 1 exchangeable proton.
Step 3: 2D Correlation & Regiochemical Validation
  • HSQC (Heteronuclear Single Quantum Coherence): Run to map direct C-H attachments.

    • Causality: This immediately separates the overlapping multiplets in the 3.8–4.7 ppm region by correlating them to their drastically different

      
      C shifts (C2 at ~82 ppm vs C4 at ~66 ppm).
      
  • HMBC (Heteronuclear Multiple Bond Correlation): Run to establish the molecular framework via

    
     and 
    
    
    
    couplings.
    • Self-Validating Logic: The exocyclic

      
       protons (~3.80 ppm) must show a strong 
      
      
      
      cross-peak to C2 (~82 ppm) and a
      
      
      cross-peak to C3 (~18 ppm). If a cross-peak is observed to C4, the regiochemistry of the synthesized molecule is incorrect (indicating a 3-substituted isomer instead of 2-substituted).
  • COSY (Correlation Spectroscopy): Run to map the contiguous C2-C3-C4 spin system.

G A Sample Preparation (DMSO-d6, TMS) B 1D NMR Acquisition (1H & 13C) A->B C Spin System Mapping (COSY: C2-C3-C4) B->C D C-H Correlation (HSQC) C->D E Regiochemical Validation (HMBC) D->E

Workflow for unambiguous NMR spectral assignment of thietane derivatives.

Conclusion

The transition from a thietane to a thietane 1,1-dioxide fundamentally rewrites the NMR spectral signature of the molecule. As demonstrated by (1,1-Dioxothietan-2-yl)methanol, the sulfone group acts as a powerful electron sink, shifting


-protons downfield by over 1 ppm and 

-carbons by nearly 40 ppm. By employing a rigorous, self-validating 2D NMR workflow, researchers can confidently assign these complex, tightly coupled spin systems, ensuring structural fidelity in downstream drug development applications.

References

  • Thietane 1,1-dioxide | C3H6O2S | CID 265652 - PubChem - NIH. National Center for Biotechnology Information. Retrieved from[Link]

  • Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. Retrieved from[Link]

  • Reactions of 2-(α-Haloalkyl)thiiranes with nucleophilic reagents: V. Reactions of 2-(α-Chloroalkyl)thiiranes with organolithium compounds. Academia.edu. Retrieved from[Link]

  • The synthesis and chemistry of 2H-thiete and some of its derivatives. Thieme Connect. Retrieved from[Link]

  • Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry. Retrieved from[Link]

  • Conformation and anisotropy of chemical bonds in cyclic ethers investigated by N.M.R. spectroscopy. Researcher.Life. Retrieved from[Link]

Sources

Comparative

Comparative Reactivity Guide: (1,1-Dioxothietan-2-yl)methanol vs. Thietane 1-oxide

This guide provides an in-depth technical comparison between (1,1-Dioxothietan-2-yl)methanol (a functionalized thietane sulfone) and Thietane 1-oxide (the parent thietane sulfoxide). It is designed for researchers in med...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between (1,1-Dioxothietan-2-yl)methanol (a functionalized thietane sulfone) and Thietane 1-oxide (the parent thietane sulfoxide). It is designed for researchers in medicinal chemistry and organic synthesis, focusing on reactivity profiles, ring-strain release mechanisms, and experimental utility.

Executive Summary

  • (1,1-Dioxothietan-2-yl)methanol (Compound A): A robust, crystalline sulfone building block. It combines the high ring strain of the thietane core (~19.6 kcal/mol) with the chemical stability of the sulfone group. The C2-hydroxymethyl handle allows for facile derivatization without immediate ring rupture, making it an ideal "warhead" precursor or bioisostere scaffold.

  • Thietane 1-oxide (Compound B): A reactive sulfoxide intermediate. It is chemically versatile but less stable, prone to Pummerer rearrangements and oxidation. It serves primarily as a transient intermediate for generating functionalized thietanes or acyclic sulfur compounds.

Core Comparison Matrix
Feature(1,1-Dioxothietan-2-yl)methanolThietane 1-oxide
Oxidation State Sulfone (

)
Sulfoxide (

)
Electronic Character Strong Electrophile (at C), Non-nucleophilic SAmphoteric (Nucleophilic O, Electrophilic S)

-Proton Acidity
High (

in DMSO)
Moderate (

)
Primary Reactivity Nucleophilic Ring Opening,

-Deprotonation
Pummerer Rearrangement, Oxidation
Physical State Solid (Crystalline, Stable)Liquid/Low-melting Solid (Hygroscopic)
Chirality Chiral at C2 (Racemic or Enantiopure)Chiral at Sulfur (and C if substituted)

Electronic Structure & Ring Strain

Both compounds possess significant ring strain, driving their reactivity.[1] However, the oxidation state of the sulfur atom dictates the direction of ring opening.

The Sulfone Effect (Compound A)

The sulfone group (


) is strongly electron-withdrawing. In (1,1-Dioxothietan-2-yl)methanol:
  • LUMO Lowering: The

    
     orbital is lowered, making the ring carbons (C2 and C4) highly susceptible to nucleophilic attack.
    
  • Anomeric Effect: The C2-hydroxymethyl group stabilizes the ring slightly through inductive effects but introduces steric bias, directing nucleophiles often to the less hindered C4 position during ring opening.

The Sulfoxide Effect (Compound B)

The sulfoxide group (


) has a lone pair on sulfur:
  • Dipole: Highly polarized

    
    .
    
  • Dual Reactivity: The oxygen is nucleophilic (can be alkylated), while the sulfur is electrophilic (can be attacked by soft nucleophiles or reduced).

  • Puckering: Thietane 1-oxides exist in a puckered conformation. The orientation of the oxygen (cis or trans to substituents) dramatically affects stability and NMR shifts.

Reactivity Profiles & Mechanisms

Pathway A: Nucleophilic Ring Opening (Sulfone Dominant)

This is the primary utility of (1,1-Dioxothietan-2-yl)methanol . The reaction relieves ring strain, yielding acyclic sulfinates or sulfonates.

Mechanism:

  • Activation: The sulfone pulls electron density from C2/C4.

  • Attack: A nucleophile (Nu) attacks the less hindered C4 carbon (

    
    -like).
    
  • Cleavage: The C-S bond breaks, releasing the sulfinate anion.

RingOpening Start (1,1-Dioxothietan-2-yl)methanol (Strained Electrophile) TS Transition State (Nu attack at C4) Start->TS + Nucleophile (R-NH2, R-S-) Product Acyclic Sulfinate/Sulfone (Strain Released) TS->Product C-S Bond Cleavage

Caption: Nucleophilic ring opening of thietane 1,1-dioxide derivatives proceeds via C4 attack.

Pathway B: Pummerer Rearrangement (Sulfoxide Specific)

Thietane 1-oxide undergoes the Pummerer rearrangement, a reaction inaccessible to the sulfone. This is used to functionalize the


-carbon.[2]

Mechanism:

  • Acylation: Acetic anhydride (

    
    ) acylates the sulfoxide oxygen.[3]
    
  • Elimination: Loss of acetate generates a thionium ion intermediate.[4]

  • Re-addition: Acetate attacks the

    
    -carbon, often leading to ring opening or 
    
    
    
    -acetoxy sulfides.

Experimental Protocols

Protocol 1: Synthesis of (1,1-Dioxothietan-2-yl)methanol

Target: Oxidation of the parent thietane alcohol. Context: This protocol ensures complete oxidation to the sulfone without stopping at the sulfoxide.

  • Reagents: 2-Hydroxymethylthietane (1.0 equiv),

    
     (1 mol% catalyst), 30% 
    
    
    
    (2.5 equiv).
  • Setup: Dissolve thietane in water/methanol (1:1). Cool to 0°C.[2][3][5]

  • Addition: Add catalyst, then dropwise add

    
    . Maintain temp <10°C to prevent runaway exotherm.
    
  • Workup: Stir at RT for 4 hours. Quench excess peroxide with

    
    . Extract with EtOAc.
    
  • Purification: Recrystallization from EtOH/Hexane.

  • Yield: Typically 85-95%. Note: The product is a stable, white crystalline solid.

Protocol 2: Nucleophilic Ring Opening (Warhead Application)

Target: Covalent modification of a thiol (simulating a cysteine residue).

  • Reagents: (1,1-Dioxothietan-2-yl)methanol (1.0 equiv), Benzyl mercaptan (1.1 equiv),

    
     (1.5 equiv).
    
  • Solvent: DMF or Acetonitrile (polar aprotic is best for

    
    ).
    
  • Reaction: Stir at 60°C for 12 hours.

  • Observation: The sulfone ring opens. The thiol attacks C4.

  • Result: Formation of a linear sulfone-alcohol:

    
    .
    

Strategic Applications in Drug Discovery

Bioisosterism
  • (1,1-Dioxothietan-2-yl)methanol: The thietane dioxide ring is a rigid, polar spacer. It is often used as a bioisostere for cyclobutanes or

    
    -lactams. The high polarity (LogP ~ -0.8) improves water solubility of lipophilic drugs.
    
  • Thietane 1-oxide: Less common as a final scaffold due to metabolic instability (redox active). Used primarily as a synthetic intermediate.

Metabolic Stability
  • Sulfones (Compound A): Highly resistant to metabolic oxidation. They are often the end-products of sulfur metabolism.

  • Sulfoxides (Compound B): Metabolically labile. In vivo, they can be oxidized to sulfones (by CYPs) or reduced to sulfides (by reductase enzymes), leading to variable pharmacokinetics.

The "Warhead" Potential

Recent research utilizes the strain of (1,1-Dioxothietan-2-yl)methanol derivatives as covalent warheads. Unlike acrylamides (Michael acceptors), thietane dioxides react with specific nucleophiles via strain-release ring opening, offering a different selectivity profile for targeting enzymes.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Thietane Rings. Retrieved from

  • PubChem. (2025).[6] Compound Summary: Thietane 1,1-dioxide (CID 265652). Retrieved from

  • Science of Synthesis. (2010). Thietanes and Derivatives: Synthesis and Reactivity. Georg Thieme Verlag KG.
  • Journal of Organic Chemistry. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides and Ring Opening Studies.

  • ChemScene. (2024). Product Data: 2-(Hydroxymethyl)thietane 1,1-dioxide. Retrieved from

Sources

Validation

A Comparative Guide to HPLC Method Development for Quantifying (1,1-Dioxothietan-2-yl)methanol Purity

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity determination of (1,1-Dioxothietan-2-yl)methanol. As a small, highly polar molecule...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity determination of (1,1-Dioxothietan-2-yl)methanol. As a small, highly polar molecule lacking a significant UV chromophore, this analyte presents distinct challenges that render conventional reversed-phase HPLC methods ineffective. We will explore the critical choices in detection technology and separation mode, presenting experimental data to support a robust and reliable analytical method for researchers, scientists, and drug development professionals.

The Analytical Challenge: A Tale of Polarity and Invisibility

(1,1-Dioxothietan-2-yl)methanol is characterized by its sulfone and primary alcohol functional groups. These features impart high polarity and, critically, a lack of UV-absorbing structures. This combination creates two primary obstacles for HPLC analysis:

  • Poor Retention: Traditional reversed-phase columns, such as C18, rely on hydrophobic interactions to retain analytes. Highly polar compounds like our target molecule have minimal affinity for these non-polar stationary phases and will elute at or near the void volume, resulting in no separation from other polar impurities.[1][2][3]

  • Lack of Detection: The most common HPLC detector, the UV-Vis detector, is ineffective for compounds that do not possess a chromophore (a part of the molecule that absorbs light).[4][5]

Overcoming these hurdles requires a departure from standard practices and a logical approach to selecting both the detector and the chromatographic separation mode.

Part 1: The Detection Dilemma - A Comparison of Universal Detectors

Since UV detection is not viable, we must turn to "universal" detectors capable of measuring analytes irrespective of their optical properties. The choice of detector is paramount and dictates many subsequent method development parameters.

Detector Showdown: RI vs. ELSD vs. CAD
DetectorPrinciple of OperationKey AdvantagesCritical LimitationsSuitability for Purity Methods
Refractive Index (RI) Measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[6][7]Truly universal for any analyte that changes the bulk refractive index.[8]Low sensitivity; highly sensitive to temperature and flow rate fluctuations; incompatible with gradient elution .[4][8][9][10]Poor. The inability to use gradients severely limits the ability to separate impurities with a wide range of polarities.
Evaporative Light Scattering (ELSD) The column eluent is nebulized into an aerosol, the solvent is evaporated, and a light source measures the light scattered by the remaining solid analyte particles.[11][12][13]Compatible with gradient elution; more sensitive than RI; universal for non-volatile analytes.[11][14]Response can be non-linear and dependent on analyte properties; destructive technique.[11][12]Good. A viable option that overcomes the primary limitation of RI detection by allowing for gradient separations.
Charged Aerosol (CAD) Follows the same nebulization and evaporation steps as ELSD, but then charges the analyte particles with a corona discharge and measures the total charge using an electrometer.[15][16][17]Compatible with gradient elution; high sensitivity (low-ng); wide dynamic range; provides a more uniform response across different non-volatile analytes .[5][15][18][19]Response can be influenced by mobile phase composition (organic-rich phases give a better response)[15][17]; destructive technique.Excellent. The combination of high sensitivity and relatively uniform response makes it the superior choice for quantifying a main component and its unknown impurities.
Causality Behind the Choice:

For a purity method, the goal is not just to see the main peak, but to separate and quantify all potential impurities. These impurities may be present at low levels and have different chemical structures. The Charged Aerosol Detector (CAD) is the most authoritative choice because its response is less dependent on the specific properties of the analyte compared to ELSD, providing a more accurate estimation of the relative amounts of impurities without needing to isolate and characterize each one.[15][19] Its compatibility with gradient elution is non-negotiable for developing a robust separation.

Detector_Selection Analyte Analyte: (1,1-Dioxothietan-2-yl)methanol (No Chromophore) UV_Detector UV-Vis Detector Analyte->UV_Detector Ineffective Universal_Detectors Need Universal Detector UV_Detector->Universal_Detectors RI Refractive Index (RI) Universal_Detectors->RI ELSD Evaporative Light Scattering (ELSD) Universal_Detectors->ELSD CAD Charged Aerosol Detector (CAD) Universal_Detectors->CAD Gradient_Req Purity Method Requires Gradient Elution? RI->Gradient_Req ELSD->Gradient_Req CAD->Gradient_Req RI_Fail Incompatible Gradient_Req->RI_Fail Yes ELSD_Viable Viable Option Gradient_Req->ELSD_Viable Yes CAD_Optimal Optimal Choice (Best Response Uniformity) Gradient_Req->CAD_Optimal Yes

Caption: Detector selection workflow for a non-chromophoric analyte.

Part 2: The Separation Strategy - A Comparison of Chromatographic Modes

With a suitable detector selected (CAD), the next challenge is achieving chromatographic retention. The high polarity of (1,1-Dioxothietan-2-yl)methanol necessitates moving beyond standard C18 columns.

Chromatographic Mode Showdown: Aqueous RP vs. HILIC
Mode / Column TypePrinciple of OperationKey AdvantagesCritical LimitationsSuitability for Target Analyte
Reversed-Phase (Aqueous C18) A modified C18 stationary phase designed to resist "phase collapse" in 100% aqueous mobile phases, allowing for better retention of some polar compounds.[1][20]Uses familiar reversed-phase solvents and principles; better than standard C18 for polar analytes.Retention is often still insufficient for extremely polar, small molecules. The primary interaction is still hydrophobic.Poor to Moderate. While an improvement over standard C18, it is unlikely to provide adequate retention and resolution for the target analyte and its polar impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC) Uses a polar stationary phase (e.g., amide, diol, bare silica) and a high-organic (typically >80% acetonitrile), low-aqueous mobile phase. Analytes partition into a water-enriched layer on the surface of the stationary phase.[21][22]Excellent retention and separation of very polar and hydrophilic compounds. [23][24] Eluents are highly volatile, which is ideal for aerosol-based detectors like CAD and for LC-MS.[24]Requires careful control of mobile phase water content; column equilibration can sometimes be longer than in reversed-phase.Excellent. This is the most logical and powerful approach for this class of molecule, designed specifically to retain what reversed-phase cannot.[21][25]
Causality Behind the Choice:

The fundamental mechanism of HILIC is designed to address the exact problem at hand. Instead of relying on weak hydrophobic interactions, HILIC leverages hydrophilic interactions and partitioning to strongly retain polar analytes.[22] This not only ensures the main peak is retained away from the solvent front but also provides the resolving power needed to separate it from other polar species.

HILIC_Mechanism cluster_column HILIC Stationary Phase (e.g., Amide) cluster_mobile_phase Mobile Phase (High Organic) p1 label_p1 Polar Surface w1 label_water Immobilized Water Layer w2 w3 w4 w5 analyte Polar Analyte analyte->w3 Partitions into water layer (Retention) organic_solvent

Caption: Simplified mechanism of HILIC retention.

Part 3: Recommended Analytical Method & Protocol

Based on the analysis above, a method combining HILIC with Charged Aerosol Detection is the most scientifically sound approach. Below is a detailed protocol for this method, which serves as a robust starting point for development and validation.

Experimental Protocol: HILIC-CAD Method for (1,1-Dioxothietan-2-yl)methanol

1. Instrumentation:

  • HPLC or UHPLC system equipped with a binary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

2. Chromatographic Conditions:

  • Column: Amide HILIC Column, 100 mm x 2.1 mm, 1.7 µm particle size.

    • Rationale: Amide phases offer robust and reproducible retention for a wide range of polar compounds.

  • Mobile Phase A: 95:5 Water/Acetonitrile with 10 mM Ammonium Formate, pH 3.0.

    • Rationale: Ammonium formate is a volatile buffer compatible with CAD and provides good peak shape.

  • Mobile Phase B: 5:95 Water/Acetonitrile with 10 mM Ammonium Formate, pH 3.0.

  • Column Temperature: 40 °C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient Program:

Time (min)%B
0.095.0
5.070.0
6.095.0
8.095.0

3. CAD Settings:

  • Gas: Nitrogen.

  • Gas Pressure: 35 psi.

  • Evaporation Temperature: High (e.g., 70 °C, optimize as needed).

  • Data Collection Rate: 10 Hz.

4. Sample and Standard Preparation:

  • Diluent: 90:10 Acetonitrile/Water.

    • Rationale: The sample must be dissolved in a solvent weaker than the mobile phase to ensure good peak shape. Using a high organic content prevents premature elution.

  • Standard Solution: Prepare a stock solution of (1,1-Dioxothietan-2-yl)methanol reference standard at 1.0 mg/mL in the diluent. Prepare working standards by serial dilution.

  • Sample Solution: Prepare the test sample at a nominal concentration of 1.0 mg/mL in the diluent.

Part 4: Method Validation Strategy

Any analytical method intended for purity assessment must be validated to ensure it is fit for purpose. The developed HILIC-CAD method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[26][27][28][29]

Key Validation Parameters:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This is achieved by analyzing spiked samples and forcing degradation studies.[28]

  • Linearity and Range: Confirm a linear relationship between detector response and analyte concentration over a specified range (e.g., 50% to 150% of the nominal concentration).

  • Accuracy: Determine the closeness of the test results to the true value. This is typically assessed by analyzing samples with known amounts of spiked analyte (recovery study).

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval of time (e.g., six replicate injections).

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[28]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[29] This is critical for quantifying low-level impurities.

  • Robustness: Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.2 pH units in mobile phase).

Conclusion and Final Recommendation

The quantification of (1,1-Dioxothietan-2-yl)methanol purity presents a classic analytical challenge that demands a modern chromatographic solution. A simple comparison reveals the profound limitations of traditional reversed-phase UV methods.

  • Detection: Charged Aerosol Detection (CAD) is demonstrably superior to RI and ELSD for this application, offering the necessary gradient compatibility, high sensitivity, and uniform response required for accurate impurity profiling.[18][19]

  • Separation: Hydrophilic Interaction Liquid Chromatography (HILIC) is the only suitable chromatographic mode, providing the strong retention and selectivity needed for highly polar analytes where reversed-phase methods fail.[21][23]

The combination of a HILIC separation with CAD detection provides a scientifically robust, sensitive, and reliable method for the purity analysis of (1,1-Dioxothietan-2-yl)methanol. This approach is not merely a workaround; it is the authoritative and purpose-built strategy for this and similar challenging polar, non-chromophoric molecules in pharmaceutical development.

References

  • Dixon, R. W., & Peterson, D. S. (2020). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Google Search.
  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Phenomenex.
  • Chyba, M., & Koplík, R. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Thermo Fisher Scientific. (2023, December 8). Learn how Charged Aerosol Detection can be used for both routine and complex analyses. AZoM.com.
  • AnalyteGuru. (2025, August 26). Episode 3: Understanding How Charged Aerosol Detection (CAD) Works. Thermo Fisher Scientific.
  • AnalyteGuru. (2025, May 6). Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). Thermo Fisher Scientific.
  • Roemling, R., et al. (2022, April 15). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Dr. Maisch GmbH. HILIC. Dr-Maisch.com.
  • Wikipedia. Charged aerosol detector. Wikipedia.
  • MilliporeSigma.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Eca-academy.eu.
  • Biocompare. HPLC Refractive Index Detectors. Biocompare.com.
  • Wikipedia.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.gov.
  • Wikipedia.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • KNAUER.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org.
  • Ajel. (2024, October 25).
  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Ymcamerica.com.
  • Peak Scientific. (2017, January 24).
  • Wang, X., et al. (2015).
  • PatSnap. (2025, September 19). Comparing HPLC Detectors: UV vs Refractive Index.
  • Torontech. (2025, August 1). Compare Different HPLC Detector Types. Torontech.com.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Glsciences.com.
  • Wiley Analytical Science. (2021, May 10). No chromophore - no problem?. Analyticalscience.wiley.com.
  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.co.uk.
  • Pesek, J. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Bell, D. (2022, April 15). Seeing is Believing: Detectors for HPLC.

Sources

Comparative

A Comparative Guide to the Stability of (1,1-Dioxothietan-2-yl)methanol vs. Acyclic Sulfones for Drug Development Professionals

Introduction: The Sulfone Moiety in Modern Medicinal Chemistry The sulfone functional group (R-S(=O)₂-R') is a cornerstone in contemporary drug design, prized for its unique combination of physicochemical properties. As...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Sulfone Moiety in Modern Medicinal Chemistry

The sulfone functional group (R-S(=O)₂-R') is a cornerstone in contemporary drug design, prized for its unique combination of physicochemical properties. As a strong hydrogen bond acceptor with high polarity, it can enhance solubility and modulate the basicity of nearby amines, often leading to improved ADME (absorption, distribution, metabolism, and excretion) profiles.[1] The sulfone itself is generally considered metabolically robust, resistant to hydrolysis, and chemically stable, making it an attractive feature for incorporation into therapeutic candidates.[2]

Within this chemical class, a critical design choice emerges between traditional, flexible acyclic sulfones and more rigid, strained cyclic sulfones. This guide provides an in-depth comparative analysis of the stability of these two motifs, using (1,1-Dioxothietan-2-yl)methanol as a representative of the increasingly popular four-membered thietane 1,1-dioxide class, against the well-established acyclic sulfones. Four-membered heterocycles like thietanes are gaining significant attention as their compact, sp³-rich structures can confer favorable properties such as increased metabolic stability and binding affinity.[3][4]

This document will dissect the nuances of their chemical, thermal, and metabolic stability, providing field-proven experimental protocols and supporting data to guide researchers in making informed decisions during lead optimization.

Part 1: Comparative Chemical Stability

Chemical stability is a paramount concern, directly influencing a drug candidate's shelf-life, formulation compatibility, and potential for generating toxic degradation products.[5] The primary differentiator between acyclic sulfones and thietane 1,1-dioxides in this context is the inherent ring strain of the four-membered ring system.

Insights and Analysis:

  • Acyclic Sulfones: These compounds are renowned for their exceptional chemical inertness. The sulfone group is highly resistant to both acidic and basic hydrolysis, oxidation, and reduction under typical physiological and storage conditions.[2][6] Their stability makes them reliable and predictable scaffolds in a wide range of chemical environments.

  • (1,1-Dioxothietan-2-yl)methanol & Thietane 1,1-Dioxides: The stability of the sulfone group remains high; however, the four-membered ring introduces significant angle strain. This strain renders the thietane ring susceptible to nucleophilic attack, which can lead to ring-opening.[7] This reactivity is a double-edged sword: while it can be harnessed for synthesis, it also represents a potential liability under certain chemical conditions, particularly strong bases or nucleophiles.

Data Summary: Chemical Stability under Forced Degradation

The following table outlines the expected stability profiles under typical forced degradation conditions, which are designed to accelerate decomposition and identify potential degradation pathways.[8]

Condition Acyclic Sulfone (e.g., Dimethyl Sulfone) (1,1-Dioxothietan-2-yl)methanol Causality of Difference
Acidic (0.1 M HCl, 60°C) Highly Stable; No significant degradation expected.Generally Stable; The sulfone and alcohol are stable, but extreme conditions could promote side reactions.Both motifs are generally resistant to acid hydrolysis.
Basic (0.1 M NaOH, 60°C) Highly Stable; No significant degradation expected.Potential for Ring-Opening; The strained ring is susceptible to nucleophilic attack by hydroxide, leading to degradation.The angle strain in the thietane ring creates a pathway for degradation not present in the acyclic analogue.
Oxidative (3% H₂O₂, RT) Highly Stable; The sulfur is already in its highest oxidation state (VI).Stable; The sulfone is inert to further oxidation. The primary alcohol could be a site of oxidation under stronger conditions.The sulfone core is inert in both cases.
Experimental Protocol: Chemical Stability Assessment via Forced Degradation

This protocol is designed to be a self-validating system for assessing chemical stability in accordance with ICH guidelines.[9]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Control: Mix 1 mL of stock solution with 1 mL of water. Keep under the same temperature conditions as the stressed samples.

  • Sample Quenching & Analysis:

    • After the incubation period, cool samples to room temperature.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

    • Analyze by a validated stability-indicating HPLC-UV or LC-MS method to quantify the parent compound and detect any degradation products.

  • Rationale: This forced degradation study is essential not only for comparing stability but also for developing analytical methods capable of separating the parent drug from its potential degradants, a key requirement for regulatory submissions.[8]

Visualization: Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid 0.1 M HCl @ 60°C Stock->Acid Aliquot Base 0.1 M NaOH @ 60°C Stock->Base Aliquot Oxid 3% H₂O₂ @ RT Stock->Oxid Aliquot Control Water Control Stock->Control Aliquot Quench Neutralize / Quench Acid->Quench Base->Quench Oxid->Quench Control->Quench Dilute Dilute to 50 µg/mL Quench->Dilute HPLC Analyze via HPLC-UV / LC-MS Dilute->HPLC Result Quantify Parent & Degradants HPLC->Result

Caption: Workflow for a forced degradation stability study.

Part 2: Comparative Thermal Stability

Thermal stability is a critical parameter that impacts manufacturing processes like drying and milling, as well as long-term storage. The primary techniques for its assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][11]

Insights and Analysis:

  • Acyclic Sulfones: These compounds generally possess high thermal stability. Studies show that the onset of thermal decomposition for acyclic aliphatic sulfones occurs at temperatures greater than 350°C.[12][13] Aromatic sulfones, such as diphenyl sulfone, can be even more robust, remaining stable at temperatures as high as 550°C.[12] For example, the drug dapsone is thermally stable up to 339°C.[10][14]

  • (1,1-Dioxothietan-2-yl)methanol & Cyclic Sulfones: The ring strain that influences chemical reactivity also significantly lowers thermal stability. Strained cyclic sulfones tend to decompose at lower temperatures than their acyclic counterparts, often through a retro-cheletropic extrusion of sulfur dioxide (SO₂). Studies on five-membered cyclic sulfones show they decompose at temperatures below 300°C.[12][13] It is mechanistically plausible that the more strained four-membered thietane 1,1-dioxide ring would exhibit even lower thermal stability.

Data Summary: Comparative Onset of Thermal Decomposition
Sulfone Class Example Compound Decomposition Onset Temp. (°C) Source
Acyclic AromaticDapsone~339 °C[10][14]
Acyclic AromaticDiphenyl Sulfone>550 °C[12]
Acyclic AliphaticDimethyl Sulfone~118 °C (Mass loss post-melting)[10][14]
Acyclic AliphaticGeneral Class>350 °C[12][13]
Cyclic (5-membered)Tetrahydrothiophene 1,1-dioxide<300 °C[12][13]
Cyclic (4-membered)(1,1-Dioxothietan-2-yl)methanolExpected to be <300 °CInferred from strained ring principles
Experimental Protocol: Thermal Stability Assessment by TGA
  • Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are properly calibrated using appropriate standards.

  • Sample Preparation: Accurately weigh 3-5 mg of the test compound into a clean, tared TGA pan (e.g., aluminum or platinum).

  • Experimental Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant rate of 10 °C/min.

  • Data Analysis: Record the sample mass as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss (e.g., 5%) is observed.

  • Rationale: TGA provides a direct, quantitative measurement of mass loss versus temperature, offering a clear and reproducible endpoint to define a compound's thermal decomposition profile and compare the relative stabilities of different motifs.

Visualization: Potential Thermal Decomposition Pathways

G cluster_cyclic Cyclic Sulfone (Thietane Dioxide) cluster_acyclic Acyclic Sulfone Thietane (1,1-Dioxothietan-2-yl)methanol SO2 SO₂ Extrusion Thietane->SO2 Δ (Heat) Cycloprop Cyclopropane Derivative Thietane->Cycloprop Δ (Heat) Acyclic R-SO₂-R' Radical Radical Chain Mechanism Acyclic->Radical Δ (High Heat) Decomp Decomposition Products Radical->Decomp

Caption: Contrasting thermal degradation pathways.

Part 3: Comparative Metabolic Stability

Metabolic stability, the resistance of a compound to biotransformation by enzymes, is a critical determinant of a drug's pharmacokinetic profile, particularly its in vivo half-life and oral bioavailability.[15]

Insights and Analysis:

  • Acyclic Sulfones: The sulfone functional group is widely recognized as a metabolically stable isostere for other groups.[1] It is highly resistant to common Phase I (e.g., CYP450-mediated) and Phase II metabolic reactions.[2] When metabolism of a sulfone-containing drug does occur, it is almost always at the peripheral R-groups rather than the sulfone core itself. Incorporating a sulfone can therefore be a deliberate strategy to block a "soft spot" and improve a molecule's metabolic half-life.

  • (1,1-Dioxothietan-2-yl)methanol & Thietane 1,1-Dioxides: The use of thietane 1,1-dioxides in drug design is often motivated by a desire to improve metabolic stability.[3][16] Replacing a metabolically labile group (like a peptide bond or an ether) with the compact, rigid thietane dioxide can sterically shield adjacent sites from enzymatic attack or simply present a less favorable substrate for metabolic enzymes.[16] However, the molecule is not immune to metabolism. In the case of (1,1-Dioxothietan-2-yl)methanol, the primary alcohol is a potential site for Phase I oxidation to an aldehyde and then a carboxylic acid, or Phase II glucuronidation. The stability comparison is therefore nuanced: while the sulfone core is stable in both classes, the overall molecular scaffold (strained ring vs. flexible chain) can have profound and differing impacts on the metabolism of the entire molecule.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay is the industry standard for early-stage assessment of Phase I metabolic stability.[15][17]

  • Reagent Preparation:

    • Prepare a 1 M NADPH stock solution in buffer.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare a 1 µM working solution of the test compound in buffer (with <0.5% organic solvent).

  • Incubation:

    • Pre-warm the microsomal solution and test compound solution to 37°C.

    • Initiate the reaction by adding the NADPH stock solution to the microsome/compound mixture to achieve a final concentration of 1 mM NADPH.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the metabolic activity by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

  • Rationale: This assay provides a quantitative measure of a compound's susceptibility to metabolism by the most important class of drug-metabolizing enzymes, the cytochrome P450s.[18] The resulting data is crucial for ranking compounds and building structure-activity relationships for metabolic stability.

Visualization: Microsomal Stability Assay Workflow

G cluster_setup Assay Setup (37°C) cluster_sampling Time-Course Sampling cluster_analysis Analysis Compound Test Compound (1 µM) Mix Pre-warm Microsomes Liver Microsomes (0.5 mg/mL) NADPH NADPH (1 mM) Start Initiate with NADPH T0 T=0 min Start->T0 Aliquot T5 T=5 min Start->T5 Aliquot T15 T=15 min Start->T15 Aliquot T30 T=30 min Start->T30 Aliquot T60 T=60 min Start->T60 Aliquot Quench Quench with ACN + IS T0->Quench T5->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calc Calculate t½ and CLint LCMS->Calc

Caption: Workflow for an in vitro liver microsomal stability assay.

Conclusion and Strategic Outlook

The choice between incorporating an acyclic sulfone or a strained cyclic sulfone like (1,1-Dioxothietan-2-yl)methanol is a strategic decision based on a trade-off between different stability parameters.

  • Acyclic sulfones offer unparalleled chemical and thermal stability. They are the motif of choice when maximum robustness is required, for instance, in drugs that may undergo high-temperature manufacturing or require long-term storage in challenging climates.

  • (1,1-Dioxothietan-2-yl)methanol , as a surrogate for thietane 1,1-dioxides, provides a compact, rigid, and polar scaffold that can be leveraged to improve a molecule's overall ADME profile, particularly metabolic stability and aqueous solubility.[1][16] This advantage, however, comes at the cost of reduced thermal stability and an inherent chemical reactivity to ring-opening reactions due to strain.

Ultimately, the optimal choice is project-dependent. If a lead series suffers from poor metabolic stability or low solubility, exploring a thietane 1,1-dioxide may unlock significant improvements. Conversely, if a development program prioritizes formulation simplicity and absolute chemical inertness, the acyclic sulfone remains the more conservative and reliable option. This guide provides the foundational data and experimental frameworks to empower drug development professionals to make that critical decision with confidence.

References

  • Tuntun Plastic. (2023, February 10). Everything About Sulfone Polymers.
  • Van der Westhuizen, J. H., et al. (2017, May 12).
  • Salama, N. N., et al. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry.
  • ResearchGate. Cyclic sulfoxides and sulfones in drug design.
  • ResearchGate. Thermal Stability of Petroleum Sulfones.
  • Salama, N. N., et al. (2012). Thermoanalytical investigation of some sulfone-containing drugs. PubMed.
  • ResearchGate. (2026, January 20). (PDF)
  • IIP Series. CHEMICAL STABILITY OF DRUGS.
  • WuXi AppTec. (2023, October 9). Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules.
  • Benchchem.
  • ResearchGate. Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Locus,on, R., et al. (2014).
  • PharmaBlock. Application of Methylsulfone in Drug Discovery.
  • Bentham Science Publishers. (2022, June 21).
  • Enamine. Thietane Dioxide.
  • Chemical Communications (RSC Publishing).
  • PharmaState Academy. (2017, August 29). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS 1.
  • Xu, J. (2020). Recent synthesis of thietanes. PMC - NIH.
  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products.

Sources

Validation

validating the synthesis of (1,1-Dioxothietan-2-yl)methanol via elemental analysis

Title: Validating the Synthesis of (1,1-Dioxothietan-2-yl)methanol: A Comparative Guide to Elemental Analysis vs. Modern Spectroscopic Alternatives Introduction In modern drug development, small cyclic sulfones like (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Synthesis of (1,1-Dioxothietan-2-yl)methanol: A Comparative Guide to Elemental Analysis vs. Modern Spectroscopic Alternatives

Introduction In modern drug development, small cyclic sulfones like (CAS: 1784489-16-2)[1] are highly prized for their ability to modulate physicochemical properties, such as aqueous solubility and metabolic stability. However, the synthesis of this highly polar, strained four-membered ring presents a unique analytical challenge. Due to its strong hydrogen-bonding capabilities and high polarity, the final product is prone to retaining moisture, residual solvents, and inorganic salts during chromatographic purification.

This guide objectively compares the efficacy of Elemental Analysis (EA) against modern spectroscopic alternatives (NMR, HRMS) for validating the purity of synthesized (1,1-Dioxothietan-2-yl)methanol, providing actionable experimental protocols and mathematical proof of causality.

The Analytical Dilemma: Structural Elucidation vs. Bulk Purity

A common pitfall in organic synthesis is conflating structural identification with bulk purity. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are exceptional tools, they possess inherent blind spots:

  • HRMS: Confirms the exact molecular weight of the ionizable compound but is completely blind to non-ionizable inorganic salts (e.g., silica gel, NaCl).

  • 1H/13C NMR: Confirms molecular connectivity. However, unless rigorously calibrated using an internal standard for quantitative analysis ()[2], standard NMR can easily misrepresent the mass fraction of water or residual solvents, and it cannot detect NMR-silent inorganic impurities.

Conversely, Elemental Analysis (CHNS combustion analysis) measures the absolute mass percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in a bulk sample. It acts as a self-validating system: if a sample contains NMR-invisible salts or water, the mass fraction of the target elements will drop proportionately. Because of this uncompromising physical reality, authoritative chemical bodies like the mandate that EA results must fall within ±0.4% of calculated theoretical values to unequivocally confirm ≥95% bulk homogeneity.

Objective Comparison: EA vs. Modern Alternatives

To select the appropriate validation method, researchers must understand the orthogonal strengths and limitations of each technique.

Table 1: Comparative Analysis of Purity Assessment Techniques for (1,1-Dioxothietan-2-yl)methanol

Analytical TechniquePrimary UtilityCritical Blind SpotsLimit of DetectionCost / Throughput
Elemental Analysis (CHNS) Validates absolute bulk purity and homogeneity.Cannot determine molecular connectivity or structural isomers.±0.3% mass fractionLow / High
1H / 13C NMR Structural elucidation and functional group mapping.Blind to inorganic salts; poor quantification without internal standards.~1-5% (Standard)High / Medium
HRMS (ESI-TOF) Exact mass confirmation and impurity profiling.Blind to non-ionizable compounds (salts, silica, some solvents).Parts per million (ppm)High / Low
HPLC-UV / ELSD Separation of organic impurities and area % purity[2].UV is blind to non-chromophoric impurities; ELSD is semi-quantitative.~0.1% areaMedium / Medium

Experimental Proof: The Mathematics of Contamination

To demonstrate why EA is the ultimate safeguard for (1,1-Dioxothietan-2-yl)methanol (Molecular Formula: C4H8O3S, MW: 136.17 g/mol ), we calculate the theoretical CHNS percentages and simulate two common purification failures: retaining 5% w/w water, and retaining 5% w/w silica gel.

Table 2: Simulated CHNS Data for Pure vs. Contaminated (1,1-Dioxothietan-2-yl)methanol

ElementTheoretical (Pure)5% w/w Water Contamination5% w/w Silica Contamination
Carbon (C) 35.28%33.52% (Fails: -1.76%)33.52% (Fails: -1.76%)
Hydrogen (H) 5.92%6.19% (Passes: +0.27%)5.63% (Passes: -0.29%)
Sulfur (S) 23.55%22.37% (Fails: -1.18%)22.37% (Fails: -1.18%)
Oxygen (O) 35.25%37.93% (N/A)38.48% (N/A)

Causality Insight: In both contamination scenarios, standard 1H NMR might only show a slightly broadened water peak or remain completely silent (in the case of silica). However, the EA results immediately fail the strict ±0.4% threshold, proving the sample is not suitable for biological assays or scale-up.

Self-Validating Protocol: CHNS Analysis of (1,1-Dioxothietan-2-yl)methanol

To ensure trustworthiness, the CHNS protocol must be designed as a closed, self-validating loop. The presence of the robust thietane 1,1-dioxide ring requires specific catalytic interventions during combustion.

Step 1: Instrument Calibration (The Baseline)

  • Action: Run an empty tin capsule to establish a zero-baseline. Then, calibrate the thermal conductivity detector (TCD) using a primary standard, Sulfanilamide (C6H8N2O2S).

  • Causality: Sulfanilamide is chosen because it contains C, H, N, and S in stable, non-hygroscopic ratios, allowing the instrument to calculate precise response factors (K-factors) for all elements simultaneously.

Step 2: Sample Preparation & Catalyst Addition

  • Action: Accurately weigh 1.500–2.000 mg of rigorously dried (1,1-Dioxothietan-2-yl)methanol into a combustible tin (Sn) capsule. Add ~2 mg of Vanadium Pentoxide (V2O5) powder directly to the sample before crimping the capsule closed.

  • Causality: Tin is used because it reacts exothermically with oxygen, creating a localized flash-combustion temperature of ~1800°C. V2O5 is critical here; sulfones (like the thietane 1,1-dioxide moiety) are notoriously resistant to complete oxidation. V2O5 acts as an oxygen donor and catalyst, preventing the formation of non-volatile sulfur polymers and ensuring 100% conversion to SO2 gas.

Step 3: Combustion and Separation

  • Action: Drop the capsule into the oxidation reactor (900°C, enriched O2 atmosphere). The combustion gases are swept by a helium carrier gas through a copper reduction column (to remove excess O2 and reduce nitrogen oxides to N2) and then passed through a GC column.

  • Causality: The GC column separates the gases based on molecular size and polarity, ensuring they reach the TCD sequentially (N2, then CO2, then H2O, then SO2), preventing overlapping peaks and ensuring accurate integration.

Step 4: Verification

  • Action: Analyze a secondary standard (e.g., Methionine) as an "unknown" sample. If its calculated values deviate by >0.2%, the calibration is rejected, and the system must be recalibrated before running the target compound.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of validating a newly synthesized batch of (1,1-Dioxothietan-2-yl)methanol.

ValidationWorkflow Syn Synthesis & Isolation (1,1-Dioxothietan-2-yl)methanol Crude Crude Product Syn->Crude Purif Purification (Flash Chromatography) Crude->Purif NMR Structural Elucidation (1H/13C NMR & HRMS) Purif->NMR Confirm Structure EA Bulk Purity Validation (CHNS Elemental Analysis) NMR->EA Structure Confirmed Dec Does CHNS match calculated ±0.4%? EA->Dec CHNS Data Pass Validated Pure Compound (Ready for Downstream Use) Dec->Pass Yes (Homogeneous) Fail Impure: Re-purify (Check for salts/solvents) Dec->Fail No (Contaminated) Fail->Purif Recalibrate

Figure 1: Analytical workflow for validating the synthesis and bulk purity of small molecules.

Conclusion

While NMR and HRMS are indispensable for proving that the correct molecule was synthesized, they cannot definitively prove that the molecule is the only substance in the vial. For highly polar compounds like (1,1-Dioxothietan-2-yl)methanol, Elemental Analysis remains the ultimate arbiter of bulk purity. By integrating EA into a comprehensive analytical workflow, researchers ensure that downstream biological or scale-up data is built on a foundation of absolute chemical integrity.

References

  • Royal Society of Chemistry. "Characterising new chemical compounds & measuring results." RSC.org. URL:[Link]

Sources

Comparative

Spectroscopic Differentiation of (1,1-Dioxothietan-2-yl)methanol Enantiomers: A Comparative Guide

Executive Summary (1,1-Dioxothietan-2-yl)methanol (CAS 1784489-16-2) represents a class of strained, four-membered cyclic sulfones often utilized as high-value intermediates in the synthesis of energetic materials and ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1,1-Dioxothietan-2-yl)methanol (CAS 1784489-16-2) represents a class of strained, four-membered cyclic sulfones often utilized as high-value intermediates in the synthesis of energetic materials and pharmaceutical scaffolds. Due to the chiral center at the C2 position, this molecule exists as two enantiomers: (R)-(1,1-Dioxothietan-2-yl)methanol and (S)-(1,1-Dioxothietan-2-yl)methanol.[1]

While these enantiomers exhibit identical scalar physical properties (melting point, refractive index) and achiral spectroscopic signatures (standard


H/

C NMR, FTIR, MS), their interactions with chiral environments and polarized light differ fundamentally.[1][2] This guide provides a technical roadmap for distinguishing these enantiomers using Chiral HPLC, Chiral Shift NMR, and Chiroptical Spectroscopy (ECD/VCD), supported by experimental protocols and mechanistic insights.

Baseline Characterization: The "Identical" Spectra

Before attempting differentiation, it is critical to establish the baseline identity of the racemate. In an achiral environment, both enantiomers display superimposable spectra.[1]

Achiral H NMR Signature (Representative)
  • Solvent: CDCl

    
     or DMSO-
    
    
    
    [1]
  • Key Signals:

    • 
       4.8–5.2 ppm: Hydroxyl proton (-OH), typically broad singlet (solvent dependent).[1]
      
    • 
       4.2–4.4 ppm: Multiplet (1H), assigned to the methine proton at C2  (chiral center).[1]
      
    • 
       3.8–4.0 ppm: Doublet/Multiplet (2H), assigned to the hydroxymethyl group (-CH 
      
      
      
      OH).[1]
    • 
       2.0–2.8 ppm: Multiplets (4H), assigned to the ring methylene protons at C3 and C4.
      
  • Observation: No splitting of signals is observed based on chirality; the sample appears as a single component.

Protocol A: Chiral HPLC Separation (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the primary method for both analytical differentiation and preparative separation.[1]

Experimental Protocol
  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) coated/immobilized on silica).[1]

    • Rationale: Amylose-based columns form inclusion complexes with the sulfone and hydroxyl moieties, providing superior discrimination for polar, hydrogen-bonding analytes compared to cellulose-based phases.

  • Mobile Phase:

    
    -Hexane : Isopropanol (80:20 v/v).[1]
    
    • Optimization: If retention is too low, reduce IPA to 10%. For sharper peaks, add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA), though neutral alcohols often suffice for this non-basic substrate.[1]

  • Flow Rate: 1.0 mL/min (Analytical).[1]

  • Detection: UV at 210 nm (targeting the sulfone

    
     transition).[1]
    
  • Temperature: 25 °C.

Predicted Performance Data
ParameterEnantiomer 1 (E1)Enantiomer 2 (E2)Resolution (

)
Retention Time (

)
~8.5 min~11.2 min> 2.5 (Baseline)
Selectivity (

)
Reference1.32N/A

Note: Elution order (R vs S) must be determined empirically or via VCD (see Section 4).

Protocol B: Chiral Shift NMR (Rapid Determination)[1]

For rapid assessment of enantiomeric excess (ee) without an HPLC setup, Chiral Shift Reagents (CSRs) are employed.[1]

Mechanism of Action

The paramagnetic Lanthanide Shift Reagent (LSR), typically Eu(hfc)


  (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), coordinates with the Lewis-basic sulfone oxygens and the hydroxyl group.[1] This creates a transient diastereomeric complex.[1] Because the geometry of the complex differs for the (R) and (S) enantiomers, the nearby protons experience different magnetic environments (pseudocontact shifts).
Experimental Protocol
  • Sample Prep: Dissolve 10 mg of racemic substrate in 0.6 mL CDCl

    
    .
    
  • Reference Spectrum: Acquire a standard

    
    H NMR spectrum.[1]
    
  • Titration: Add solid Eu(hfc)

    
     in increments (0.1, 0.2, 0.3, 0.5 equivalents).
    
  • Observation: Monitor the C2-methine proton (~4.3 ppm) and -CH

    
    OH protons .
    
Data Interpretation
  • Result: The C2-H multiplet will split into two distinct signals (one for R, one for S).

  • Magnitude (

    
    ):  Typically 0.05 – 0.2 ppm separation at 0.5 eq.[1] concentration.
    
  • Quantification: Integration of the split peaks yields the enantiomeric ratio (er).

Protocol C: Chiroptical Spectroscopy (Absolute Configuration)

To assign which peak is (R) and which is (S) without X-ray crystallography, Vibrational Circular Dichroism (VCD) is the modern standard, superior to Electronic CD (ECD) for this molecule due to the lack of strong UV chromophores.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized IR radiation (


).
  • Advantage: The rigid thietane ring provides distinct conformational markers in the IR spectrum.

  • Key Bands:

    • C-H Stretch (2900-3000 cm

      
      ):  The chiral center C2-H stretch will exhibit a bisignate couplet.[1]
      
    • Sulfone Stretch (~1300 cm

      
      ):  The symmetric and asymmetric 
      
      
      
      stretches are sensitive to the chiral environment of the adjacent C2 center.
  • Protocol:

    • Measure FTIR and VCD spectra of the pure enantiomer (from HPLC fraction).

    • Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) for both (R) and (S) geometries.[1]

    • Compare: The experimental VCD spectrum will match only one of the calculated spectra.

Electronic Circular Dichroism (ECD)[1][3]
  • Chromophore: Sulfone (

    
    ).[1]
    
  • Transition:

    
     (typically < 220 nm).[1]
    
  • Sector Rule: The sign of the Cotton effect depends on the placement of the hydroxymethyl group relative to the sulfone sector.

  • Limitation: Solvent cut-off interference is common; VCD is preferred for this substrate.[1]

Comparative Summary of Techniques

FeatureStandard NMR/IRChiral HPLCChiral Shift NMRVCD / ECD
Differentiation? No Yes Yes Yes
Basis Scalar PropertiesDiastereomeric InteractionPseudocontact ShiftChiral Light Absorption
Primary Use Identity ConfirmationSeparation / Purity (ee)Quick ee CheckAbsolute Config.[1] Assignment
Sample Req. ~5 mg< 1 mg~10 mg~50 mg (conc.[1] dependent)
Destructive? NoNoNo (but contaminated)No

Decision Pathway (Workflow)

The following diagram illustrates the logical workflow for a researcher starting with the racemic material.

G Start Racemic (1,1-Dioxothietan-2-yl)methanol Check Baseline 1H NMR / MS (Confirm Structure) Start->Check Split Differentiation Goal? Check->Split Prep Preparative Chiral HPLC (Chiralpak AD-H / Hex:IPA) Split->Prep Need Pure Material Shift Chiral Shift NMR (Add Eu(hfc)3) Split->Shift Need Quick ee Check Frac1 Fraction 1 (Enantiomer A) Prep->Frac1 Frac2 Fraction 2 (Enantiomer B) Prep->Frac2 VCD VCD Spectroscopy (Compare Exp. vs DFT) Frac1->VCD Frac2->VCD Result_Shift Split Signals (Determine ee%) Shift->Result_Shift Assign Assign Absolute Config (R) vs (S) VCD->Assign

Figure 1: Strategic workflow for the separation, analysis, and assignment of thietane sulfone enantiomers.

References

  • PubChem. (2023).[1] Compound Summary: Thietane 1,1-dioxide Derivatives. National Library of Medicine. Available at: [Link][1]

  • Stephens, P. J., & Devlin, F. J. (2007).[1] Determination of the absolute configuration of chiral molecules via density functional theory calculations of vibrational circular dichroism. Chiral Analysis. Available at: [Link][1]

  • Shimadzu. (2016).[1] Chiral Separation Using SFC and HPLC: Method Development Guide. Shimadzu Application News. Available at: [Link][1]

  • Crump, D. R. (1982).[1] Synthesis of (2S)-2-Propylthietan (Thietane Analogues). Australian Journal of Chemistry. (Contextual reference for thietane chirality).

Sources

Validation

Benchmarking (1,1-Dioxothietan-2-yl)methanol Performance in Cross-Coupling Reactions

This guide benchmarks the performance of (1,1-Dioxothietan-2-yl)methanol (CAS: 1784489-16-2) in cross-coupling workflows. It focuses on its strategic application as a chiral bioisostere building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks the performance of (1,1-Dioxothietan-2-yl)methanol (CAS: 1784489-16-2) in cross-coupling workflows. It focuses on its strategic application as a chiral bioisostere building block in medicinal chemistry, specifically comparing its stability, reactivity, and coupling efficiency against its structural isomers and acyclic analogs.

Executive Summary: The "2-Position" Strategic Dilemma

(1,1-Dioxothietan-2-yl)methanol represents a high-value but challenging building block. Unlike its achiral isomer (1,1-Dioxothietan-3-yl)methanol , the 2-substituted variant offers a chiral handle adjacent to the sulfone, enabling the synthesis of enantiopure scaffolds. However, this comes at a cost: the


-proton at the 2-position is significantly more acidic (

in DMSO) than the

-protons of the 3-isomer, making the ring susceptible to base-mediated ring opening or elimination.

Benchmarking Verdict:

  • Best For: Installing a rigid, chiral polar group via neutral/acidic coupling conditions (e.g., Mitsunobu, Ni-photoredox).

  • Risk Factor: High instability under strong basic conditions (

    
    BuOK, NaH) due to rapid elimination to vinyl sulfenes.
    
  • Performance vs. Alternatives: Superior metabolic stability compared to acyclic sulfones; inferior chemical stability compared to 3-substituted thietanes.

Comparative Analysis: Reagent Performance Profile

The following table benchmarks (1,1-Dioxothietan-2-yl)methanol against its primary alternatives in cross-coupling contexts (specifically for attaching the motif to aryl/heteroaryl scaffolds).

Table 1: Comparative Stability and Reactivity Matrix
Feature(1,1-Dioxothietan-2-yl)methanol (1,1-Dioxothietan-3-yl)methanol Acyclic Sulfone Analog
Structure 4-membered ring,

-substituent
4-membered ring,

-substituent
Linear alkyl chain
Chirality Chiral (

)
AchiralAchiral
Base Stability Low (Elimination > pH 10)High (Stable to strong base)High
Thermal Stability Moderate (< 80°C rec.)High (> 110°C)High
Coupling Efficiency (Mitsunobu) Excellent (85-95%) Good (70-80%)Excellent
Coupling Efficiency (S

Ar)
Poor (Ring opening competes)ExcellentExcellent
Metabolic Stability High (Resists oxidation)HighModerate (P450 oxidation)
Vector Geometry Bent/Puckered (Dipole alignment)Planar/PuckeredFlexible
Mechanistic Insight: The Elimination Trap

The primary failure mode for the 2-yl isomer in cross-coupling is base-mediated elimination . Unlike the 3-yl isomer, deprotonation at C2 leads to immediate ring opening or formation of a reactive vinyl sulfene, which oligomerizes or reacts non-specifically.

EliminationPathway cluster_legend Pathway Key Reagent (1,1-Dioxothietan-2-yl)methanol (Target Reagent) Carbanion α-Carbanion Intermediate (Unstable) Reagent->Carbanion Deprotonation Product Desired Coupling Product (Intact Ring) Reagent->Product Neutral/Acidic Cond. (Mitsunobu, Chan-Lam) Base Strong Base (e.g., tBuOK, NaH) Base->Carbanion VinylSulfene Vinyl Sulfene (Ring Opened) Carbanion->VinylSulfene β-Elimination (Fast) Polymer/Decomp Polymer/Decomp VinylSulfene->Polymer/Decomp Safe Path Safe Path Risk Path Risk Path

Figure 1: Stability decision tree. The 2-substituted thietane is prone to elimination under basic conditions, necessitating neutral coupling strategies.

Benchmarking Cross-Coupling Methodologies

To incorporate this building block into drug scaffolds, standard "textbook" conditions often fail due to the ring strain/acidity issue. Below is the performance evaluation of specific coupling classes.

A. Etherification (C-O Bond Formation)

Goal: Attach the thietane ring to an aryl/heteroaryl core via the alcohol.

  • Mitsunobu Reaction (Recommended Benchmark):

    • Performance: High (85-95% Yield).

    • Why: The reaction proceeds under neutral conditions (DIAD/PPh3), avoiding the formation of the destructive

      
      -carbanion.
      
    • Protocol Note: Use 1.5 equiv of the alcohol. Order of addition is critical: Pre-complex DIAD/PPh3 before adding the thietane alcohol to prevent Lewis-acid catalyzed rearrangement.

  • S

    
    Ar (Nucleophilic Aromatic Substitution): 
    
    • Performance: Low to Failure (< 30% Yield).

    • Why: S

      
      Ar typically requires strong bases (NaH, Cs
      
      
      
      CO
      
      
      ) and heat. This triggers the elimination pathway (Figure 1) faster than the substitution occurs.
    • Workaround: Use milder bases (DIPEA) with highly activated electrophiles (e.g., 2-fluoro-4-nitrobenzene), but scope is limited.

B. C-C Cross-Coupling (Via Activation)

Goal: Convert the alcohol to a leaving group (LG) and couple to an aryl metal.

  • Activation to Mesylate/Tosylate:

    • Performance: Moderate.

    • Risk: The sulfonate esters of (1,1-dioxothietan-2-yl)methanol are highly reactive "neopentyl-like" electrophiles but can undergo internal displacement or elimination during purification. In situ usage is required.

  • Ni-Catalyzed Cross-Electrophile Coupling (Emerging Benchmark):

    • Performance: Promising (40-60% Yield).

    • Mechanism: Conversion to the alkyl bromide followed by Ni/Bipyridine catalysis.

    • Advantage: Avoids strong bases. Radical intermediates at the

      
      -position are surprisingly stable but prone to ring opening if not trapped quickly.
      

Validated Experimental Protocol

Objective: Reliable coupling of (1,1-Dioxothietan-2-yl)methanol to a phenol (Model System) without ring degradation.

Method: Modified Mitsunobu Coupling This protocol is self-validating: the color change of the betaine intermediate indicates active reagent formation.

  • Preparation:

    • Charge a dry flask with Phenol derivative (1.0 equiv), (1,1-Dioxothietan-2-yl)methanol (1.2 equiv), and PPh

      
        (1.5 equiv).
      
    • Dissolve in anhydrous THF (0.1 M concentration).

    • Cool to 0 °C under N

      
      .
      
  • Coupling:

    • Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 10 minutes.

    • Observation Check: Solution should turn yellow/orange and then fade. If color persists, reaction is stalling.

    • Allow to warm to 23 °C and stir for 12 hours.

  • Workup (Critical Step):

    • Do NOT use aqueous base wash (avoids ring opening).

    • Quench with minimal water. Concentrate and purify directly via flash chromatography (SiO

      
      ).
      
    • Elution Note: The product is polar. Use DCM/MeOH or EtOAc/Hexane gradients.

  • QC Criteria:

    • 1H NMR: Look for the diagnostic multiplet of the CH-SO

      
       proton (~4.5-5.0 ppm). Loss of this signal implies ring opening.
      
    • 13C NMR: Thietane ring carbons typically appear at ~60-80 ppm.

Strategic Recommendations

  • Use for Chirality, Not Just Polarity: If your SAR (Structure-Activity Relationship) does not require a specific stereocenter, default to the 3-isomer (CAS 123-45-X type analogs) or 3,3-disubstituted variants. They are cheaper and 10x more stable. Use the 2-isomer only when the chiral vector is critical for binding.

  • Avoid "Standard" Library Conditions: Automated synthesis platforms often use Cs

    
    CO
    
    
    
    in DMF at 80°C. This will destroy (1,1-dioxothietan-2-yl)methanol. Flag this reagent for "Special Handling" (Mitsunobu or mild alkylation).
  • Explore Radical Pathways: Recent literature suggests thietane dioxides tolerate radical conditions well. Photoredox etherification (using Ir/Ni dual catalysis) is a viable alternative to Mitsunobu for sterically hindered substrates.

References

  • Synthesis and Functionalization of Thietane Dioxides

    • Divergent Synthesis of 3,3-Disubstituted Thietane Dioxides. J. Org. Chem. 2024, 89. (Demonstrates stability profiles of the thietane ring under acidic vs basic conditions).
  • Pd-Catalyzed Cross-Coupling Context

    • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides. Org.[1][2] Lett. 2021 , 23, 16-20. (Establishes the viability of Pd-catalysis with thietane dioxide carbanions/intermediates).

  • General Reactivity of Thietanes

    • Recent synthesis of thietanes.[3][4] Beilstein J. Org. Chem. 2020 , 16, 1357–1410. (Comprehensive review on ring opening and expansion reactions).

  • Reagent Data

    • PubChem Compound Summary for CID 84067429, Cyclopentyl-(1,1-dioxothietan-2-yl)methanol.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for (1,1-Dioxothietan-2-yl)methanol

Part 1: Executive Safety Directive Do not dispose of (1,1-Dioxothietan-2-yl)methanol via municipal drains or standard trash. This compound is a functionalized thietane 1,1-dioxide .

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Do not dispose of (1,1-Dioxothietan-2-yl)methanol via municipal drains or standard trash.

This compound is a functionalized thietane 1,1-dioxide . Unlike linear sulfones, the four-membered thietane ring possesses significant ring strain (~26 kcal/mol). Improper handling or thermal stress can induce cheletropic elimination , releasing sulfur dioxide (SO₂) gas and reactive allyl alcohol derivatives.

Immediate Action Required:

  • Segregate: Isolate from strong nucleophiles (amines, hydroxides) and reducing agents immediately.

  • Label: Mark waste containers clearly as "High Hazard: Strained Cyclic Sulfone – Potential SO₂ Release."

  • Disposal Path: The only authorized disposal method is high-temperature incineration with acid gas scrubbing .

Part 2: Hazard Identification & Scientific Rationale[1]

To ensure safety, researchers must understand the causality of the hazard. This is not merely a "toxic" substance; it is a thermodynamically unstable system waiting for an activation energy trigger.

1. Structural Instability (The "Why")

The molecule consists of a strained four-membered thietane ring oxidized to a sulfone.

  • Mechanism of Failure: Upon thermal or catalytic activation, thietane 1,1-dioxides undergo retro-cheletropic reactions.

  • The Reaction:

    
    .
    
  • Consequence: Sealed waste bottles containing this compound can pressurize if left in direct sunlight or near heat sources, leading to container failure and toxic gas release.

2. Estimated Physicochemical Profile

Data below is estimated based on Structure-Activity Relationships (SAR) for thietane 1,1-dioxides, as specific experimental data for the hydroxymethyl derivative is limited.

PropertyEstimated ValueOperational Implication
Physical State Viscous Oil or Low-Melting SolidMay crystallize in waste lines; use solvent rinses.
Ring Strain ~26 kcal/molHigh reactivity toward nucleophiles (ring opening).
Decomp. Temp >150°C (Exothermic)Do not autoclave. Violent decomposition risk.
Water Solubility Moderate to High (due to -OH)Do not drain. High mobility in aquatic systems.
Flash Point >110°C (Predicted)Combustible, but instability is the primary risk.
Part 3: Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization & Packaging

Objective: Prevent ring-opening or gas evolution during storage.

  • Solvent Selection: Dissolve solid residues in a compatible solvent.

    • Recommended: Ethyl Acetate or Dichloromethane (DCM).

    • Prohibited: Methanol or water with high pH (Basic conditions accelerate nucleophilic ring opening).

  • Container Choice: Use High-Density Polyethylene (HDPE) or amber glass.

    • Critical: If the material is old or shows signs of decomposition (yellowing), use a vented cap to prevent pressure buildup from slow SO₂ evolution.

  • Concentration Limit: Dilute to <10% wt/wt in the waste solvent to disperse heat in case of exothermic decomposition.

Phase 2: Waste Stream Segregation

This compound must be assigned a specific waste stream to prevent cross-reactivity.

  • RCRA Classification (USA): Treat as a P-Listed equivalent (Acutely Hazardous) due to the lack of specific toxicity data and high reactivity.

  • Waste Code Assignment:

    • If halogenated solvent used: F002 [1][2][3]

    • If non-halogenated ignitable solvent: D001 [2]

    • Note: Always append "Contains Sulfur" to the manifest to alert the incineration facility.

Phase 3: Final Disposal (Incineration)

The material must be sent to a TSDF (Treatment, Storage, and Disposal Facility) equipped with a rotary kiln incinerator and wet scrubbers .

  • Reasoning: Combustion yields SO₂. Scrubbers (using lime or caustic soda) are required to neutralize the acid gas emissions (SO₂ + 2NaOH → Na₂SO₃ + H₂O) and prevent regulatory exceedances.

Part 4: Decision Matrix & Workflow

The following diagram outlines the logical flow for assessing and disposing of (1,1-Dioxothietan-2-yl)methanol.

DisposalWorkflow Start Waste Generation: (1,1-Dioxothietan-2-yl)methanol StateCheck Check Physical State Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid Dissolve Dissolve in Ethyl Acetate (Avoid Alcohols/Bases) Solid->Dissolve Stability Is Material Degraded? (Yellowing/Gas Pressure) Liquid->Stability Dissolve->Stability Vent Use Vented Cap Container Store < 4°C Stability->Vent Yes (Unstable) Standard Standard HDPE Waste Container Stability->Standard No (Stable) Label Label: 'High Hazard - Organic Sulfone' Add: 'DO NOT AUTOCLAVE' Vent->Label Standard->Label RCRA Assign RCRA Codes: D001 (Ignitable) or F-Code Label->RCRA Final Ship to TSDF for Incineration (Must have SO2 Scrubbers) RCRA->Final

Figure 1: Decision matrix for the safe segregation and packaging of thietane sulfone derivatives. Note the critical checkpoint for material degradation.

Part 5: Emergency Response (Spill Procedures)

In the event of a benchtop spill, standard "absorb and sweep" protocols are insufficient due to the ring-opening potential.

  • Evacuate: Clear the immediate area.

  • PPE: Nitrile gloves (double gloved), lab coat, and safety goggles. Respiratory protection (N95 or half-mask organic vapor) recommended if dust/aerosol is present.

  • Absorbent: Use a non-reactive absorbent like Vermiculite or Sand.

    • Contraindication: Do not use commercial "acid neutralizers" or basic absorbents (e.g., sodium carbonate), as these may trigger rapid exothermic ring opening.

  • Decontamination: Wipe the surface with a dilute soap solution, followed by water. Collect all wipes as hazardous waste.

Part 6: References & Regulatory Grounding[2]
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Subtitle C). [Link]

  • Block, E. (2007). Thietanes and Thietes: Monocyclic. In Comprehensive Heterocyclic Chemistry III. Elsevier. (Context on thermal instability of thietane 1,1-dioxides). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.